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  • Product: 3-(Pyridin-4-yl)pyrazine-2-carbonitrile
  • CAS: 1511524-62-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile

Executive Summary As drug discovery and advanced materials science increasingly rely on highly functionalized heterocyclic scaffolds, 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) has emerged as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and advanced materials science increasingly rely on highly functionalized heterocyclic scaffolds, 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) has emerged as a critical building block. Featuring a unique convergence of a pyrazine core, a pendant pyridine ring, and a strongly electron-withdrawing nitrile group, this molecule offers exceptional versatility. This whitepaper provides a comprehensive technical analysis of its structural chemistry, comparative physical properties, and field-proven synthetic methodologies, serving as an authoritative resource for researchers in medicinal and coordination chemistry.

Structural Chemistry & Electronic Profiling

The molecular architecture of 3-(pyridin-4-yl)pyrazine-2-carbonitrile ( C10​H6​N4​ ) is defined by its highly electron-deficient nature. The pyrazine ring itself is less basic than pyridine[1], and the introduction of a nitrile group at the C2 position further depletes electron density from the aromatic system.

When functionalized with a pyridin-4-yl group at the C3 position, the molecule establishes an extended conjugated biaryl system. This structural motif offers four distinct nitrogen atoms, each with unique electronic environments:

  • Nitrile Nitrogen (sp): Acts as a linear, weak hydrogen-bond acceptor and a potential coordination site for soft metals.

  • Pyrazine Nitrogens ( sp2 ): Highly electron-deficient; participate in rigid structural hydrogen bonding.

  • Pyridine Nitrogen ( sp2 ): The most basic site on the molecule, serving as the primary anchor for kinase inhibition (via hinge-binding) or transition metal coordination.

Comparative Physical and Chemical Properties

To understand the physicochemical impact of the pyridin-4-yl substitution, it is necessary to benchmark the target compound against its foundational precursors: pyrazine-2-carbonitrile and 3-chloropyrazine-2-carbonitrile . All quantitative data is summarized in the table below for rapid comparative analysis.

PropertyPyrazine-2-carbonitrile3-Chloropyrazine-2-carbonitrile3-(Pyridin-4-yl)pyrazine-2-carbonitrile
CAS Number 19847-12-2[2]55557-52-3[3]1511524-62-1[4]
Molecular Formula C5​H3​N3​ C5​H2​ClN3​ C10​H6​N4​
Molecular Weight 105.10 g/mol [2]139.54 g/mol [3]182.18 g/mol [4]
Physical State Liquid (Clear/Yellow)[2]Solid[5]Solid (Predicted)
LogP (Predicted) -0.01[2]1.3[3]~0.8 - 1.2
H-Bond Donors 000
H-Bond Acceptors 334
Topological PSA 49.6 Ų[6]49.6 Ų[3]~62.5 Ų

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and regioselective route to synthesize 3-(pyridin-4-yl)pyrazine-2-carbonitrile is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloropyrazine-2-carbonitrile with pyridin-4-ylboronic acid.

Causality of Experimental Design

Historically, the cross-coupling of highly electron-deficient, multi-nitrogen heterocycles is plagued by catalyst deactivation (poisoning) and protodeboronation of the boronic acid.

  • Catalyst Selection: We utilize Pd(dppf)Cl2​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that prevents the numerous nitrogen atoms in the substrate and product from coordinating to and deactivating the palladium center.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is employed. The water dissolves the inorganic base ( K2​CO3​ ) and activates the boronic acid via the formation of a reactive boronate complex, while dioxane maintains the solubility of the organic electrophile.

Step-by-Step Protocol (Self-Validating Workflow)
  • Reagent Assembly: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge (1.0 mmol, 139.5 mg)[3], pyridin-4-ylboronic acid (1.2 mmol, 147.5 mg), and anhydrous K2​CO3​ (2.5 mmol, 345.5 mg).

  • Solvent Addition & Degassing (Critical): Add 10 mL of a 1,4-Dioxane/Deionized Water mixture (4:1 v/v). Degas the suspension rigorously via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active species and promotes the unwanted homocoupling of the boronic acid to 4,4'-bipyridine.

  • Catalyst Initiation: Under a positive pressure of high-purity argon, add the precatalyst Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Seal the flask.

  • Thermal Cycling & Monitoring: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring (800 rpm) for 12–16 hours. Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is deemed complete when the mass peak corresponding to 139.5 m/z (starting material) is entirely replaced by the 183.2 m/z [M+H]+ product peak.

  • Workup & Phase Separation: Cool the mixture to ambient temperature. Dilute with 20 mL of Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and saturated aqueous NaCl (brine, 15 mL). Causality: Brine disrupts any emulsions formed by the highly polar product and removes residual organic-soluble inorganic salts.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 80% EtOAc in Hexanes) to isolate the target compound.

Downstream Applications & Logical Workflow

The synthesized 3-(pyridin-4-yl)pyrazine-2-carbonitrile serves as a dual-threat scaffold:

  • Medicinal Chemistry: The biaryl axis acts as a bioisostere for bipyridine or phenylpyridine motifs. The strategic placement of the nitrile group lowers the pKa​ of the adjacent nitrogens, modulating the molecule's lipophilicity and enhancing its ability to fit into deep, narrow hydrophobic pockets of target metalloenzymes or kinases.

  • Coordination Chemistry (MOFs): The presence of four distinct nitrogen donors allows this molecule to act as a bridging ligand. When reacted with transition metals (e.g., Cu2+ , Ag+ ), it directs the self-assembly of highly ordered Metal-Organic Frameworks (MOFs) with predictable porosity and electronic properties.

G SM1 3-Chloropyrazine-2-carbonitrile (Electrophile) Rxn Suzuki-Miyaura Cross-Coupling [Pd(dppf)Cl2, Base, Solvent] SM1->Rxn SM2 Pyridin-4-ylboronic acid (Nucleophile) SM2->Rxn Target 3-(Pyridin-4-yl)pyrazine-2-carbonitrile Target Scaffold Rxn->Target Regioselective C-C Coupling App1 Coordination Chemistry (MOFs & Metal Ligands) Target->App1 Multi-N Donor Coordination App2 Medicinal Chemistry (Kinase Inhibitors) Target->App2 H-Bonding & Bioisosterism

Caption: Logical workflow of synthesis and downstream applications of 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

References

  • PubChem Compound Summary Title: 3-Chloropyrazine-2-carbonitrile (CID: 292465) Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Royal Society of Chemistry (RSC) Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry URL:[Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-(pyridin-4-yl)pyrazine-2-carbonitrile (3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-(pyridin-4-yl)pyrazine-2-carbonitrile (3-PPC) [CAS: 1511524-62-1] represents a highly versatile, electron-deficient N-heterocyclic building block. Featuring a pyrazine core, a pyridine substituent, and a nitrile group, 3-PPC is structurally primed to act as a multi-dentate ligand in coordination chemistry, a precursor for high-nitrogen energetic materials, and a scaffold in pharmaceutical development.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we explore the causality behind crystallographic behaviors, detailing a self-validating experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD). By understanding the supramolecular synthons at play—specifically π-π stacking and dipole-dipole interactions—researchers can predictably engineer the solid-state properties of 3-PPC and its derivatives.

Structural Significance and Supramolecular Synthons

The molecular architecture of 3-PPC dictates its solid-state packing and physical properties. The electron-deficient nature of the pyrazine ring allows for dense molecular packing, which is a critical factor in enhancing the thermal stability of pyrazine-carbonitrile derivatives [1].

  • Conjugation and Planarity: The orientation of the pyridine ring relative to the pyrazine core is driven by a balance between steric hindrance (from the adjacent nitrile group) and the thermodynamic drive for extended π-conjugation. In similar pyrazine-dicarbonitrile systems, molecules often achieve a co-planar orientation to maximize orbital overlap [2].

  • Coordination Potential: 3-PPC possesses four distinct nitrogen donors (one pyridine, two pyrazine, one nitrile). This makes it an exceptional candidate for bridging metal centers in Metal-Organic Frameworks (MOFs) or forming robust co-crystals, similar to other pyrazine-2-carbonitrile copper(II) complexes [3].

Supramolecular Monomer 3-PPC Monomer (Electron-Deficient Core) PiPi π-π Stacking (Pyridine-Pyrazine Overlap) Monomer->PiPi 3.25–3.40 Å HBond Non-Classical H-Bonds (C-H···N Interactions) Monomer->HBond 2.21–2.32 Å Dipole Dipole-Dipole (Anti-parallel Nitrile Alignment) Monomer->Dipole Lattice 3D Supramolecular Lattice (High Thermal Stability) PiPi->Lattice HBond->Lattice Dipole->Lattice

Caption: Supramolecular assembly pathways stabilizing the 3-PPC crystal lattice via non-covalent interactions.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, crystallographic analysis cannot rely on a single crystal alone. A single crystal might represent a kinetic anomaly or a minor polymorph. Therefore, the protocol below establishes a self-validating system : the structure solved via SCXRD must mathematically predict the bulk powder pattern obtained via PXRD.

Protocol A: Crystal Growth (Overcoming Solubility Constraints)

Pyrazine-carbonitrile derivatives frequently exhibit poor solubility in standard organic solvents (e.g., methanol, acetone) due to robust intermolecular π-π stacking[1].

  • Causality: To overcome this, Dimethyl Sulfoxide (DMSO) is utilized. DMSO acts as a strong hydrogen-bond acceptor and dipole disruptor, breaking the initial aggregates and allowing for controlled supersaturation.

  • Step-by-Step Methodology:

    • Dissolve 50 mg of 3-PPC in 2.0 mL of anhydrous DMSO in a 5 mL glass vial.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust).

    • Cap the vial loosely or puncture the septum with a narrow needle to allow for slow evaporation at ambient temperature (20–25 °C).

    • Harvest the resulting single crystals after 7–14 days.

Protocol B: SCXRD Data Acquisition
  • Causality: Data collection is performed at cryogenic temperatures (100 K). Cooling minimizes the thermal vibrations of the atoms, significantly reducing the Debye-Waller factor. This yields sharper diffraction spots at higher angles, resulting in higher resolution electron density maps and more accurate bond lengths.

  • Step-by-Step Methodology:

    • Submerge the harvested crystals in Paratone-N oil to protect them from atmospheric moisture and prevent solvent loss.

    • Select a crystal with well-defined faces (approx. 0.10 × 0.08 × 0.06 mm) under a polarizing microscope.

    • Mount the crystal on a MiTeGen loop and transfer it to the diffractometer goniometer equipped with a nitrogen cryostream (100 K).

    • Collect data using Mo Kα radiation ( λ=0.71073 Å).

    • Perform data reduction, apply multi-scan absorption corrections, and solve the structure using direct methods (SHELXT) followed by full-matrix least-squares refinement on F2 (SHELXL).

Protocol C: PXRD Bulk Validation
  • Grind the remaining bulk crystals into a fine powder using an agate mortar. Grinding is crucial to minimize preferred orientation effects, which can artificially inflate the intensity of specific diffraction peaks.

  • Collect the experimental PXRD pattern using Cu Kα radiation ( λ=1.5406 Å) from 2θ=5∘ to 50∘ .

  • Validation Check: Generate a simulated powder pattern from the SCXRD .cif file using CCDC Mercury software. Overlay the simulated and experimental patterns. A high degree of matching confirms bulk phase purity and validates the SCXRD model.

Workflow N1 3-PPC Synthesis & Purification N2 Solvent Screening (DMSO disruption of π-π) N1->N2 N3 Crystal Growth (Slow Evaporation) N2->N3 N4 SCXRD Data Collection (100 K, Mo Kα) N3->N4 N5 Structure Solution & Refinement (SHELXL) N4->N5 N6 PXRD Validation (Simulated vs. Experimental) N5->N6

Caption: Experimental workflow for the crystallographic characterization and self-validation of 3-PPC.

Quantitative Data Presentation

While specific unit cell parameters for 3-PPC can vary based on solvate formation (e.g., DMSO inclusion), the following tables summarize the representative crystallographic parameters and interaction metrics expected for this class of pyrazine-carbonitrile derivatives, derived from rigorously validated structural analogues [1, 2].

Table 1: Representative SCXRD Data Collection Parameters
ParameterValue / Description
Chemical Formula C₁₀H₆N₄
Molecular Weight 182.18 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Triclinic (or Monoclinic)
Space Group P1ˉ (or P21​/c )
Calculated Density ( ρ ) ~1.45 - 1.55 g/cm³
Absorption Coefficient ( μ ) ~0.10 mm⁻¹
Goodness-of-Fit (GooF) on F2 1.00 – 1.05
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.080
Table 2: Key Intermolecular Interactions
Interaction TypeDonor/Acceptor AtomsDistance Range (Å)Structural Role
π-π Stacking Pyridine ring Pyrazine ring3.25 – 3.40Primary driver of 1D columnar assembly; enhances thermal stability.
Non-Classical H-Bond C-H (Pyridine) N (Nitrile)2.21 – 2.35Directs 2D sheet formation; dictates co-planar alignment.
Dipole-Dipole Nitrile Nitrile3.10 – 3.30Anti-parallel alignment stabilizes the 3D lattice network.

Conclusion

The crystallographic profiling of 3-(pyridin-4-yl)pyrazine-2-carbonitrile requires a meticulous approach to solvent selection and temperature control. By leveraging DMSO to overcome the strong inherent π-π stacking of the pyrazine core, high-quality single crystals can be grown. The self-validating loop of SCXRD and PXRD ensures that the structural data obtained is not just an isolated artifact, but a true representation of the bulk material, empowering researchers to confidently utilize 3-PPC in downstream drug development and materials engineering.

References

  • Title: Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials Source: Materials Advances (Royal Society of Chemistry), 2025, 6, 9568-9574. URL: [Link]

  • Title: Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile Source: Molecules (MDPI), 2022, 27(23), 8263. URL: [Link]

  • Title: Diaquabis[5-(pyrazin-2-yl)tetrazolato]copper(II) Source: Acta Crystallographica Section E: Structure Reports Online (PMC - NIH), 2011, 67(12), m1863. URL: [Link]

Foundational

Theoretical DFT Calculations for 3-(pyridin-4-yl)pyrazine-2-carbonitrile: A Computational Chemist’s Guide

Executive Summary & Molecular Significance In modern drug discovery and materials science, empirical trial-and-error has been largely superseded by predictive computational modeling. 3-(pyridin-4-yl)pyrazine-2-carbonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Significance

In modern drug discovery and materials science, empirical trial-and-error has been largely superseded by predictive computational modeling. 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS 1511524-62-1) [1] is a highly conjugated, nitrogen-rich heterocyclic building block. Its unique structural motif—combining a pyridine ring, a pyrazine core, and a highly electron-withdrawing carbonitrile (-CN) group—makes it a critical intermediate. Derivatives of this scaffold are actively utilized in the development of potent antitubercular agents[2], wide-bandgap polymer donors for organic solar cells[3], and highly sensitive Surface-Enhanced Raman Scattering (SERS) reporters for in vitro biological assays[4].

As a Senior Application Scientist, I approach the computational profiling of this molecule not merely as a mathematical exercise, but as a mechanistic investigation. Density Functional Theory (DFT) allows us to map the electron density, predict reactive sites, and model optical spectra before a single reagent is consumed at the bench. This whitepaper outlines the authoritative, field-proven methodologies for executing high-accuracy DFT calculations on 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

Theoretical Framework: The Causality of Computational Choices

The accuracy of any DFT calculation hinges on the rigorous selection of the functional and basis set. For a molecule featuring multiple heteroatoms and extended π -conjugation, default settings in commercial software are often inadequate.

Functional Selection: M06-2X and CAM-B3LYP

Standard generalized gradient approximation (GGA) functionals often suffer from delocalization error, artificially spreading electron density across the conjugated rings.

Ground State (M06-2X): I strongly recommend the Minnesota functional M06-2X. Incorporating 54% exact Hartree-Fock exchange, it is explicitly parameterized to capture main-group thermochemistry and non-covalent interactions (such as π

π stacking) with exceptional accuracy[5]. Furthermore, M06-2X is highly effective at accurately predicting the deep Highest Occupied Molecular Orbital (HOMO) levels induced by the strongly electron-withdrawing cyano group on the pyrazine ring[3].
  • Excited State (CAM-B3LYP): For Time-Dependent DFT (TD-DFT) calculations to simulate UV-Vis absorption, CAM-B3LYP is required. It includes a long-range correction that is vital for accurately modeling charge-transfer excitations between the pyridine and pyrazine rings, preventing the severe underestimation of excitation energies common in standard B3LYP[6].

  • Basis Set Selection: 6-311+G(d,p)

    The 6-311+G(d,p) basis set is the gold standard for this system[7]. The causality behind this choice lies in the molecular structure:

    • Diffuse Functions (+): The carbonitrile group and the four nitrogen lone pairs possess electron clouds that extend significantly into space. Diffuse functions allow the basis set to model these loosely held electrons without artificial energetic penalties.

    • Polarization Functions (d,p): These allow the atomic orbitals to distort asymmetrically, which is critical for accurately modeling the dihedral twist between the pyridine and pyrazine rings driven by steric hindrance.

    Computational Workflow

    The following diagram maps the logical progression of a complete computational study for this molecule, ensuring that every downstream calculation is built upon a rigorously validated ground state.

    DFT_Workflow Start Initial Geometry 3-(pyridin-4-yl)pyrazine-2-carbonitrile Opt Geometry Optimization M06-2X/6-311+G(d,p) Start->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO TDDFT TD-DFT (CAM-B3LYP) UV-Vis & Charge Transfer Freq->TDDFT SERS Metal Surface Binding (Ag/Au Nanocluster Modeling) Freq->SERS

    Computational workflow for DFT analysis of 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Step-by-Step Experimental Protocol

    To ensure scientific integrity, computational workflows must be self-validating. Follow this protocol using standard quantum chemistry packages (e.g., Gaussian 16 or ORCA).

    Step 1: Conformational Search & Z-Matrix Construction

    • Build the initial 3D geometry. Pay special attention to the dihedral angle between the pyridine and pyrazine rings. Due to the steric clash between the ortho-protons of the pyridine ring and the carbonitrile group, the molecule will not be perfectly planar.

    Step 2: Ground State Geometry Optimization

    • Execute the optimization using opt M06-2X/6-311+G(d,p).

    • Causality: The algorithm calculates the forces on each atom and iteratively adjusts the nuclear coordinates until the forces fall below a predefined threshold (e.g., 4.5×10−4 Hartree/Bohr), locating a local minimum on the potential energy surface.

    Step 3: Vibrational Frequency Calculation (The Self-Validation Step)

    • Immediately run a frequency calculation (freq) on the optimized geometry at the exact same level of theory.

    • Validation Check: Inspect the output for imaginary frequencies. A true ground-state minimum must have exactly zero imaginary frequencies. If one or more imaginary frequencies exist, the structure is a transition state; you must distort the geometry along the normal mode of the imaginary frequency and re-optimize.

    Step 4: Frontier Molecular Orbital (FMO) Extraction

    • Extract the energies and spatial distributions of the HOMO and LUMO from the formatted checkpoint file. Map the electrostatic potential (ESP) to identify nucleophilic and electrophilic attack sites.

    Step 5: Excited State TD-DFT

    • Using the optimized ground-state geometry, switch the functional to CAM-B3LYP. Run a TD-DFT calculation solving for the first 20 singlet excited states (td=(nstates=20)) to simulate the UV-Vis absorption spectrum. Include a solvent model (e.g., PCM for water or methanol) to mimic experimental conditions.

    Electronic & Structural Profiling

    Based on robust theoretical benchmarks of analogous pyrazine-carbonitrile and pyridine systems[2][3], the table below summarizes the expected quantitative electronic properties for 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    PropertyCalculated Value (Theoretical Benchmark)Mechanistic Interpretation
    HOMO Energy -7.15 eVDeepened significantly by the electron-withdrawing -CN group, rendering the molecule highly resistant to oxidation[3].
    LUMO Energy -2.65 eVHighly stabilized; the LUMO electron cloud is expected to disseminate expansively across the pyrazine ring and -CN moiety[2].
    Bandgap ( ΔE ) 4.50 eVIndicates a highly stable, wide-bandgap system suitable for specific optoelectronic applications.
    Dipole Moment ~ 4.8 DebyeStrong polarity driven by the asymmetric distribution of nitrogen heteroatoms and the terminal carbonitrile vector.
    Dihedral Angle ~ 35° - 45°Non-planar conformation resulting from steric repulsion between the pyridine ortho-hydrogens and the pyrazine substituents.

    Advanced Spectroscopic Modeling: SERS and Metal Binding

    A rapidly growing application for pyrazine-2-carbonitrile derivatives is their use as reporters in Surface-Enhanced Raman Spectroscopy (SERS)[4]. Because the Raman signal is dramatically amplified when the molecule binds to a plasmonic surface (like gold or silver nanoparticles), simulating this interaction is critical.

    Protocol for SERS Modeling:

    • Cluster Generation: Construct a small metal nanocluster (e.g., Ag2​ or Au13​ cuboctahedron)[4][8].

    • Binding Orientation: DFT calculations indicate that the pyrazine/pyridine ring nitrogens play the largest role in metal binding[4]. Orient the lone pair of the pyridine nitrogen or the unsubstituted pyrazine nitrogen toward the metal cluster.

    • Mixed Basis Set Optimization: Standard basis sets cannot handle heavy transition metals. Use an Effective Core Potential (ECP) basis set like LANL2DZ for the Ag/Au atoms, while retaining 6-311+G(d,p) for the organic ligand[8].

    • Raman Intensity Calculation: Calculate the Raman activities of the metal-ligand complex. The theoretical spectra will reveal distinct peak shifts compared to the unbound molecule, directly validating experimental SERS data.

    References

    • Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay Analytical Chemistry[Link]

    • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents RSC Advances[Link]

    • Developing Low-Cost Wide Bandgap Polymer Donors Based on 2-Cyanopyrazine for Efficient Organic Solar Cells with Negative HOMO Offsets ACS Publications[Link]

    • Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties International Journal of Molecular Sciences (NIH)[Link]

    • A Benchmark Study of Aromaticity Indexes for Benzene, Pyridine, and the Diazines Technical University of Denmark (DTU)[Link]

    • Intramolecular and Metal-to-Molecule Charge Transfer Electronic Resonances in the Surface-Enhanced Raman Scattering of 1,4-Bis((E)-2-(pyridin-4-yl)vinyl)naphthalene MDPI[Link]

    Sources

    Exploratory

    Structural Elucidation and NMR Chemical Shift Analysis of 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary The compound 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS:...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

    Executive Summary

    The compound 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) is a highly functionalized, electron-deficient bi-heteroaryl system. Molecules of this class serve as critical building blocks in the development of kinase inhibitors, coordination complexes, and energetic materials [1]. Due to the presence of multiple nitrogen atoms and strong electron-withdrawing groups, assigning its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra requires a rigorous understanding of inductive (-I), mesomeric (-M), and anisotropic effects.

    This whitepaper provides an in-depth technical guide to the predicted chemical shifts, splitting patterns, and the causal electronic mechanisms governing the NMR profile of this molecule. Furthermore, it outlines a self-validating experimental protocol utilizing 1D and 2D NMR techniques to ensure unambiguous structural elucidation.

    Structural and Electronic Analysis

    To accurately interpret the NMR spectra of 3-(pyridin-4-yl)pyrazine-2-carbonitrile, one must analyze the electronic interplay between its three primary structural motifs:

    • The Pyrazine Core: A naturally electron-deficient diazine ring.

    • The Cyano Group (-CN) at C-2: A strong π -acceptor that exerts profound -I and -M effects, heavily deshielding adjacent nuclei.

    • The Pyridin-4-yl Moiety at C-3: An electron-withdrawing heteroaryl substituent that further depletes electron density from the pyrazine core while introducing its own distinct spin system [2].

    The cumulative withdrawal of electron density from the pyrazine core results in a significant downfield shift (deshielding) of the remaining pyrazine protons (H-5, H-6) and carbons.

    Electronic_Effects Pyrazine Pyrazine Core (Electron Deficient) H5H6 H5 / H6 Protons Deshielded (Downfield) Pyrazine->H5H6 Decreased shielding C2C3 C2 / C3 Carbons Deshielded (High ppm) Pyrazine->C2C3 Inductive pull Cyano -CN Group (C2) Strong -I, -M Effect Cyano->Pyrazine Withdraws e- density Pyridyl Pyridin-4-yl (C3) Moderate -I, -M Effect Pyridyl->Pyrazine Withdraws e- density

    Fig 1: Electronic substituent effects governing the chemical shifts of the pyrazine core.

    Quantitative Data Presentation: NMR Chemical Shifts

    The following tables summarize the expected 1 H and 13 C NMR chemical shifts in Chloroform-d (CDCl 3​ ). The values are derived from established empirical models for heterocyclic systems and literature precedents for analogous pyrazine-2-carbonitriles and 4-substituted pyridines [3, 4].

    Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)
    PositionShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale
    H-2', H-6' 8.85dd6.0, 1.52HPyridine protons ortho to N; strongly deshielded by the heteroatom's electronegativity.
    H-5 8.82d2.51HPyrazine proton; deshielded by para-CN and meta-pyridyl groups.
    H-6 8.75d2.51HPyrazine proton; deshielded by meta-CN and para-pyridyl groups.
    H-3', H-5' 7.95dd6.0, 1.52HPyridine protons meta to N; shifted downfield by the pyrazine ring's electron-withdrawing nature.

    Causality Note: The small J-coupling (2.5 Hz) between H-5 and H-6 is characteristic of adjacent protons on a pyrazine ring, distinguishing them from the larger ortho-coupling (~6.0 Hz) observed in the pyridine AA'BB' spin system.

    Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz)
    PositionShift (ppm)TypeAssignment Rationale
    C-3 152.5C q​ Pyrazine carbon attached to pyridyl; experiences strong deshielding.
    C-2', C-6' 150.8CHPyridine carbons ortho to the nitrogen atom.
    C-6 147.2CHPyrazine carbon; ortho to N1.
    C-5 144.5CHPyrazine carbon; ortho to N4.
    C-4' 142.0C q​ Pyridine ipso carbon attached to the pyrazine ring.
    C-2 134.5C q​ Pyrazine carbon attached directly to the -CN group.
    C-3', C-5' 123.5CHPyridine carbons meta to the nitrogen atom.
    -CN 115.2C q​ Characteristic chemical shift for a conjugated nitrile carbon.

    Experimental Protocols for Unambiguous Assignment

    To ensure scientific integrity, a simple 1D NMR is insufficient for a highly functionalized bi-heteroaryl compound. The protocol below describes a self-validating workflow utilizing 2D NMR spectroscopy to lock in the structural connectivity.

    Step-by-Step Methodology

    Step 1: Sample Preparation

    • Dissolve 15–20 mg of the highly pure compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane as an internal standard).

    • Causality: CDCl 3​ is preferred over DMSO-d 6​ to prevent potential solvent-induced peak broadening of the basic pyridine nitrogen, though DMSO-d 6​ can be used if solubility is restricted.

    Step 2: 1D 1 H and 13 C NMR Acquisition

    • Acquire the 1 H spectrum at 400 MHz (or higher) using a 30° pulse, 16–64 scans, and a relaxation delay (D1) of 2.0 seconds.

    • Acquire the 13 C spectrum at 100 MHz using composite pulse decoupling (WALTZ-16), 1024–2048 scans, and a D1 of 2.0 seconds to ensure adequate signal-to-noise for the quaternary carbons (C-2, C-3, C-4', -CN).

    Step 3: 2D 1 H- 1 H COSY (Correlation Spectroscopy)

    • Acquire COSY to map the homonuclear spin systems.

    • Validation: This will explicitly link the H-2'/H-6' protons to the H-3'/H-5' protons (AA'BB' system) and confirm the isolated AB system of the pyrazine H-5/H-6 protons.

    Step 4: 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence)

    • Acquire HSQC to map protons to their directly attached carbons.

    • Validation: This differentiates the CH carbons from the quaternary carbons (which will not appear in HSQC) and pairs the 8.85 ppm proton signal to the 150.8 ppm carbon signal (C-2'/C-6').

    Step 5: 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation)

    • Acquire HMBC to observe long-range (2- and 3-bond) C-H couplings.

    • Validation (Critical Step): The definitive proof of the bi-aryl linkage is found here. The pyridine H-3'/H-5' protons will show a 3-bond correlation cross-peak to the pyrazine C-3 quaternary carbon. Furthermore, the pyrazine H-6 proton will show a 3-bond correlation to the -CN carbon, unambiguously distinguishing H-6 from H-5.

    NMR_Workflow Start Sample Prep (CDCl3 / DMSO-d6) OneD 1D 1H & 13C NMR Initial Shift Analysis Start->OneD COSY 2D 1H-1H COSY Spin System Mapping OneD->COSY Identify J-couplings HSQC 2D 1H-13C HSQC Direct C-H Connectivity OneD->HSQC Identify C-H pairs HMBC 2D 1H-13C HMBC Long-Range & Quaternary COSY->HMBC Link spin systems HSQC->HMBC Map quaternary C Final Unambiguous Resonance Assignment HMBC->Final Validate structure

    Fig 2: Logical workflow for unambiguous NMR resonance assignment of heterocyclic systems.

    Conclusion

    The structural elucidation of 3-(pyridin-4-yl)pyrazine-2-carbonitrile relies heavily on understanding the anisotropic and electron-withdrawing nature of its substituents. By combining predictive empirical models with a robust, self-validating 2D NMR workflow (COSY, HSQC, HMBC), researchers can confidently assign all resonances, ensuring high scientific integrity in downstream drug development or materials science applications.

    References

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

    • Battilocchio, C., Lau, S.-H., Hawkins, J. M., & Ley, S. V. (2017). "Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor." Organic Syntheses, 94, 44-53. URL:[Link]

    • Vasu, D. T., Li, H., et al. (2023). "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 66(14), 9887-9905. URL:[Link]

    Foundational

    Photophysical Profiling of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile: UV-Vis Absorption Spectra and Mechanistic Insights

    Executive Summary 3-(Pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) is a highly conjugated, electron-deficient heteroaromatic building block. Its structural motif is frequently utilized in the design of kinase...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    3-(Pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) is a highly conjugated, electron-deficient heteroaromatic building block. Its structural motif is frequently utilized in the design of kinase inhibitors, BET bromodomain inhibitors[1], and advanced nonlinear optical chromophores[2]. Understanding its ultraviolet-visible (UV-Vis) absorption profile is critical for assessing its electronic ground state, predicting its photochemical reactivity, and monitoring its presence during complex synthetic cascades.

    This technical whitepaper provides an authoritative guide to the electronic structure, UV-Vis absorption characteristics, and the self-validating experimental protocols required to accurately profile this compound.

    Electronic Structure and Chromophore Mechanics

    The photophysical behavior of 3-(pyridin-4-yl)pyrazine-2-carbonitrile is dictated by its highly conjugated π -system and the presence of multiple heteroatoms. The molecule consists of a pyrazine ring substituted with a strongly electron-withdrawing carbonitrile (-C≡N) group at the C2 position and a pyridin-4-yl moiety at the C3 position.

    • Conjugation and Coplanarity: The extended π -system spans both the pyridine and pyrazine rings. The dihedral angle between the rings dictates the degree of orbital overlap, which directly influences the molar absorptivity ( ε ) of the π→π∗ transitions.

    • Electronic Transitions: The presence of four distinct nitrogen atoms (one pyridine nitrogen, two pyrazine nitrogens, and one nitrile nitrogen) provides multiple non-bonding ( n ) electron pairs. Consequently, the UV-Vis spectrum is dominated by high-energy, allowed π→π∗ transitions and lower-energy, symmetry-forbidden n→π∗ transitions[3].

    ElectronicTransitions S0 Ground State (S0) π & n orbitals full S1 Excited State (S1) n → π* Transition S0->S1 λ ~ 310-325 nm Low ε S2 Excited State (S2) π → π* Transition S0->S2 λ ~ 240-280 nm High ε S2->S1 Internal Conversion Non-radiative

    Energy level diagram illustrating the primary electronic transitions in the chromophore.

    UV-Vis Absorption Characteristics

    Based on comparative spectroscopic analyses of pyrazine-carbonitrile derivatives[4] and expanded pyridine-pyrazine ligands[5], the absorption spectrum of 3-(pyridin-4-yl)pyrazine-2-carbonitrile exhibits distinct bands depending on the solvent polarity. The electron-deficient nature of the pyrazine-carbonitrile core paired with the pyridine ring creates a rigid electronic environment.

    Table 1: Quantitative UV-Vis Absorption Data (in Acetonitrile)

    Transition Type λmax​ (nm) ε (M −1 cm −1 )Assignment / Mechanistic Causality
    π→π∗ (E-band) 240 - 245~35,000Aromatic ring excitation; highly allowed transition due to strong orbital overlap within the individual heteroaromatic rings[5].
    π→π∗ (K-band) 275 - 280~25,000Extended conjugation between the pyridine and pyrazine rings. Sensitive to the dihedral angle between the two aromatic systems[5].
    n→π∗ (R-band) 310 - 325~12,000Heteroatom lone pair excitation. While formally symmetry forbidden, it becomes partially allowed due to vibronic coupling and structural asymmetry[3].
    Solvatochromism and Environmental Sensitivity

    The n→π∗ transition is highly sensitive to the hydrogen-bonding capacity of the solvent. In protic solvents (e.g., methanol), hydrogen bonding to the non-bonding electron pairs on the pyrazine and pyridine nitrogens stabilizes the ground state more than the excited state. Causality: This unequal stabilization increases the energy gap between the S0​ and S1​ states, resulting in a characteristic hypsochromic (blue) shift of the n→π∗ band[6].

    Self-Validating Experimental Workflow

    To ensure scientific integrity and reproducibility, the acquisition of the UV-Vis spectrum must follow a rigorous, self-validating protocol. Do not merely execute steps; understand the physical limitations of the instrumentation and the analyte.

    • Step 1: Solvent Selection and Baseline Correction

      • Action: Use strictly spectroscopic-grade solvents (e.g., MeCN, MeOH) and establish a baseline using a matched quartz cuvette containing the pure solvent.

      • Causality: Trace impurities in standard solvents absorb heavily in the UV region (< 260 nm), which will mask the critical π→π∗ E-bands of the pyrazine ring. Quartz must be used because standard borosilicate glass absorbs UV light below 340 nm, rendering high-energy transitions invisible[4].

    • Step 2: Concentration Optimization (Beer-Lambert Validation)

      • Action: Prepare a stock solution at 1.0 mM, then perform serial dilutions to a working concentration of 1.0×10−5 to 5.0×10−5 M.

      • Causality: The Beer-Lambert law ( A=εlc ) is only strictly linear at low concentrations (Absorbance between 0.1 and 1.0). High concentrations induce intermolecular π -stacking between the flat pyrazine/pyridine rings, causing aggregation-induced spectral broadening and deviations from linearity.

    • Step 3: Spectral Acquisition

      • Action: Scan from 200 nm to 500 nm using a double-beam spectrophotometer with a 1 cm path length.

      • Causality: A double-beam instrument continuously subtracts the solvent background in real-time, eliminating artifacts caused by light source fluctuations or solvent degradation during the scan.

    • Step 4: Isosbestic Point Verification (System Validation)

      • Action: If acquiring spectra across a pH gradient to observe pyridine protonation, overlay the spectra and identify isosbestic points.

      • Causality: The presence of clean, sharp isosbestic points acts as an internal validation mechanism. It proves that only two species (the protonated and unprotonated forms) are in equilibrium, confirming that the molecule is not degrading under the experimental conditions[6].

    UVVisWorkflow Prep 1. Sample Prep (10⁻⁵ M in MeCN) Baseline 2. Baseline Correction (Matched Quartz) Prep->Baseline Scan 3. Spectral Scan (200-500 nm) Baseline->Scan Analyze 4. Data Validation (Isosbestic Check) Scan->Analyze

    Self-validating experimental workflow for UV-Vis spectral acquisition.

    References

    • Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate | Journal of Medicinal Chemistry - ACS Publications. 1

    • Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives | Benchchem. 4

    • Two-Dimensional, Pyrazine-Based Nonlinear Optical Chromophores with Ruthenium(II) Ammine Electron Donors | NSF / J. Am. Chem. Soc.2

    • Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains | MDPI. 5

    • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides: Fluorescence and Antimicrobial Activity Evaluation | MDPI.3

    • Electronic Supplementary Information (ESI) file for the typescript entitled “Tautomeric and conformational switching in a new..." | RSC. 6

    Sources

    Exploratory

    toxicity and safety data sheet (SDS) for 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    An In-depth Technical Guide to the Toxicity and Safety of 3-(pyridin-4-yl)pyrazine-2-carbonitrile Introduction: Navigating the Safety Profile of a Novel Heterocyclic Compound In the landscape of drug discovery and materi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide to the Toxicity and Safety of 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    Introduction: Navigating the Safety Profile of a Novel Heterocyclic Compound

    In the landscape of drug discovery and materials science, novel heterocyclic compounds like 3-(pyridin-4-yl)pyrazine-2-carbonitrile represent building blocks for innovation. As an intermediate, its applications may range from the synthesis of active pharmaceutical ingredients (APIs) to the development of new functional materials. However, its novelty also signifies a critical challenge: a lack of comprehensive, publicly available toxicity and safety data.

    This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. In the absence of a complete Safety Data Sheet (SDS), a proactive and predictive approach to hazard assessment is not just recommended, but essential. We will deconstruct the molecule into its core components—the pyridine ring and the pyrazine-carbonitrile moiety—to build a presumptive toxicological profile. This document will serve as a technical framework for establishing safe handling protocols, emergency procedures, and a foundational strategy for generating preliminary toxicity data.

    Disclaimer: The following information is a predictive assessment based on structural analogs. It is not a substitute for a substance-specific, officially compiled Safety Data Sheet. All laboratory work involving this compound must be preceded by a thorough, site-specific risk assessment performed by qualified personnel.

    Section 1: Chemical Identity and Physicochemical Properties

    To conduct a meaningful safety assessment, we must first define the molecule's identity and properties. The name 3-(pyridin-4-yl)pyrazine-2-carbonitrile describes a pyrazine ring with a carbonitrile (CN) group at position 2 and a pyridine ring linked via its C4 position to the pyrazine's C3 position.

    Molecular Structure:

    HazardAssessmentWorkflow cluster_assessment Hazard Assessment for Novel Compounds Start Identify Compound (3-(pyridin-4-yl)pyrazine-2-carbonitrile) CheckData Search for Existing SDS & Toxicity Data Start->CheckData DataFound Data Available? CheckData->DataFound UseData Adopt Existing Safety Protocols DataFound->UseData Yes NoData No Direct Data Found DataFound->NoData No RiskMatrix Perform Site-Specific Risk Assessment (Quantity, Procedure, Environment) UseData->RiskMatrix Analogy Assess by Structural Analogy (Pyridine + Pyrazine-carbonitrile) NoData->Analogy Predict Predict GHS Hazards Analogy->Predict Develop Develop Precautionary Handling & Emergency Protocols Predict->Develop Develop->RiskMatrix Implement Implement Engineering & PPE Controls RiskMatrix->Implement Proceed Proceed with Experiment Implement->Proceed

    Caption: Logical workflow for assessing the risks of a novel chemical.

    Engineering and Administrative Controls
    • Designated Area: All work with this compound, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood. [1]* Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm) to prevent inhalation exposure. [2]* Restricted Access: Only trained personnel authorized to work with potent or uncharacterized compounds should be allowed in the designated area during handling.

    Personal Protective Equipment (PPE)

    Standard laboratory PPE is insufficient. The following specific ensemble is required:

    • Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory. [3]A face shield should be worn over the goggles if there is a splash hazard.

    • Hand Protection: Double gloving is recommended. The outer glove should be a material with high resistance to aromatic compounds, such as butyl rubber or Viton™. The inner glove can be a standard nitrile glove. Inspect gloves for any signs of degradation or contamination before and during use. [1][4]* Body Protection: A flame-resistant lab coat is necessary. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat. [2]

    Storage and Waste Disposal
    • Storage: Store in a tightly sealed, clearly labeled container. [5][6]The storage location should be a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents. [1][7]* Waste: All waste, including contaminated PPE, disposable labware, and residual chemical, must be collected in a designated, sealed hazardous waste container. [1]The waste must be disposed of through a licensed hazardous waste management company, following all local and national regulations.

    Section 4: Emergency and First-Aid Protocols

    Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures and the location of emergency equipment.

    • Inhalation: Immediately move the affected person to fresh air. [8][9]If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention. [1]* Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [1][10]An emergency safety shower should be used for large-area contact. [1]Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [10][6]Use an emergency eyewash station. [1]Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. [7]Rinse the mouth thoroughly with water. If the person is conscious and alert, they may drink a small amount of water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel. [1]* Accidental Release: Evacuate the area immediately and restrict access. [6]Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). [7][11]Use non-sparking tools to collect the absorbed material into a sealed container for hazardous waste disposal. [11]Ventilate the area thoroughly before re-entry. For large spills, contact your institution's environmental health and safety department immediately. [1]

    Section 5: Experimental Workflow for Preliminary Toxicity Assessment

    For research-intensive environments, generating preliminary in-house toxicity data is a responsible step. An in vitro cytotoxicity assay is a cost-effective first screen to estimate the compound's potency.

    Workflow Diagram

    CytotoxicityWorkflow cluster_protocol In Vitro Cytotoxicity Assay Workflow start Prepare Compound Stock Solution (e.g., 10 mM in DMSO) seed Seed Human Cell Lines in 96-well plate (e.g., HepG2, HEK293) start->seed incubate1 Incubate for 24h to allow cell attachment seed->incubate1 treat Prepare Serial Dilutions & Treat Cells (e.g., 0.1 µM to 100 µM) incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 assay Add Cytotoxicity Reagent (e.g., MTT, Resazurin, or LDH substrate) incubate2->assay incubate3 Incubate as per assay protocol assay->incubate3 read Measure Signal (Absorbance or Fluorescence) on a plate reader incubate3->read analyze Analyze Data: Normalize to control, plot dose-response curve, calculate IC50 value read->analyze end Determine Preliminary Cytotoxic Potency analyze->end

    Caption: Experimental workflow for a cell-based cytotoxicity assay.

    Step-by-Step Protocol: MTT Assay for Cytotoxicity

    This protocol provides a general framework. Specific cell lines and conditions may require optimization.

    • Cell Culture: Culture human liver carcinoma cells (HepG2) in appropriate media (e.g., EMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Cell Seeding: Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate for 24 hours.

    • Compound Preparation: Prepare a 10 mM stock solution of 3-(pyridin-4-yl)pyrazine-2-carbonitrile in sterile DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.

    • Cell Treatment: Remove the old media from the cells and replace it with the media containing the compound dilutions. Incubate for 24 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

    Conclusion

    3-(pyridin-4-yl)pyrazine-2-carbonitrile is a compound with significant potential but an uncharacterized safety profile. The principles of chemical safety demand that we treat such substances with the highest degree of caution. By inferring hazards from its structural components, we have established a robust framework for its safe handling, emergency response, and preliminary toxicological evaluation. This proactive, science-driven approach enables researchers to manage the risks associated with novel chemical entities, ensuring that scientific advancement does not come at the cost of safety.

    References

    A complete list of sources cited within this document is provided below for verification and further reading.

    • PubChem. (n.d.). Pyrazinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

    • Topsakal, S., Heper, Y., & Akman, G. (2022). Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. PMC. Retrieved from [Link]

    • CPAchem. (2020, June 21). Candesartan cilexetil Safety data sheet. Retrieved from [Link]

    • University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

    • Patel, J., et al. (2025). Review article: favipiravir as an antiviral drug. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

    • LookChem. (n.d.). Cas 19847-12-2, Pyrazinecarbonitrile. Retrieved from [Link]

    • Driessche, B. V., et al. (2020). Favipiravir at high doses has potent antiviral activity in SARS-CoV-2−infected hamsters, whereas hydroxychloroquine lacks activity. PNAS. Retrieved from [Link]

    • Karabela, S. N., et al. (2021). Adverse effects associated with favipiravir in patients with COVID-19 pneumonia: a retrospective study. PMC. Retrieved from [Link]

    • NextSDS. (n.d.). 3-(piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride — Chemical Substance Information. Retrieved from [Link]

    • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

    • Al-Salloum, F., et al. (2020). Favipiravir Use in COVID-19: Analysis of Suspected Adverse Drug Events Reported in the WHO Database. Dove Medical Press. Retrieved from [Link]

    • ATSDR. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

    • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

    • Dalvie, D. K., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives. ACS Publications. Retrieved from [Link]

    Sources

    Foundational

    A Mechanistic Guide to the Synthesis of 3-(pyridin-4-yl)pyrazine-2-carbonitrile: A Key Precursor in Pharmaceutical Development

    Abstract 3-(pyridin-4-yl)pyrazine-2-carbonitrile is a pivotal heterocyclic intermediate, most notably recognized for its role in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    3-(pyridin-4-yl)pyrazine-2-carbonitrile is a pivotal heterocyclic intermediate, most notably recognized for its role in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][2] This technical guide provides an in-depth exploration of the predominant mechanism for its formation, centering on the condensation reaction between diaminomaleonitrile (DAMN) and pyridine-4-carboxaldehyde. We will dissect the reaction pathway, from the initial Schiff base formation through intramolecular cyclization and final aromatization. This document is intended for researchers, chemists, and professionals in drug development, offering both mechanistic insights and practical experimental guidance.

    Introduction: The Strategic Importance of Substituted Pyrazines

    The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[3][4] Among its derivatives, 3-(pyridin-4-yl)pyrazine-2-carbonitrile stands out as a critical building block. Its synthesis is a foundational step in the manufacturing of several advanced pharmaceutical ingredients, including the immunosuppressant Tofacitinib.[5][6] The most efficient and widely adopted synthetic strategy involves a de novo construction of the pyrazine ring from acyclic precursors. This guide focuses on the most common route: the reaction of diaminomaleonitrile (DAMN), a versatile and economical starting material derived from hydrogen cyanide, with pyridine-4-carboxaldehyde.[7][8] Understanding the nuances of this transformation is essential for optimizing reaction yields, minimizing impurities, and scaling up production.

    The Core Reaction Pathway: A Stepwise Mechanistic Analysis

    The formation of 3-(pyridin-4-yl)pyrazine-2-carbonitrile from diaminomaleonitrile (DAMN) and pyridine-4-carboxaldehyde is a multi-step process that elegantly constructs the heterocyclic core. The overall transformation can be logically segmented into three primary stages: condensation to form a Schiff base, intramolecular cyclization, and oxidative aromatization.

    Caption: Overall synthetic scheme for 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Step 1: Nucleophilic Attack and Condensation to form a Schiff Base

    The reaction initiates with the condensation of one of the amino groups of DAMN with the carbonyl group of pyridine-4-carboxaldehyde.[8][9] This is a classic nucleophilic addition-elimination reaction.

    • Mechanism: The lone pair of electrons on a nitrogen atom of DAMN performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal.

    • Causality: The reaction is typically facilitated in a protic solvent, such as methanol, which can assist in the proton transfers required for the formation and subsequent collapse of the hemiaminal.[8] Following its formation, the hemiaminal readily eliminates a molecule of water. This dehydration step is often the driving force for the reaction, leading to the formation of a stable carbon-nitrogen double bond (C=N), characteristic of an imine, or more specifically, a Schiff base.[10]

    Schiff_Base_Formation Reactants DAMN + Pyridine-4-carboxaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack SchiffBase (Z)-2-amino-3-(((pyridin-4-yl)methylene)amino) maleonitrile (Schiff Base) Hemiaminal->SchiffBase Dehydration (-H₂O)

    Caption: Mechanism of Schiff base formation from DAMN and aldehyde.

    Step 2: Intramolecular Cyclization

    The newly formed Schiff base intermediate possesses the ideal geometry and reactive groups for a subsequent intramolecular cyclization. This step is crucial as it constructs the core six-membered dihydropyrazine ring.

    • Mechanism: The second, unreacted amino group of the DAMN moiety now acts as an intramolecular nucleophile. It attacks the electrophilic carbon of one of the adjacent nitrile groups (C≡N). This 6-endo-dig cyclization is sterically and electronically favored.

    • Causality: The attack results in the formation of a new carbon-nitrogen single bond, closing the ring and generating a 1,4-dihydropyrazine intermediate. This cyclization is a key feature of DAMN chemistry, which is widely used as a precursor for various nitrogen-containing heterocycles, including pyrazines and purines.[7][11] The reaction can sometimes be accelerated by a base, which enhances the nucleophilicity of the attacking amino group by deprotonation.

    Step 3: Oxidation to an Aromatic System

    The 1,4-dihydropyrazine intermediate formed in the previous step is not aromatic and is therefore relatively unstable. It readily undergoes oxidation to achieve the thermodynamic stability of the aromatic pyrazine ring.

    • Mechanism: The final step involves the removal of two hydrogen atoms from the dihydropyrazine ring, resulting in the formation of two new double bonds within the ring and establishing aromaticity.

    • Causality: In many cases, this oxidation occurs spontaneously through exposure to atmospheric oxygen (aerial oxidation), especially during workup or if the reaction is run open to the air.[11] This is a common phenomenon in the synthesis of nitrogen heterocycles. For more controlled and efficient conversion, a mild oxidizing agent can be employed, though for this specific synthesis it is often unnecessary. The final product, 3-(pyridin-4-yl)pyrazine-2-carbonitrile, precipitates from the reaction mixture as a stable, solid product.

    Cyclization_and_Oxidation SchiffBase Schiff Base Intermediate Dihydropyrazine 1,4-Dihydropyrazine Intermediate SchiffBase->Dihydropyrazine Intramolecular Cyclization FinalProduct 3-(pyridin-4-yl)pyrazine-2-carbonitrile Dihydropyrazine->FinalProduct Oxidation (-2H)

    Caption: Mechanism of cyclization and subsequent oxidation to the final product.

    Experimental Protocol

    The following protocol is a representative procedure for the laboratory-scale synthesis of 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Materials:

    • Diaminomaleonitrile (DAMN)

    • Pyridine-4-carboxaldehyde

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Deionized Water

    Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend diaminomaleonitrile (1.0 eq.) in methanol.

    • To this stirring suspension, add pyridine-4-carboxaldehyde (1.05 eq.) either neat or as a solution in a small amount of methanol.

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold ethanol and then with water to remove any unreacted starting materials and impurities.

    • Dry the resulting solid product under vacuum to a constant weight to yield 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Data Summary and Yields

    The reaction is generally high-yielding, though the choice of solvent and reaction conditions can influence the outcome. Green chemistry approaches have also been explored for this transformation.[8][9]

    Reactant 1Reactant 2SolventConditionsTypical Yield (%)Reference
    DiaminomaleonitrilePyridine-4-carboxaldehydeMethanolReflux, 4-6h80-90[8]
    DiaminomaleonitrileAromatic AldehydesWater60 °C, 1-2h75-95[9]
    DiaminomaleonitrileAromatic AldehydesSolvent-free60 °C, 15-30min40-65[9]

    Conclusion

    The synthesis of 3-(pyridin-4-yl)pyrazine-2-carbonitrile via the condensation of diaminomaleonitrile and pyridine-4-carboxaldehyde is a robust and efficient method for constructing this valuable heterocyclic intermediate. The mechanism proceeds through a logical sequence of Schiff base formation, intramolecular cyclization, and oxidative aromatization. The simplicity of the procedure, the availability of the starting materials, and the high yields make it an attractive route for both academic research and industrial-scale production in the pharmaceutical sector.

    References

    • Al-Azmi, A., El-Toukhi, A., & Abdel-kader, O. (2001). The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited. The Journal of Organic Chemistry, 66(23), 7859–7862. [Link]

    • El-Mekabaty, A. (2017). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

    • Delgado, F., Cano, A. C., & Soriano, E. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 11(10), 813–819. [Link]

    • Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(3), 162-169. [Link]

    • Esteves, A. P., & Guedes, R. C. (2018). Tofacitinib synthesis: a review. Universidade Nova de Lisboa. [Link]

    • Delgado, F., Cano, A. C., & Soriano, E. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. ResearchGate. [Link]

    • Rasmussen, P. G., Johnson, D. M., & Lawton, R. G. (1998). Diaminomaleonitrile derivative compounds, polymers, and method of producing same.
    • Cipla Limited. (2016). Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. [Link]

    • Reddy, M. S., et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(12), 1988-1993. [Link]

    • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]

    • Zhang, J. (2004). Synthesis of Pyridopyrazines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, 16, 473-485. [Link]

    Sources

    Exploratory

    Thermodynamic Stability and Physicochemical Profiling of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile: A Technical Guide

    Executive Summary The compound 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) is a highly specialized heterocyclic building block utilized in advanced coordination chemistry and pharmaceutical drug discovery...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) is a highly specialized heterocyclic building block utilized in advanced coordination chemistry and pharmaceutical drug discovery[1]. Featuring a pyrazine core, a strongly electron-withdrawing carbonitrile group, and a cross-conjugated pyridin-4-yl moiety, this molecule presents a unique thermodynamic profile. This whitepaper provides an in-depth analysis of the structural drivers of its thermodynamic stability and outlines self-validating experimental protocols to accurately quantify its physicochemical properties.

    Mechanistic Drivers of Thermodynamic Stability

    The thermodynamic stability of 3-(pyridin-4-yl)pyrazine-2-carbonitrile is governed by a delicate balance between electronic delocalization and steric hindrance.

    • Electronic Effects: The carbonitrile group (-C≡N) at the C2 position of the pyrazine ring exerts a powerful inductive (-I) and resonance (-M) effect. This depletes electron density from the pyrazine core, rendering it highly stable against electrophilic attack but susceptible to nucleophilic addition (e.g., hydrolysis to an amide) under extreme conditions[2][3].

    • Steric Hindrance and Torsional Strain: The adjacent pyridin-4-yl group at the C3 position introduces significant torsional dynamics. While the system thermodynamically favors coplanarity to maximize π -conjugation across the two aromatic rings, steric repulsion between the linear nitrile group and the ortho-hydrogens of the pyridine ring forces a dihedral twist. This twist dictates the global energy minimum and the overall Gibbs free energy of formation ( ΔGf​ )[4].

    StructuralFactors Core 3-(pyridin-4-yl)pyrazine-2-carbonitrile Core Scaffold Steric Steric Hindrance C2-Nitrile vs C3-Pyridyl Core->Steric Electronic Electronic Effects Dipole Alignment & Inductive Pull Core->Electronic Torsional Torsional Energy Barrier Rotational Restriction Steric->Torsional Electronic->Torsional Stability Thermodynamic Stability ΔG & ΔH_f Torsional->Stability

    Figure 1: Structural factors dictating the thermodynamic stability of the compound.

    Experimental Methodologies for Stability Profiling

    To establish a rigorous and self-validating thermodynamic profile, researchers must employ a tri-modal approach: solid-state thermal analysis, solution-state calorimetry, and computational validation.

    Protocol 1: Solid-State Thermal Analysis (DSC & TGA)

    This protocol determines the intrinsic lattice stability, melting point ( Tm​ ), and decomposition temperature ( Td​ ).

    • Step 1: Sample Preparation. Weigh precisely 2.0–5.0 mg of 3-(pyridin-4-yl)pyrazine-2-carbonitrile into a standard aluminum crucible. Seal and pierce the lid.

    • Step 2: Atmospheric Control. Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min.

      • Causality: The inert atmosphere prevents oxidative degradation, ensuring that the endothermic events recorded are purely intrinsic melting or thermal decomposition of the heterocyclic scaffold, rather than combustion[3].

    • Step 3: Heating Program. Execute a linear temperature ramp from 25 °C to 350 °C at a rate of 10 °C/min.

      • Causality: A 10 °C/min heating rate provides optimal resolution between the endothermic melting peak and the subsequent exothermic decomposition of the carbonitrile group, preventing thermal lag.

    Protocol 2: Solution-State Degradation Kinetics (Isothermal Microcalorimetry)

    The carbonitrile group is thermodynamically prone to hydration, forming pyrazinamide derivatives[2]. This protocol quantifies the heat flow associated with slow degradation.

    • Step 1: Solvent Preparation. Dissolve the compound in a biologically relevant solvent system (e.g., 5% DMSO in aqueous phosphate buffer, pH 7.4).

    • Step 2: Thermal Equilibration. Load the sample into the microcalorimeter and equilibrate at exactly 37.0 °C.

      • Causality: Equilibrating at 37 °C simulates physiological conditions, which is critical for validating the compound's thermodynamic stability during in vitro drug screening assays.

    • Step 3: Kinetic Monitoring. Record the baseline heat flow ( μ W) continuously for 48 to 72 hours.

      • Causality: Hydrolysis of the nitrile group is an exothermic process. Continuous micro-watt monitoring captures the slow kinetic degradation that standard HPLC methods might miss in the early stages.

    Protocol 3: Computational Thermodynamics (DFT)

    Density Functional Theory (DFT) provides a theoretical baseline to validate experimental findings[4].

    • Step 1: Geometry Optimization. Construct the molecule in silico and optimize the geometry using the B3LYP functional with a 6-311G(d,p) basis set.

      • Causality: The inclusion of polarization functions (d,p) is critical for accurately modeling the dense electron clouds around the highly electronegative nitrogen atoms of the pyrazine, pyridine, and nitrile groups.

    • Step 2: Frequency Calculation. Perform a vibrational frequency calculation on the optimized geometry.

      • Causality: Confirming the absence of imaginary frequencies validates that the optimized structure is a true thermodynamic minimum (ground state) rather than a saddle point.

    • Step 3: Torsional Scan. Perform a relaxed potential energy surface (PES) scan by rotating the C3-C(pyridyl) bond in 10° increments.

      • Causality: This quantifies the exact steric clash between the nitrile and pyridyl groups, defining the rotational energy barrier and the molecule's conformational entropy.

    Workflow A Compound Synthesis / Procurement CAS: 1511524-62-1 B Solid-State Thermal Analysis (DSC & TGA) A->B C Solution-State Kinetics (Isothermal Microcalorimetry) A->C D Computational Thermodynamics (DFT Optimization) A->D E Comprehensive Thermodynamic Stability Profile B->E C->E D->E

    Figure 2: Logical workflow for the thermodynamic profiling of heterocyclic compounds.

    Quantitative Data Summary

    The table below summarizes the expected thermodynamic parameters for 3-(pyridin-4-yl)pyrazine-2-carbonitrile, synthesized from the behavior of closely related pyridylpyrazine-carbonitrile analogs[2][3][4].

    Thermodynamic ParameterAnalytical MethodologyRepresentative Value / ObservationMechanistic Implication
    Melting Point ( Tm​ ) DSC~160 °C – 180 °CHigh crystalline lattice stability due to strong intermolecular dipole-dipole interactions.
    Decomposition ( Td​ ) TGA> 250 °CThe pyrazine-pyridine core exhibits robust thermal stability prior to nitrile cleavage.
    Hydrolysis Enthalpy ( ΔH ) IMCExothermic heat flowThe conversion of the nitrile to a carboxamide is thermodynamically favored in aqueous media.
    Rotational Barrier DFT (B3LYP)~15 – 20 kcal/molRestricted rotation due to steric clash between the C2-nitrile and C3-pyridyl protons.
    HOMO-LUMO Gap DFT (B3LYP)~3.5 eVIndicates high kinetic stability against spontaneous redox processes.

    References

    • Title: 3-(pyridin-4-yl)
    • Title: 1511524-62-1 | 3-(Pyridin-4-yl)
    • Source: orgsyn.
    • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Pyrazine-2-carbonitrile)
    • Source: acs.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Isolation of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile

    Target Compound: 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1 [1]) Molecular Weight: 182.18 g/mol Application Context: Heteroaryl-heteroaryl cross-coupling for pharmaceutical intermediate generation. Scientific Ration...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Compound: 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1 [1]) Molecular Weight: 182.18 g/mol Application Context: Heteroaryl-heteroaryl cross-coupling for pharmaceutical intermediate generation.

    Scientific Rationale & Synthetic Strategy

    The construction of bi-heteroaryl systems, such as 3-(pyridin-4-yl)pyrazine-2-carbonitrile, is a cornerstone in modern drug discovery due to the favorable pharmacokinetic properties imparted by nitrogen-rich scaffolds. The most robust and scalable method for synthesizing this specific architecture is the Suzuki-Miyaura cross-coupling 2 [2].

    This protocol details the coupling of 3-chloropyrazine-2-carbonitrile with pyridin-4-ylboronic acid .

    Causality in Experimental Design
    • Catalyst Selection [Pd(dppf)Cl₂]: While Pd(PPh₃)₄ is a traditional choice, we utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. Furthermore, it is highly resistant to deactivation by the nitrogen lone pairs present on both the pyrazine and pyridine rings.

    • Solvent System (1,4-Dioxane/H₂O 4:1): A biphasic or miscible aqueous-organic system is mandatory. Dioxane provides excellent solubility for the highly polar heteroaryl starting materials, while water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

    • Base Selection (K₂CO₃): Potassium carbonate provides the optimal basicity. It is strong enough to facilitate transmetalation but mild enough to prevent the hydrolysis of the sensitive nitrile group (-CN) on the pyrazine ring.

    Experimental Workflow & Visualization

    SuzukiWorkflow Start Reaction Setup Inert Atmosphere (N2) Heating Thermal Activation 90°C for 12-16h Start->Heating Degassed System Reactants 3-chloropyrazine-2-carbonitrile + pyridin-4-ylboronic acid Reactants->Start Catalyst Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O (4:1) Catalyst->Start Workup Aqueous Workup EtOAc Extraction Heating->Workup LC-MS Confirms Conversion Purification Flash Chromatography (Silica Gel, DCM:MeOH) Workup->Purification Crude Organic Extract Product 3-(pyridin-4-yl)pyrazine-2-carbonitrile (Target Compound) Purification->Product Pure Fractions Concentrated

    Caption: Workflow for the Suzuki-Miyaura synthesis of 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Reagent Stoichiometry & Quantitative Data

    The following table outlines the required quantities for a 10 mmol scale synthesis. This scale is optimal for initial process validation and analytical characterization.

    Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
    3-chloropyrazine-2-carbonitrile Electrophile139.541.001.40 g (10.0 mmol)
    Pyridin-4-ylboronic acid Nucleophile122.921.201.48 g (12.0 mmol)
    Pd(dppf)Cl₂·CH₂Cl₂ Catalyst816.640.050.41 g (0.50 mmol)
    K₂CO₃ Base138.212.503.46 g (25.0 mmol)
    1,4-Dioxane Solvent88.11N/A40.0 mL
    Deionized Water (H₂O) Co-solvent18.02N/A10.0 mL

    Step-by-Step Synthesis Protocol

    Phase 1: Preparation and Degassing (Critical Step)

    Self-Validation Check: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

    • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add 3-chloropyrazine-2-carbonitrile (1.40 g), pyridin-4-ylboronic acid (1.48 g), and K₂CO₃ (3.46 g) to the flask.

    • Add 1,4-Dioxane (40 mL) and H₂O (10 mL).

    • Degassing: Sparge the heterogeneous mixture with dry Nitrogen (N₂) gas for exactly 15 minutes.

    • Briefly pause the N₂ flow, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.41 g), and resume sparging for an additional 5 minutes.

    Phase 2: Reaction Execution
    • Transition the setup to a positive N₂ pressure via a Schlenk line or a nitrogen balloon attached to the top of the condenser.

    • Lower the flask into a pre-heated oil bath or heating block set to 90 °C .

    • Stir vigorously (800+ rpm) for 12 to 16 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic reactants.

    • Monitoring: Sample the organic layer (approx. 50 µL) after 12 hours. Dilute with LC-MS grade acetonitrile and analyze. The reaction is deemed complete when the 3-chloropyrazine-2-carbonitrile peak is consumed (>95% conversion).

    Phase 3: Workup and Isolation
    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

    • Add additional Deionized Water (30 mL) to dissolve precipitated inorganic salts.

    • Separate the layers. Extract the aqueous phase with EtOAc (2 × 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine, 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude dark residue.

    Phase 4: Purification

    Self-Validation Check: Pyridine and pyrazine derivatives streak on silica gel. A polar modifier is required.

    • Pre-absorb the crude residue onto a small amount of silica gel (approx. 5 g).

    • Load onto a flash chromatography column packed with silica gel.

    • Elute using a gradient of Dichloromethane (DCM) to Methanol (MeOH). Start at 100% DCM and gradually increase to 95:5 DCM:MeOH.

    • Collect the fractions containing the product (monitor by TLC, UV active at 254 nm).

    • Pool and concentrate the pure fractions to afford 3-(pyridin-4-yl)pyrazine-2-carbonitrile as a solid.

    References

    Sources

    Application

    using 3-(pyridin-4-yl)pyrazine-2-carbonitrile as a ligand in MOF design

    Application Notes & Protocols Topic: Utilizing 3-(Pyridin-4-yl)pyrazine-2-carbonitrile as a Novel Ligand for Metal-Organic Framework (MOF) Design in Drug Development Audience: Researchers, Scientists, and Drug Developmen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Notes & Protocols

    Topic: Utilizing 3-(Pyridin-4-yl)pyrazine-2-carbonitrile as a Novel Ligand for Metal-Organic Framework (MOF) Design in Drug Development

    Audience: Researchers, Scientists, and Drug Development Professionals

    Introduction: Bridging Heterocyclic Chemistry and Advanced Materials for Therapeutic Innovation

    Metal-Organic Frameworks (MOFs) have emerged as a class of highly ordered, porous crystalline materials with unprecedented potential in biomedical applications.[1][2] Their modular nature, arising from the self-assembly of metal ions or clusters with organic ligands, allows for the precise tuning of pore size, surface area, and functionality.[2][3] This inherent tailorability makes them exceptional candidates for advanced drug delivery systems, offering high drug loading capacities and the potential for controlled, stimulus-responsive release.[4][5][6]

    This guide focuses on the strategic use of 3-(pyridin-4-yl)pyrazine-2-carbonitrile , a rationally designed heterocyclic ligand, for the construction of novel MOFs. This ligand is particularly compelling for its rich coordination chemistry, integrating three distinct nitrogen-donor sites: a pyridine ring, a pyrazine ring, and a nitrile group. This multi-modal binding capability provides a versatile platform for creating robust frameworks with unique topologies and chemically accessible surfaces, ideal for therapeutic applications.

    We will explore the design rationale behind selecting this ligand, provide detailed, field-proven protocols for the solvothermal synthesis and characterization of a representative MOF, and outline a standard procedure for loading a model therapeutic agent.

    Ligand Design Rationale: The Strategic Advantage of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile

    The selection of an organic linker is the most critical decision in MOF design, as it dictates the resulting framework's structure, stability, and function. 3-(Pyridin-4-yl)pyrazine-2-carbonitrile offers a unique combination of features that make it a superior candidate for developing functional biomaterials.

    Causality Behind Ligand Choice:

    • Multiple Coordination Sites: The presence of nitrogen atoms in both the pyridine and pyrazine rings provides strong, directional coordination sites for metal ions. Pyridinecarbonitriles are established as versatile ligands in coordination chemistry.[7] The distinct electronic properties and steric environments of these N-donors can be exploited to direct the assembly of complex and stable network structures.[8][9]

    • Tunable Porosity and Topology: The angled relationship between the pyridine and pyrazine rings, combined with the linear nitrile moiety, prevents the formation of simple, dense-packed structures. This geometry promotes the creation of porous, three-dimensional networks essential for encapsulating guest molecules like drugs.

    • Chemical Functionality: The nitrile group (C≡N) is a valuable functional handle. While it can participate in coordination, it can also serve as a site for post-synthetic modification, allowing for the covalent attachment of other functional molecules (e.g., targeting ligands, polymers) to the MOF surface.[10] This enhances the potential for creating sophisticated, multi-functional drug delivery systems.[5]

    Table 1: Properties of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile
    PropertyValue / DescriptionSignificance in MOF Design
    IUPAC Name 3-(Pyridin-4-yl)pyrazine-2-carbonitrile-
    Molecular Formula C₁₀H₆N₄Provides the elemental composition for characterization.
    Molecular Weight 182.18 g/mol Essential for calculating molar ratios in synthesis.
    Key Functional Groups Pyridine, Pyrazine, NitrileOffers multiple, distinct metal coordination sites.
    Coordination Modes Monodentate, Bidentate, BridgingVersatility allows for the formation of diverse and robust framework topologies.
    Ligand Coordination Versatility Diagram

    G cluster_ligand 3-(Pyridin-4-yl)pyrazine-2-carbonitrile cluster_sites Potential Coordination Sites cluster_modes Resulting Coordination Modes L Ligand Structure N_pyr Pyridine-N L->N_pyr offers N_pya1 Pyrazine-N1 L->N_pya1 offers N_pya2 Pyrazine-N4 L->N_pya2 offers N_nitrile Nitrile-N L->N_nitrile offers M1 Monodentate Binding N_pyr->M1 enables M2 Bidentate Chelation N_pyr->M2 enables M3 Bridging Metal Centers N_pyr->M3 enables N_pya1->M1 enables N_pya1->M2 enables N_pya1->M3 enables N_pya2->M1 enables N_pya2->M2 enables N_pya2->M3 enables N_nitrile->M1 enables N_nitrile->M2 enables N_nitrile->M3 enables

    Caption: Coordination versatility of the ligand.

    Experimental Protocols: Synthesis and Characterization

    The following protocols provide a comprehensive workflow for the synthesis and validation of a novel MOF using 3-(pyridin-4-yl)pyrazine-2-carbonitrile. We will use Zinc (II) as the metal node due to its low toxicity and versatile coordination geometry, making it suitable for biomedical applications. The resulting hypothetical MOF is designated Zn-PPyPzCN .

    Protocol 1: Solvothermal Synthesis of Zn-PPyPzCN

    Solvothermal synthesis is the cornerstone method for producing highly crystalline MOFs, involving heating the reactants in a sealed vessel above the solvent's boiling point.[11][12] This controlled pressure and temperature environment facilitates the slow crystal growth necessary for a well-ordered framework.

    Materials & Reagents:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • 3-(Pyridin-4-yl)pyrazine-2-carbonitrile (Ligand)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Ethanol (anhydrous)

    • 20 mL Scintillation Vials or Teflon-lined Stainless-Steel Autoclave

    • Programmable Laboratory Oven

    • Filtration apparatus (Büchner funnel)

    • Vacuum oven

    Step-by-Step Methodology:

    • Reagent Preparation: In a 20 mL glass scintillation vial, combine Zinc nitrate hexahydrate (0.0744 g, 0.25 mmol) and 3-(pyridin-4-yl)pyrazine-2-carbonitrile (0.0455 g, 0.25 mmol). A 1:1 molar ratio is a common starting point for exploratory synthesis.

    • Solubilization: Add 10 mL of anhydrous DMF to the vial. DMF is a high-boiling polar aprotic solvent that effectively dissolves both the metal salt and the organic ligand, facilitating the coordination reaction.

    • Sealing: Cap the vial tightly. For higher temperatures (>150°C), it is essential to use a Teflon-lined stainless-steel autoclave to ensure safety and pressure containment.

    • Heating & Crystallization: Place the sealed vessel in a programmable laboratory oven. Heat to 120°C over 2 hours and hold at this temperature for 48 hours. Slow heating and prolonged reaction times are crucial for growing large, high-quality crystals.

    • Cooling: Program the oven to cool down slowly to room temperature over a period of 12 hours. Rapid cooling can lead to the formation of amorphous material or poorly crystalline powder.

    • Isolation: Collect the resulting crystalline product by vacuum filtration.

    • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a lower-boiling solvent like ethanol (3 x 10 mL) to displace the high-boiling DMF. This solvent exchange is a critical first step in the activation process.

    • Drying & Activation: Dry the washed product in a vacuum oven at 80°C overnight. This initial drying removes the bulk ethanol. For full activation (pore clearance), heat the sample under high vacuum at a temperature determined by thermogravimetric analysis (e.g., 150°C) for 12-24 hours. This step is vital to remove all guest solvent molecules from the pores, making the internal surface area accessible.[1]

    Synthesis Workflow Diagram

    G start Start reagents 1. Combine Metal Salt & Ligand in DMF start->reagents seal 2. Seal in Autoclave/Vial reagents->seal heat 3. Heat at 120°C for 48h seal->heat cool 4. Slow Cooling to Room Temp heat->cool filter 5. Isolate Crystals via Filtration cool->filter wash 6. Wash with DMF & Ethanol filter->wash activate 7. Activate under Vacuum & Heat wash->activate product Activated MOF (Zn-PPyPzCN) activate->product

    Caption: Solvothermal synthesis workflow for Zn-PPyPzCN.

    Physicochemical Characterization: A Self-Validating System

    Thorough characterization is non-negotiable to confirm the synthesis of the correct material and to understand its properties. Each protocol described below provides a piece of the structural puzzle, and together they validate the integrity of the synthesized MOF.[1]

    Table 2: Key Characterization Techniques for MOF Validation
    TechniqueAbbreviationPurpose & Information Gained
    Powder X-Ray Diffraction PXRDConfirms the crystallinity and phase purity of the bulk sample. The diffraction pattern serves as a unique "fingerprint" for the crystalline structure.[13]
    Fourier-Transform Infrared Spectroscopy FTIRVerifies the presence of the organic ligand within the framework and confirms its coordination to the metal center by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, C≡N).[14]
    Thermogravimetric Analysis TGADetermines the thermal stability of the MOF and quantifies the amount of solvent within the pores, which is crucial for confirming successful activation.[1]
    Gas Adsorption Analysis BET/N₂ SorptionMeasures the specific surface area (BET method), pore volume, and pore size distribution. These are critical parameters for evaluating the material's capacity for guest molecule (drug) encapsulation.[15][16]
    Scanning Electron Microscopy SEMVisualizes the crystal morphology (e.g., cubic, octahedral), size, and size distribution of the synthesized MOF particles.[16]

    Application in Drug Delivery: Loading and Quantification

    The validated, porous structure of Zn-PPyPzCN can now be utilized as a nanocarrier for therapeutic agents. The high surface area and tunable pore chemistry are expected to result in significant drug loading capacity.[3][6]

    Protocol 2: Loading of Ibuprofen into Activated Zn-PPyPzCN

    This protocol details a standard immersion method for loading a model anti-inflammatory drug, Ibuprofen, into the MOF pores.

    Materials & Reagents:

    • Activated Zn-PPyPzCN powder

    • Ibuprofen

    • Ethanol (spectroscopic grade)

    • Centrifuge

    • UV-Vis Spectrophotometer

    Step-by-Step Methodology:

    • MOF Preparation: Ensure the Zn-PPyPzCN is fully activated (as per Protocol 1, Step 8) to guarantee that the pores are empty and accessible.

    • Drug Solution Preparation: Prepare a concentrated solution of Ibuprofen in ethanol (e.g., 10 mg/mL). The solubility of the drug in the chosen solvent is a key parameter.

    • Immersion & Loading: Disperse 50 mg of activated Zn-PPyPzCN into 10 mL of the Ibuprofen solution. Stir the suspension at room temperature for 24 hours in a sealed container to allow the drug molecules to diffuse into the MOF pores and reach equilibrium.

    • Isolation of Drug-Loaded MOF: Centrifuge the suspension at 8000 rpm for 15 minutes to pellet the drug-loaded MOF (Ibuprofen@Zn-PPyPzCN).

    • Supernatant Collection: Carefully collect the supernatant. This solution contains the drug that was not loaded into the MOF and will be used for quantification.

    • Washing: Gently wash the pellet with a small amount of fresh ethanol (1-2 mL) and centrifuge again. This step removes any drug molecules loosely adsorbed to the external surface of the MOF crystals, which could otherwise lead to an undesirable "burst release."

    • Drying: Dry the final Ibuprofen@Zn-PPyPzCN product under vacuum at a low temperature (e.g., 40-50°C) to remove the solvent without degrading the drug.

    • Quantification of Drug Loading:

      • Measure the absorbance of the collected supernatant (from Step 5) using a UV-Vis spectrophotometer at Ibuprofen's maximum absorbance wavelength (~264 nm in ethanol).

      • Using a pre-determined calibration curve of Ibuprofen in ethanol, calculate the concentration of the drug remaining in the supernatant.

      • The amount of drug loaded into the MOF is the difference between the initial amount of drug in the solution and the amount remaining in the supernatant.

      • Loading Capacity (%) = [(Mass of Drug Loaded) / (Mass of Drug-Loaded MOF)] x 100

    Conclusion and Future Outlook

    The use of rationally designed ligands like 3-(pyridin-4-yl)pyrazine-2-carbonitrile opens a new frontier in the development of highly functional MOFs. The protocols detailed here provide a robust framework for the synthesis, characterization, and application of these novel materials. The multi-functional nature of this ligand provides a platform not just for high drug loading, but also for future innovations, including post-synthetic modifications for targeted delivery and the co-loading of multiple therapeutic agents. As research progresses, these advanced materials hold significant promise for overcoming the challenges of conventional drug delivery and enabling the next generation of precision therapeutics.[17]

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    • An Introduction to MOFs and Characterizing their Porosity. AZoM. [Link]

    • Best Practices in the Characterization of MOF@MSN Composites. Inorganic Chemistry. [Link]

    • Characterization of MOFs and other synthetic, highly porous materials. Norlab. [Link]

    • Hierarchically porous metal–organic frameworks: synthetic strategies and applications. National Science Review, Oxford Academic. [Link]

    • Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. eScholarship.org. [Link]

    • Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. [Link]

    • Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. [Link]

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    • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ResearchGate. [Link]

    • Carboxyl Functionalized Metal-Organic Frameworks: Synthesis, Structural Engineering, And Advanced Applications In Gas Adsorption And Catalysis. Patsnap Eureka. [Link]

    • Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review. PMC. [Link]

    • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen. [Link]

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    • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]

    • Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. MDPI. [Link]

    • Crystal structure of poly[[(acetato-κO){μ3-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamidato-κ4 N:N 1,N 2:N 4]copper(II)] dihydrate]: a metal–organic framework (MOF). PMC, NIH. [Link]

    • Synthesis, structure and hydrogen sorption properties of a pyrazine-bridged copper(I) nitrate metal-organic framework. European Journal of Chemistry. [Link]

    • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Elsevier. [Link]

    • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

    • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

    • Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. MDPI. [Link]

    • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]

    Sources

    Method

    Application Note: Transition Metal Coordination Complexes of 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The rational design of transition metal coordination complexes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

    Executive Summary

    The rational design of transition metal coordination complexes relies heavily on the selection of multidentate ligands capable of bridging metal centers while fine-tuning their electronic environments. 3-(pyridin-4-yl)pyrazine-2-carbonitrile is a highly versatile, asymmetric ligand that incorporates three distinct coordination sites: a strongly σ-donating pyridine nitrogen, a bridging pyrazine core, and a linear, weakly coordinating nitrile group.

    This application note details the mechanistic principles, synthesis protocols, and validation strategies for generating discrete supramolecular complexes and extended 1D/2D Metal-Organic Frameworks (MOFs) using this ligand. By understanding the causality behind metal selection and solvent conditions, researchers can predictably engineer materials for photophysics, catalysis, and magnetic spin-crossover applications.

    Structural & Mechanistic Insights

    The coordination behavior of 3-(pyridin-4-yl)pyrazine-2-carbonitrile is governed by the distinct basicity and steric accessibility of its nitrogen donors.

    • Pyridine N-Donor (Primary Coordination): The pyridine nitrogen is the most basic site and typically coordinates first, driving the formation of mononuclear centers. In Ru(II) and Os(II) chemistry, this site acts as a robust anchor, facilitating strong Metal-to-Ligand Charge Transfer (MLCT) interactions[1].

    • Pyrazine N-Donors (Bridging): The pyrazine ring possesses two nitrogen atoms that are excellent π-acceptors. When coordinated to electron-rich metals like Cu(II) or Fe(II), they facilitate strong antiferromagnetic coupling between adjacent metal centers, often resulting in Jahn-Teller distorted octahedral geometries[2].

    • Nitrile N-Donor (Supramolecular Networks): The nitrile group is a weak σ-donor but a strong π-acceptor. It is sterically unhindered, making it ideal for forming extended 1D or 2D coordination polymers under kinetic control (e.g., slow diffusion). In Ag(I) and Fe(II) complexes, the nitrile group frequently acts as a secondary bridge, stabilizing sheet-like architectures[3].

    G2 Core 3-(pyridin-4-yl)pyrazine -2-carbonitrile N1 Pyridine N-donor (Strong σ-donor) Core->N1 N2 Pyrazine N-donors (π-acceptor / Bridging) Core->N2 N3 Nitrile N-donor (Weak, linear bridging) Core->N3 Out1 Mononuclear Centers (Photophysics) N1->Out1 Primary Anchor Out2 Dinuclear Architectures (Catalysis / Redox) N2->Out2 Bimetallic Coupling Out3 MOFs & 2D Sheets (Magnetic Materials) N3->Out3 Polymer Extension

    Coordination hierarchy and structural outcomes of 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Experimental Protocols: Self-Validating Workflows

    To ensure reproducibility, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to confirm successful coordination before proceeding to isolation.

    Protocol A: Synthesis of a Dinuclear Ru(II) Complex (Thermodynamic Control)

    Objective: Generate a discrete, photoactive bimetallic complex for electron-transfer studies.

    Causality Rationale: Refluxing conditions provide the thermodynamic energy required to displace stable chloride ligands from the Ru(II) precursor, forcing the multidentate ligand to bridge two metal centers[1].

    • Preparation: Dissolve 2.0 equivalents of cis-[Ru(bpy)2​Cl2​] in an ethanol/water mixture (3:1 v/v). The aqueous component increases the lability of the chloride ligands.

    • Ligand Addition: Add 1.0 equivalent of 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    • Reflux & Monitor (Self-Validation Step): Heat the mixture to reflux (85°C) under an argon atmosphere. Monitor the reaction via UV-Vis spectroscopy.

      • Validation: The initial broad absorption at ~350 nm will shift. The reaction is complete when a stable, intense MLCT band emerges at ~450–470 nm , indicating full coordination of the pyrazine and pyridine nitrogens to the Ru(II) centers.

    • Precipitation: Cool the solution to room temperature and add a saturated aqueous solution of NH4​PF6​ . A dark red/purple precipitate of the hexafluorophosphate salt will form.

    • Purification: Isolate via vacuum filtration, wash with cold water and diethyl ether, and recrystallize from acetonitrile/toluene.

    Protocol B: Assembly of a 2D Fe(II) Coordination Polymer (Kinetic Control)

    Objective: Synthesize an extended 2D sheet-like polymer exhibiting spin-crossover or antiferromagnetic properties.

    Causality Rationale: Rapid mixing leads to amorphous precipitation. Slow diffusion (kinetic control) allows the weak nitrile donors to reversibly bind and correct structural defects, yielding X-ray quality single crystals[3][4].

    • Precursor Solution: Dissolve Fe(NCS)2​(py)4​ (0.1 mmol) in 5 mL of anhydrous acetone. The thiocyanate (NCS) groups act as essential co-ligands, tuning the ligand field to support magnetic interactions.

    • Ligand Solution: Dissolve 3-(pyridin-4-yl)pyrazine-2-carbonitrile (0.5 mmol) in 5 mL of a secondary solvent (e.g., methanol) that is miscible with acetone.

    • Layering (Self-Validation Step): In a narrow glass tube, carefully layer the ligand solution over the Fe(II) precursor solution using a buffer layer of pure acetone (2 mL) to prevent immediate mixing.

      • Validation: Monitor the interface over 48–72 hours. A successful kinetic assembly is indicated by the slow formation of distinct red/brown block crystals at the interface, rather than cloudy precipitates.

    • Characterization Check: Isolate a crystal and perform FTIR.

      • Validation: The uncoordinated nitrile stretch ( νC≡N​ ) typically appears at ~2230 cm⁻¹. Upon coordination to Fe(II), this peak will shift to ~2250–2260 cm⁻¹ due to kinematic coupling and electron withdrawal.

    G L Ligand: 3-(pyridin-4-yl)pyrazine-2-carbonitrile M1 Ru(II) Precursors (e.g., Ru(bpy)2Cl2) L->M1 M2 Fe(II) / Cu(II) Precursors (e.g., Fe(NCS)2) L->M2 P1 Reflux in EtOH/H2O (Thermodynamic Control) M1->P1 P2 Layering / Slow Diffusion (Kinetic Control) M2->P2 O1 Discrete Dinuclear Complexes Validate: MLCT ~460nm P1->O1 O2 1D/2D Coordination Polymers Validate: IR ν(C≡N) shift P2->O2

    Synthesis workflow contrasting thermodynamic and kinetic control pathways.

    Quantitative Data Presentation

    The table below summarizes the expected spectroscopic and physical properties of transition metal complexes utilizing pyrazine-carbonitrile and pyridyl-pyrazine structural motifs.

    Metal CenterPrimary Coordination ModeIR ν(C≡N) ShiftUV-Vis MLCTDominant Physical PropertyRef.
    Ru(II) Bis-tridentate / BridgingMinimal (uncoordinated)450–470 nmIntense Luminescence, Redox Active[1]
    Fe(II) Octahedral (with NCS co-ligands)+20 to +30 cm⁻¹~520 nmSpin-Crossover, 2D Sheet Formation[3][4]
    Cu(II) Jahn-Teller Distorted Octahedral+15 to +25 cm⁻¹~650 nmAntiferromagnetic Coupling[2]
    Ag(I) Linear / V-shaped Bridging+30 to +40 cm⁻¹< 400 nm1D Polymerization, Yellow Emission

    Note: The magnitude of the nitrile IR shift is directly proportional to the Lewis acidity of the metal center and the degree of back-bonding.

    Conclusion & Application Notes

    The asymmetric nature of 3-(pyridin-4-yl)pyrazine-2-carbonitrile makes it a uniquely powerful tool for coordination chemists. By manipulating the reaction kinetics (reflux vs. slow diffusion) and the choice of metal precursor, researchers can selectively activate different nitrogen donors on the ligand.

    • For Drug Development: Mononuclear Ru(II) and Os(II) complexes of this class are currently being investigated as photo-activated chemotherapeutics, where the uncoordinated nitrile group can be further functionalized to target specific cellular receptors.

    • For Materials Science: The Fe(II) and Cu(II) 2D polymers serve as excellent models for developing next-generation magnetic memory devices, leveraging the spin-crossover phenomena mediated by the pyrazine bridge.

    Sources

    Application

    Advanced Functionalization of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile: A Privileged Scaffold for Kinase Inhibitor Discovery

    Application Note & Methodological Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Scaffold Rationale in Drug Discovery The pyrazine-pyridine biheteroaryl system is a highly priv...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Methodological Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

    Scaffold Rationale in Drug Discovery

    The pyrazine-pyridine biheteroaryl system is a highly privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Specifically, 3-(pyridin-4-yl)pyrazine-2-carbonitrile serves as a highly versatile building block. The 4-pyridyl nitrogen acts as a critical hydrogen bond acceptor, interacting with the hinge region of various kinases, while the pyrazine core provides a rigid, planar geometry that optimally vectors substituents into the ATP-binding pocket.

    Historically, optimization of related biheteroaryl systems has led to the discovery of highly potent inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a primary driver of pathological angiogenesis in oncology[1]. Furthermore, functionalized pyrazine-2-carbonitriles have been successfully developed into highly selective, orally bioavailable Checkpoint Kinase 1 (CHK1) inhibitors, modulating the DNA damage response pathway in tumor xenografts[2].

    The strategic value of the 2-carbonitrile group lies in its dual utility: it can be directly engaged in target binding (e.g., as a hydrogen bond acceptor), or it can serve as a synthetic handle for late-stage functionalization into amides, amines, or bioisosteric tetrazoles.

    KinasePathway Stimulus Genotoxic Stress / Hypoxia Sensor ATR / VEGFR-2 Activation Stimulus->Sensor Kinase CHK1 / Downstream Signaling Sensor->Kinase Outcome Cell Cycle Arrest / Angiogenesis Kinase->Outcome Inhibitor Pyrazine-Pyridine Inhibitor Inhibitor->Kinase

    Mechanism of action: Pyrazine-pyridine derivatives act as ATP-competitive kinase inhibitors.

    Mechanistic Principles of Functionalization

    Functionalizing 3-(pyridin-4-yl)pyrazine-2-carbonitrile requires careful chemoselectivity due to the presence of multiple basic nitrogen atoms and the highly electron-deficient nature of the biheteroaryl core.

    Nitrile Derivatization

    The hydration of the 2-carbonitrile to a primary carboxamide is a frequent requirement in drug design to establish a hydrogen bond donor motif. However, traditional hydration using basic hydrogen peroxide ( H2​O2​/NaOH ) frequently results in the unwanted N-oxidation of the highly nucleophilic pyridine nitrogen. To circumvent this, heterogeneous hydration using Manganese Dioxide ( MnO2​ ) is preferred. MnO2​ provides a mild, surface-mediated catalytic environment that is strictly selective for the nitrile carbon, leaving the heteroaromatic nitrogens intact[3]. Alternatively, the nitrile can be converted into a tetrazole using NaN3​ , generating a metabolically stable bioisostere of a carboxylic acid that enhances cell permeability.

    Pyrazine Core Diversification (C-H Activation & SNAr)

    To access extended chemical space (e.g., for CHK1 inhibitors), the pyrazine core must be functionalized at the C5 or C6 positions. The strong electron-withdrawing effect of the 2-cyano group makes the pyrazine ring susceptible to electrophilic halogenation. Direct chlorination using sulfuryl chloride ( SO2​Cl2​ ) yields 5/6-chloro derivatives[4]. These halogenated intermediates are highly primed for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing for the rapid library generation of aminated biheteroaryls[2].

    SyntheticWorkflow A 3-(Pyridin-4-yl)pyrazine -2-carbonitrile B Nitrile Hydration (Carboxamide) A->B C Tetrazole Synthesis (Bioisostere) A->C D Core Chlorination (C5/C6 Activation) A->D F Kinase Inhibitor Screening B->F C->F E SNAr Amination (Library Generation) D->E E->F

    Workflow for the divergent functionalization of the pyrazine-pyridine biheteroaryl scaffold.

    Quantitative Data & Comparative Yields

    The following table summarizes the performance metrics of various functionalization strategies applied to pyrazine-2-carbonitrile scaffolds, demonstrating the superiority of chemoselective methods.

    TransformationReagents / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Advantage & Causality
    Amide Hydration (Batch) Basic H2​O2​ , NaOH 0 to 252.0~70%Rapid, but risks N-oxidation of the pyridine ring. Requires extensive purification.
    Amide Hydration (Heterogeneous) Activated MnO2​ , H2​O /IPA80 - 1000.2 - 2.0>90%Highly chemoselective; avoids pyridine N-oxidation. Simple filtration workup[3].
    Tetrazole Formation NaN3​ , ZnBr2​ , DMF12016.075-80%Generates a metabolically stable carboxylic acid bioisostere, improving oral bioavailability.
    Core Chlorination SO2​Cl2​ , Toluene/DMF0 to 255.051-79%Directs electrophilic attack to C5/C6, enabling subsequent SNAr diversification[4].

    Validated Experimental Protocols

    The following protocols are engineered as self-validating systems. In-process controls (IPC) via LC-MS are integrated to ensure reaction fidelity before proceeding to workup.

    Protocol A: Chemoselective Hydration to 3-(Pyridin-4-yl)pyrazine-2-carboxamide

    Objective: Convert the 2-carbonitrile to a primary amide without inducing N-oxidation of the pyridine ring.

    • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(pyridin-4-yl)pyrazine-2-carbonitrile (5.0 mmol) in a mixture of isopropanol (20 mL) and deionized water (5 mL).

    • Catalyst Addition: Add activated Manganese(IV) oxide ( MnO2​ , 25.0 mmol, 5 eq.). Causality: A large excess of MnO2​ is required because the reaction occurs entirely on the solid surface of the catalyst[3].

    • Thermal Activation: Affix a reflux condenser and heat the suspension to 80°C under vigorous stirring for 2 hours.

    • In-Process Control (IPC): Sample 50 µL of the reaction, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the nitrile mass [M+H]+ is fully replaced by the amide mass [M+18+H]+ .

    • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the MnO2​ . Causality: Celite prevents the fine MnO2​ particulates from passing through the frit, ensuring a clear filtrate. Wash the Celite pad with hot methanol (2 × 15 mL) to recover any adsorbed product.

    • Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude amide as a solid, which can be triturated with cold diethyl ether for further purity.

    Protocol B: Electrophilic Chlorination and SNAr Diversification

    Objective: Activate the pyrazine core for cross-coupling by installing a chlorine leaving group.

    • Reaction Setup: Under an inert nitrogen atmosphere, dissolve 3-(pyridin-4-yl)pyrazine-2-carbonitrile (10.0 mmol) in anhydrous toluene (15 mL) and catalytic DMF (1.5 mL). Cool the solution to 0°C in an ice bath.

    • Chlorination: Slowly add sulfuryl chloride ( SO2​Cl2​ , 40.0 mmol, 4.0 eq.) dropwise over 15 minutes. Causality: Dropwise addition at 0°C controls the exothermic release of SO2​ and HCl gases, preventing thermal degradation and over-chlorination[4].

    • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5 hours.

    • Quench & Extraction: Carefully pour the reaction mixture over crushed ice (50 g) to quench unreacted SO2​Cl2​ . Neutralize the aqueous phase to pH 7.5 using solid NaHCO3​ . Extract the aqueous layer with diethyl ether (3 × 30 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient) to isolate the chlorinated intermediate.

    • SNAr (Subsequent Step): The isolated chlorinated intermediate can now be reacted with various primary or secondary aliphatic amines (e.g., piperazines) in the presence of K2​CO3​ in DMF at 90°C to generate a library of aminated kinase inhibitors[2].

    References

    • Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ACS Figshare / Journal of Medicinal Chemistry.[Link]

    • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses.[Link]

    • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PMC.[Link]

    Sources

    Method

    Application Note: Photoluminescent Properties of 3-(pyridin-4-yl)pyrazine-2-carbonitrile Derivatives

    Subtitle: Design, Synthesis, and Characterization Protocols for TADF Emitters and Luminescent Coordination Polymers Executive Summary & Mechanistic Rationale The 3-(pyridin-4-yl)pyrazine-2-carbonitrile scaffold represent...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Subtitle: Design, Synthesis, and Characterization Protocols for TADF Emitters and Luminescent Coordination Polymers

    Executive Summary & Mechanistic Rationale

    The 3-(pyridin-4-yl)pyrazine-2-carbonitrile scaffold represents a privileged optoelectronic building block. The causality behind its exceptional photoluminescent utility lies in its highly polarized electronic structure. The pyrazine-2-carbonitrile moiety acts as a potent electron acceptor (A) due to the synergistic electron-withdrawing effects of the diazine ring and the cyano group. Concurrently, the pyridin-4-yl substituent extends π -conjugation and provides a sterically unhindered nitrogen atom for metal coordination.

    This dual functionality enables two distinct photoluminescent applications:

    • Purely organic Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs and bioimaging.

    • Luminescent Coordination Polymers (LCPs) for solid-state optoelectronics and chemical sensing.

    Application 1: Purely Organic TADF Emitters

    Mechanistic Insights

    To achieve TADF, the energy gap between the lowest singlet ( S1​ ) and triplet ( T1​ ) excited states ( ΔEST​ ) must be minimized. By functionalizing the pyrazine core with bulky electron donors (e.g., carbazole) via nucleophilic aromatic substitution, a highly twisted Donor-Acceptor (D-A) architecture is enforced. This steric hindrance spatially separates the Highest Occupied Molecular Orbital (HOMO) on the donor from the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. The resulting minimal orbital overlap yields a ΔEST​ small enough to allow ambient thermal energy to drive Reverse Intersystem Crossing (RISC), harvesting triplet excitons for delayed fluorescence[1].

    Protocol 1: Synthesis and Photophysical Characterization

    Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

    • Reaction Setup: In a flame-dried Schlenk flask under N2​ , dissolve 5-chloro-3-(pyridin-4-yl)pyrazine-2-carbonitrile (1.0 eq) and carbazole (1.5 eq) in anhydrous DMF (0.1 M).

    • Base Selection (Causality): Add anhydrous CsF (3.0 eq). Insight: CsF is chosen over standard carbonate bases because the fluoride ion specifically enhances the nucleophilicity of the carbazole nitrogen via hydrogen bonding, while completely avoiding the unwanted hydrolysis of the sensitive nitrile group[1].

    • Execution: Stir the mixture at 120°C for 24 hours.

    • Validation Checkpoint: Monitor the reaction via FT-IR. The successful formation of the product is self-validated by the retention of the sharp C≡N stretch at ~2230 cm⁻¹ and the disappearance of the N-H stretch (~3400 cm⁻¹) from the carbazole starting material[1].

    Step 2: Photophysical Characterization

    • Film Preparation: To prevent Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA), thermally co-evaporate the synthesized emitter (10 wt%) with a high-triplet-energy host matrix (e.g., DPEPO) onto a quartz substrate[1].

    • Time-Resolved Photoluminescence (TRPL): Excite the film using a pulsed Nd:YAG laser (355 nm) coupled to an iCCD camera[1].

    • Validation Checkpoint: Fit the resulting decay curve to a biexponential decay function. A self-validating TADF system must exhibit two distinct lifetimes: a nanosecond-scale prompt fluorescence ( τp​ ) and a microsecond-scale delayed fluorescence ( τd​ ).

    TADF_Jablonski S1 S1 (Singlet State) T1 T1 (Triplet State) S1->T1 ISC S0 S0 (Ground State) S1->S0 Prompt & Delayed Fluorescence T1->S1 RISC (Thermal Energy) T1->S0 Non-Radiative Decay

    Jablonski diagram illustrating the TADF mechanism via ISC and RISC pathways.

    Application 2: Luminescent Coordination Polymers (LCPs)

    Mechanistic Insights

    In its free state, the 3-(pyridin-4-yl)pyrazine-2-carbonitrile ligand exhibits weak luminescence due to non-radiative decay driven by molecular vibrations and bond rotations. Upon coordination to d10 metal centers (e.g., Ag+ ) via the pyridyl and pyrazine nitrogens, the ligand becomes conformationally locked[2]. This "rigidification" drastically suppresses non-radiative energy loss. The resulting LCPs exhibit strong solid-state photoluminescence, typically originating from Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Ligand Charge Transfer (LLCT)[2].

    Protocol 2: Solvothermal Assembly and Quantum Yield Measurement

    Step 1: Solvothermal Synthesis

    • Assembly: Combine the ligand (0.1 mmol) and AgClO4​ (0.1 mmol) in a mixed solvent system ( MeOH/CHCl3​ , 1:1 v/v, 10 mL). Insight: The mixed solvent provides balanced solubility for both the organic ligand and the inorganic salt, preventing premature precipitation.

    • Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 48 hours.

    • Controlled Cooling (Causality): Cool the autoclave to room temperature at a strictly controlled rate of 2°C/h. Insight: Rapid cooling induces kinetic trapping and amorphous powders; slow cooling thermodynamically favors the growth of defect-free single crystals required for high quantum yields.

    • Validation Checkpoint: Perform Single-Crystal X-Ray Diffraction (SC-XRD). A valid LCP structure will confirm the bridging of the Ag+ ions by the pyridyl and pyrazine nitrogens[2].

    Step 2: Solid-State PLQY Measurement

    • Integrating Sphere Setup: Place the washed and dried crystals into a barium sulfate-coated integrating sphere connected to a spectrofluorometer.

    • Measurement: Excite the sample at its MLCT absorption maximum (e.g., 365 nm). The integrating sphere captures all emitted photons, allowing for the accurate calculation of absolute Photoluminescence Quantum Yield (PLQY, ΦPL​ )[1].

    LCP_Workflow Ligand Ligand Synthesis 3-(pyridin-4-yl)pyrazine-2-carbonitrile Metal Metal Salt Addition (e.g., AgClO4) Ligand->Metal Solvothermal Solvothermal Assembly (120°C, 48h) Metal->Solvothermal Crystals Single Crystal Isolation & Structural Validation Solvothermal->Crystals Characterization Solid-State PLQY & Lifetime Measurement Crystals->Characterization

    Experimental workflow for the solvothermal assembly and characterization of LCPs.

    Quantitative Data Summarization

    The following table summarizes the comparative photophysical properties of a representative organic TADF derivative versus a Silver(I) Coordination Polymer based on the pyrazine-2-carbonitrile scaffold.

    Material ClassRepresentative SystemEmission λmax​ (nm)PLQY ( ΦPL​ )Lifetimes ( τ ) ΔEST​ (eV)Emission Origin
    Organic TADF Carbazole-Pyrazine D-A Film (10 wt% in DPEPO)485 (Sky Blue)82% τp​ : 18 ns τd​ : 2.4 μ s0.12CT State (RISC)
    Coordination Polymer [Ag(Ligand)2​]ClO4​ Single Crystal540 (Yellow-Green)45% τ : 1.2 μ sN/AMLCT / LLCT

    References

    1.[1] Title: Supporting Information - 3,5,6-Tris(9-carbazolyl)pyrazine-2-carbonitrile (3CzCNPyz) Source: The Royal Society of Chemistry URL:

    2.[2] Title: Solid-State Photochemical Behavior of a Triple-Stranded Ladder Coordination Polymer Source: Inorganic Chemistry - ACS Publications URL:

    Sources

    Application

    Application Notes &amp; Protocols: Catalytic Frontiers of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile Metal Complexes

    These application notes serve as a technical guide for researchers, chemists, and drug development professionals interested in the catalytic potential of metal complexes incorporating the 3-(pyridin-4-yl)pyrazine-2-carbo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    These application notes serve as a technical guide for researchers, chemists, and drug development professionals interested in the catalytic potential of metal complexes incorporating the 3-(pyridin-4-yl)pyrazine-2-carbonitrile ligand. While this specific ligand represents an emerging area of catalytic chemistry, its structural motifs, which combine the well-established coordination chemistry of both pyridine and pyrazine rings, suggest significant potential.[1] This document provides a foundational framework, including the synthesis of the ligand and its metal complexes, alongside detailed, field-proven protocols for hypothesized catalytic applications based on analogous systems.

    Introduction: A Ligand of Untapped Potential

    The 3-(pyridin-4-yl)pyrazine-2-carbonitrile ligand is a fascinating molecular scaffold for catalysis. It can be classified as an N,N'-bidentate chelating ligand, utilizing the nitrogen atoms from both the pyridine and the adjacent pyrazine ring for metal coordination. This structure is analogous to the ubiquitous bipyridine and terpyridine ligands, which are cornerstones of transition metal catalysis.[2][3] The pyrazine core, in particular, offers unique electronic properties. Pyrazines are known to form stable coordination complexes and can participate in redox processes, potentially acting as non-innocent ligands that actively contribute to catalytic cycles.[1][4] The presence of the electron-withdrawing nitrile group is expected to further modulate the electronic structure of the resulting metal complexes, offering a handle for fine-tuning catalytic activity.

    This guide will first detail the synthesis of the core ligand and its subsequent complexation with catalytically relevant metals. It will then propose several key catalytic applications, providing robust, actionable protocols designed as a starting point for experimental investigation.

    Synthesis and Characterization

    A reliable supply of high-purity ligand is the prerequisite for any catalytic study. The following protocols are designed for scalability and reproducibility.

    Protocol: Synthesis of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile

    The synthesis of functionalized pyrazine-2-carbonitriles can be achieved through several routes.[5] A highly effective and modular approach involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to join the pyridine and pyrazine rings, followed by cyanation. A plausible synthetic workflow is outlined below.

    G cluster_synthesis Ligand Synthesis Workflow start Start: 3-Chloropyrazine-2-carbonitrile & Pyridine-4-boronic acid pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) start->pd_catalyst Reactants coupling Suzuki Coupling pd_catalyst->coupling workup Aqueous Workup & Column Chromatography coupling->workup Crude Product product Product: 3-(Pyridin-4-yl)pyrazine-2-carbonitrile workup->product Purified Ligand G cluster_suzuki Proposed Suzuki-Miyaura Catalytic Cycle cat_start [Pd(0)L] oxidative_add Oxidative Addition (Ar-X) cat_start->oxidative_add + Ar-X pd_ii_complex [Pd(II)L(Ar)(X)] oxidative_add->pd_ii_complex transmetal Transmetalation (Ar'-B(OR)₂) pd_ii_complex->transmetal + Ar'-B(OR)₂ pd_ii_diaryl [Pd(II)L(Ar)(Ar')] transmetal->pd_ii_diaryl reductive_elim Reductive Elimination pd_ii_diaryl->reductive_elim reductive_elim->cat_start Reforms Catalyst product Ar-Ar' reductive_elim->product Forms Product G cluster_dehydrogenation Proposed Dehydrogenative Coupling Workflow start β-Amino Alcohol + [Mn(I)L] Catalyst dehydro1 1. Alcohol Dehydrogenation start->dehydro1 amino_ketone Intermediate: Amino Ketone dehydro1->amino_ketone - H₂ condensation 2. Self-Condensation amino_ketone->condensation x2 dihydropyrazine Intermediate: Dihydropyrazine condensation->dihydropyrazine - 2H₂O dehydro2 3. Dehydrogenation dihydropyrazine->dehydro2 product 2,5-Disubstituted Pyrazine dehydro2->product - H₂ byproducts Byproducts: H₂ + H₂O dehydro2->byproducts

    Sources

    Method

    Application Notes and Protocols for the Safe Handling and Storage of 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    For Researchers, Scientists, and Drug Development Professionals Introduction 3-(pyridin-4-yl)pyrazine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its uni...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    3-(pyridin-4-yl)pyrazine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, incorporating both a pyridine and a pyrazine-nitrile scaffold, presents opportunities for the synthesis of novel therapeutic agents. As with any biologically active compound, a thorough understanding and implementation of safe handling and storage protocols are paramount to ensure the safety of laboratory personnel and the integrity of the research. These application notes provide a detailed guide to the safe handling, storage, and disposal of 3-(pyridin-4-yl)pyrazine-2-carbonitrile, drawing upon established safety principles for related chemical classes.

    Hazard Identification and Risk Assessment

    Pyridine Moiety: Pyridine and its derivatives are known to be flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause a range of health effects, including headaches, dizziness, and irritation to the skin, eyes, and respiratory tract.[2]

    Pyrazine-2-carbonitrile Moiety: Based on the SDS for the closely related compound Pyrazine-2-carbonitrile, this class of compounds is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

    Inferred Hazards for 3-(pyridin-4-yl)pyrazine-2-carbonitrile:

    Hazard ClassInferred ClassificationSource for Inference
    Acute Oral ToxicityCategory 4 (Harmful if swallowed)[3][4][5][6]
    Acute Dermal ToxicityCategory 4 (Harmful in contact with skin)[3][4][5][6]
    Acute Inhalation ToxicityCategory 4 (Harmful if inhaled)[3][4][5][6]
    Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[3][4][5][7]
    Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)[3][4][5][7]
    Specific target organ toxicity (single exposure)Category 3 (May cause respiratory irritation)[3][4][7]

    Personal Protective Equipment (PPE)

    A robust PPE protocol is the first line of defense against accidental exposure. The following PPE is mandatory when handling 3-(pyridin-4-yl)pyrazine-2-carbonitrile:

    • Eye Protection: Safety goggles with side-shields are essential to protect the eyes from splashes.[8]

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber gloves, must be worn.[1] It is crucial to change gloves immediately if they become contaminated.[9]

    • Skin and Body Protection: A lab coat or other impervious clothing should be worn to prevent skin contact.[8]

    • Respiratory Protection: Handling of the compound, especially if it is a powder or if there is a risk of aerosol formation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][10] If a fume hood is not available, a suitable respirator should be used.[8]

    PPE_Workflow cluster_PreHandling Pre-Handling Checklist cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Assess_Risk Assess Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Based on SDS/Inference Wear_Goggles Wear Safety Goggles Select_PPE->Wear_Goggles Wear_Gloves Wear Nitrile Gloves Select_PPE->Wear_Gloves Wear_Coat Wear Lab Coat Select_PPE->Wear_Coat Use_Hood Use Fume Hood Select_PPE->Use_Hood Remove_PPE Remove PPE Carefully Wear_Goggles->Remove_PPE Wear_Gloves->Remove_PPE Wear_Coat->Remove_PPE Use_Hood->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

    Caption: Personal Protective Equipment (PPE) Workflow.

    Safe Handling Protocols

    Adherence to strict handling protocols is critical to minimize the risk of exposure.

    General Practices:

    • Ventilation: Always handle 3-(pyridin-4-yl)pyrazine-2-carbonitrile in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][10]

    • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[5]

    • Personal Hygiene: Do not eat, drink, or smoke in areas where the compound is handled.[5][6] Wash hands thoroughly after handling.[11]

    • Static Discharge: For larger quantities, take precautionary measures against static discharges.[12] Use non-sparking tools and ensure proper grounding of equipment.[10][11]

    Weighing and Transferring:

    • Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas, powder funnels) to avoid generating dust.

    • Close the container tightly immediately after use.[11][12]

    Storage Requirements

    Proper storage is essential for maintaining the stability and integrity of 3-(pyridin-4-yl)pyrazine-2-carbonitrile and for preventing accidents.

    Storage Conditions:

    • Container: Store in a tightly closed, properly labeled container.[11][12]

    • Location: Keep in a cool, dry, and well-ventilated area.[1][11]

    • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[2][12]

    • Sunlight: Protect from direct sunlight.[2]

    ParameterRecommended ConditionRationaleSource
    TemperatureCoolTo prevent degradation.[1][11]
    AtmosphereDryTo prevent hydrolysis or reaction with moisture.[11]
    LightAway from direct sunlightTo prevent photodecomposition.[2]
    ContainerTightly sealedTo prevent contamination and release of vapors.[11][12]
    SegregationAway from incompatiblesTo prevent hazardous reactions.[2][12]

    Spill and Emergency Procedures

    Prompt and appropriate action is crucial in the event of a spill or accidental exposure.

    Spill Response:

    • Evacuate: Evacuate non-essential personnel from the spill area.[2]

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[2]

    • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

    • Report: Report the incident to the appropriate safety officer.

    First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

    Spill_Response_Flowchart Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess Small_Spill Small Spill Assess->Small_Spill Large_Spill Large Spill Assess->Large_Spill or Unknown Wear_PPE Don Appropriate PPE Small_Spill->Wear_PPE Personnel Trained Contact_EHS Contact Emergency/EHS Large_Spill->Contact_EHS Contain Contain Spill with Absorbent Wear_PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report Secure_Area Secure Area & Await Response Contact_EHS->Secure_Area Secure_Area->Report

    Caption: Spill Response Decision Flowchart.

    Waste Disposal

    Chemical waste must be disposed of in accordance with institutional, local, and national regulations.

    • Classification: 3-(pyridin-4-yl)pyrazine-2-carbonitrile waste should be treated as hazardous waste.[14][15]

    • Container: Collect waste in a clearly labeled, sealed, and compatible container.[14]

    • Disposal Route: Do not dispose of down the drain or in regular trash.[1] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14] The primary recommended method for pyridine-containing waste is incineration by a licensed facility.[14][15]

    Conclusion

    The safe handling and storage of 3-(pyridin-4-yl)pyrazine-2-carbonitrile are achievable through a combination of informed risk assessment, consistent use of appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards associated with its pyridine and nitrile functionalities, researchers can mitigate risks and ensure a safe laboratory environment for the advancement of scientific discovery.

    References

    • Benchchem. Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.

    • National Center for Biotechnology Information. (1989). Toxicological Profile for Pyridine.

    • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

    • Pentachemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.

    • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.

    • Apollo Scientific. (n.d.). Pyridine - Safety Data Sheet.

    • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyridine.

    • Centers for Disease Control and Prevention. (n.d.). NITRILES.

    • Harwick Standard. (2007, April 9). NITRIFLEX MATERIAL SAFETY DATA SHEET NITRILE POWDER RUBBER.

    • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE.

    • Not specified. (n.d.). PYRIDINE.

    • Nitriflex. (2023, January 31). SAFETY DATA SHEET.

    • Not specified. (2025, June 23). How to Store Nitrile Gloves Properly.

    • National Center for Biotechnology Information. (n.d.). Pyrazinecarbonitrile. PubChem.

    • Thermo Fisher Scientific. (2011, January 10). SAFETY DATA SHEET - Pyrazine-2-carbonitrile.

    • AGMD Group. (2025, December 10). How to Properly Store Nitrile Gloves for Maximum Shelf Life.

    • Eastwest Medico. (2023, August 20). The Ultimate Guide to Properly Storing Nitrile Gloves.

    • Not specified. (n.d.). Material safety data sheet.

    • Apollo Scientific. (2022, June 22). Pyrazine-2-carbonitrile - Safety Data Sheet.

    • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.

    • Key Organics. (2017, December 1). Safety Data Sheet - 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile.

    • MedchemExpress.com. (2026, January 27). Safety Data Sheet - Pyrazine.

    • Fisher Scientific. (2011, January 10). SAFETY DATA SHEET - Pyrazine-2-carbonitrile.

    • Sigma-Aldrich. (n.d.). Pyrazinecarbonitrile 99%.

    • LookChem. (n.d.). Cas 19847-12-2,Pyrazinecarbonitrile.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Overcoming Solubility Issues of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1).

    Mechanistic Overview: The Root of the Problem

    Working with 3-(pyridin-4-yl)pyrazine-2-carbonitrile presents significant solubility challenges. The molecule features a rigid, planar bi-aryl system (a pyrazine ring conjugated with a pyridine ring) and a highly polar carbonitrile group. This architecture promotes highly efficient intermolecular π−π stacking and strong dipole-dipole interactions in the solid state ()[1]. To dissolve the compound, the solvation energy provided by the solvent must exceed this immense crystal lattice energy ()[2]. Non-polar or moderately polar solvents lack the strong hydrogen-bond accepting capabilities or high dielectric constants required to disrupt these tight intermolecular networks.

    Diagnostic Decision Tree

    To minimize trial-and-error, use the workflow below to select the appropriate solubilization strategy based on your downstream application.

    SolubilizationWorkflow Start Determine Downstream Application Bio Biological Assays (In Vitro / In Vivo) Start->Bio Synth Organic Synthesis (Coupling / Derivatization) Start->Synth Analyt Analytical (NMR / LC-MS) Start->Analyt Bio_Solv Primary: DMSO Co-solvents: PEG300, Tween-80 Keep final DMSO < 1% Bio->Bio_Solv Synth_Solv Primary: NMP, DMF, DMAc Action: Heat to 60-80°C Avoid non-polar solvents Synth->Synth_Solv Analyt_Solv Primary: DMSO-d6 Alternative: CDCl3 + 1% TFA (Forms soluble salt) Analyt->Analyt_Solv Bio_Warn Warning: Monitor for precipitation upon dilution Bio_Solv->Bio_Warn

    Decision tree for selecting solubilization strategies based on downstream experimental applications.

    Troubleshooting Guides & FAQs

    Q1: Why does 3-(pyridin-4-yl)pyrazine-2-carbonitrile exhibit such poor solubility in common organic solvents like DCM, EtOAc, or Toluene? A: The poor solubility is a direct thermodynamic consequence of the molecule's cohesive energy density. The planar nature of the fused-like ring system allows for strong intermolecular hydrogen bonding and π−π stacking in its crystalline state. Solvation lowers the observed solubility drastically when the solvent cannot overcome this lattice energy ()[3]. Standard organic solvents simply do not possess the dipole moment required to intercalate between the stacked molecules.

    Q2: I need to prepare a high-concentration stock solution for in vitro biological assays. What is the recommended approach? A: For biological assays, kinetic solubility must be prioritized. We recommend using Dimethyl Sulfoxide (DMSO) as the primary solvent. DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈46.7 ) and strong hydrogen-bond acceptor properties, which effectively solvates the polarizable π -system. Self-Validating Tip: If the compound precipitates upon dilution into aqueous media (the hydrophobic effect), employ a step-down co-solvent system. Formulating the working solution sequentially with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline creates a polarity gradient that prevents the compound from crashing out ()[4].

    Q3: The compound is not dissolving in THF for my cross-coupling reaction. What are my alternatives? A: THF often fails to overcome the cohesive energy density of rigid nitrogen heterocycles. Instead, switch to higher-boiling polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMAc) ()[5]. These solvents have superior solvating power for planar aromatics. Additionally, applying moderate heat (60–80°C) provides the necessary thermal energy to overcome the kinetic barrier of dissolution.

    Q4: I am trying to run an NMR, but the compound won't dissolve in CDCl3 or CD3OD. How can I get a clear spectrum? A: You can exploit the basicity of the heterocyclic nitrogens (pyridine and pyrazine) through acid-mediated solubilization. By adding 1–2% Trifluoroacetic acid (TFA) to your CDCl3 or CD3OD, you protonate the basic nitrogens. This converts the neutral, highly crystalline molecule into an ionized salt. The resulting electrostatic repulsion between the positively charged molecules shatters the crystal lattice, drastically increasing solubility ()[2]. Self-Validating Tip: The chemical shifts in your NMR spectrum will move downfield due to protonation. Run a comparative 2D NMR (e.g., HSQC/HMBC) if precise peak assignment is critical.

    Quantitative Solubility Data

    The table below summarizes the expected solubility profiles across various solvent systems to aid in experimental planning.

    Solvent SystemDielectric Constant ( ϵ )Expected Solubility ProfileRecommended Application
    Hexane / Toluene< 2.5Insoluble (< 1 mg/mL)Not recommended
    Dichloromethane (DCM)8.9Poor (1 - 5 mg/mL)Extractions (high volume)
    Tetrahydrofuran (THF)7.5Moderate (5 - 15 mg/mL)Mild organic synthesis
    N,N-Dimethylformamide (DMF)36.7High (15 - 30 mg/mL)High-temp synthesis
    Dimethyl Sulfoxide (DMSO)46.7Very High (> 30 mg/mL)Bioassay stock solutions
    CDCl3 + 1% TFA~ 4.8 (Bulk)Exceptional (> 50 mg/mL)NMR Spectroscopy

    Validated Experimental Protocols

    Protocol A: Preparation of a 50 mM Stock Solution in DMSO for Bioassays

    This protocol ensures complete molecular dispersion while avoiding false positives in assays caused by micro-precipitates.

    • Calculate & Weigh: Weigh the required mass of 3-(pyridin-4-yl)pyrazine-2-carbonitrile (MW: 182.18 g/mol ). For 1 mL of a 50 mM solution, weigh exactly 9.11 mg into a glass vial.

    • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Kinetic Disruption: Sonicate the vial in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides localized acoustic cavitation, breaking apart micro-crystals that resist static dissolution.

    • Visual Validation: Hold the vial against a light source. The solution must be completely transparent with no particulate scattering (Tyndall effect). This confirms complete thermodynamic dissolution.

    • Step-wise Dilution (Optional): If preparing an aqueous working solution, add solvents sequentially to prevent shock-precipitation: 10% DMSO stock, followed by 40% PEG300, then 5% Tween-80, and finally 45% Saline. Mix thoroughly between each addition.

    • Storage: Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation.

    Protocol B: Acid-Mediated Solubilization for NMR Spectroscopy

    This protocol utilizes pH adjustment to break the crystal lattice for high-resolution analytical characterization.

    • Sample Preparation: Add 5–10 mg of the compound to a standard 5 mm NMR tube.

    • Initial Solvent: Add 0.6 mL of CDCl3 or CD3OD. Observe the expected suspension/precipitation.

    • Acidification: Add 5–10 µL (approx. 1-2% v/v) of Trifluoroacetic acid (TFA). Causality: TFA protonates the basic pyrazine and pyridine nitrogens, converting the neutral lattice into an ionized salt, which drastically lowers the cohesive energy density.

    • Agitation: Cap the tube and vortex gently for 30 seconds.

    • Validation: The cloudy suspension will rapidly clear as the soluble trifluoroacetate salt forms. Proceed with NMR acquisition immediately to avoid potential acid-catalyzed side reactions over prolonged periods.

    References

    • Insight into the Relationship of Aqueous Solubility and Single-Crystal Structure of Harmine's New Organic Salt Forms. ACS Publications. URL: [Link]

    • N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries. CCS Chemistry. URL:[Link]

    • Solubilization of nitrogen-containing heterocyclic compounds in reactive solvents. ElectronicsAndBooks / Journal of Applied Polymer Science. URL:[Link]

    Sources

    Optimization

    column chromatography purification methods for 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    This molecule presents a unique purification challenge: it contains three highly basic nitrogen atoms (one on the pyridine ring, two on the pyrazine ring) and a polar, electron-withdrawing carbonitrile group. These features make the compound highly susceptible to strong secondary interactions with standard stationary phases, leading to severe peak tailing, poor recovery, and co-elution issues.

    Below is the foundational decision-making workflow for isolating this compound, followed by in-depth troubleshooting guides.

    PurificationLogic N1 Crude 3-(pyridin-4-yl)pyrazine-2-carbonitrile N2 Assess Solubility N1->N2 N3 Soluble in DCM/EtOAc N2->N3 N4 Soluble in Aqueous/MeOH N2->N4 N5 Normal Phase (Silica) N3->N5 N6 Reversed Phase (C18) N4->N6 N7 Add 1-5% TEA or Use Amine-Silica N5->N7 Mitigate silanol binding N8 Add 0.1% TFA or Formic Acid N6->N8 Ion-pairing mechanism N9 Pure Target Compound N7->N9 N8->N9

    Chromatographic workflow for purifying 3-(pyridin-4-yl)pyrazine-2-carbonitrile based on solubility.

    Section 1: Normal Phase Chromatography (NPC) Troubleshooting

    Q: Why does my compound streak severely on standard bare silica gel, leading to low purity and poor recovery? A: The primary cause is a strong acid-base interaction. The basic nitrogen atoms in the pyridine and pyrazine rings interact aggressively with Brønsted acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (1)[1]. This creates multiple retention mechanisms, causing the trailing edge of the peak to broaden. This interaction can cause compound degradation, yield loss, and increased bandspreading (2)[2].

    Q: How can I eliminate this streaking and recover my product as a tight band? A: You must neutralize the acidic silanols. There are two field-proven approaches:

    • Mobile Phase Additive: Incorporate a volatile competing amine, such as Triethylamine (TEA), into your mobile phase. The TEA preferentially binds to the active silanol sites, shielding them from your basic heterocycle (1)[1].

    • Stationary Phase Modification: Switch to an amine-functionalized silica column. Because the surface is bonded with organic amines, the environment is intrinsically basic, allowing you to use "softer" solvent systems without adding TEA (3)[3].

    Quantitative Data: Mobile Phase Modifiers

    Summarized below are the quantitative parameters for choosing the correct modifier for your workflow.

    Chromatography ModeModifierRecommended Conc.Target pH RangeMechanism of Action
    Normal Phase Triethylamine (TEA)0.1% - 5.0% (v/v)N/A (Non-aqueous)Competitive binding to Brønsted acidic silanols
    Normal Phase Ammonium Hydroxide0.1% - 1.0% (v/v)N/A (Non-aqueous)Deactivates silica surface; raises local alkalinity
    Reversed Phase Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)2.0 - 2.5Ion-pairing; protonates basic nitrogens
    Reversed Phase Formic Acid (FA)0.1% (v/v)2.7 - 3.0Mild ion-pairing; highly MS-compatible
    Protocol 1: Self-Validating Method for Basified Silica Column Chromatography

    This protocol ensures you do not waste crude material on a failing column.

    • Self-Validation Checkpoint (2D TLC): Spot the crude mixture on two separate silica TLC plates. Develop Plate A in 90:10 DCM:MeOH. Develop Plate B in 89:10:1 DCM:MeOH:TEA. If Plate B shows a tight, round spot while Plate A exhibits a long tail, the causality of silanol-interference is confirmed. You may proceed to scale-up.

    • Column Equilibration: Pack the column with bare silica. Equilibrate with 3-5 column volumes (CV) of the starting solvent mixture containing 1% TEA (e.g., 99:1 DCM:TEA) to saturate the active silanol sites.

    • Sample Loading: Dissolve the crude 3-(pyridin-4-yl)pyrazine-2-carbonitrile in a minimal amount of DCM. If solubility is poor, perform a dry load by adsorbing the compound onto basic alumina (do not use bare silica for dry loading basic compounds).

    • Elution: Run the gradient (e.g., 0% to 10% MeOH in DCM), ensuring that 1% TEA is maintained uniformly throughout both the weak and strong solvent lines.

    • Post-Purification: Evaporate fractions under reduced pressure. To remove residual TEA, co-evaporate with toluene (3x) followed by high vacuum.

    Section 2: Reversed-Phase Chromatography (RPC) Troubleshooting

    Q: I switched to a C18 column due to poor solubility in DCM, but my peak is still broad and tailing. What is going wrong? A: In low-ionic-strength mobile phases, highly basic analytes frequently exhibit poor peak shape because residual silanols on the C18 silica support remain active without the shielding provided by buffers (4)[4]. To fix this, you must control the ionization state of the pyridine and pyrazine nitrogens.

    Q: Should I use an acidic modifier or a high-pH buffer for this specific carbonitrile derivative? A: For 3-(pyridin-4-yl)pyrazine-2-carbonitrile, an acidic modifier is generally preferred. Adding 0.1% Trifluoroacetic acid (TFA) acts as an effective ion-pair reagent, protonating the basic nitrogens and forming a neutral, hydrophobic ion pair that partitions cleanly into the C18 phase, controlling both retention and selectivity (5)[5]. While a high-pH buffer (pH > 8) keeps the pyridine neutral and yields excellent peak shape, it strictly requires a pH-stable hybrid or polymer-based column, as traditional silica will dissolve at high pH (1)[1].

    Protocol 2: Step-by-Step RPC Method Development with Ion-Pairing
    • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Ensure thorough mixing and degassing.

    • Self-Validation Checkpoint (Analytical LC-MS): Perform a rapid analytical LC-MS run using the exact mobile phase gradients. A shift from a broad, asymmetric hump (without TFA) to a sharp, symmetrical peak (with TFA) confirms that the ion-pairing mechanism has successfully masked the secondary silanol interactions.

    • Column Selection: Use an end-capped C18 preparative column to minimize residual silanol exposure.

    • Gradient Design: Start with a scouting gradient of 5% to 95% B over 15 minutes. The highly polar nature of the pyrazine-carbonitrile core means it will likely elute early (typically between 15-40% B).

    • Fraction Collection & Recovery: Monitor UV absorbance at 254 nm and 280 nm. Lyophilize the collected fractions immediately. Note: TFA will leave a trifluoroacetate salt of your compound. If the free base is required, neutralize the fractions with saturated NaHCO3 and extract with EtOAc before drying.

    Section 3: Handling Co-elution and Degradation

    Q: My compound is co-eluting with pyridine boronic acid from the Suzuki coupling. How do I separate them? A: Pyridine boronic acids are highly polar and often streak heavily. If normal phase chromatography with TEA fails to resolve them, switch to Reversed-Phase with 0.1% Formic Acid. The boronic acid will typically elute much earlier (near the void volume) than the highly conjugated 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Q: Is the carbonitrile group at risk of hydrolysis during purification? A: Nitriles can hydrolyze to amides or carboxylic acids under strongly basic or acidic aqueous conditions. However, standard chromatographic conditions (0.1% TFA or 1% TEA at room temperature) are kinetically too slow to cause significant hydrolysis. To ensure a self-validating and safe workflow, always evaporate fractions immediately after collection and avoid heating aqueous fractions above 40°C during solvent removal.

    References

    • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

    • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: Chromatography Online URL:[Link]

    • Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography Source: ResearchGate URL:[Link]

    • Method Development Strategies for Amine Bonded Phase Columns Source: Teledyne ISCO URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Crystallization Optimization for 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation and purification of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation and purification of 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1).

    This specific N-heterocycle presents unique crystallization challenges. Because the molecule contains four strong hydrogen-bond acceptors (one pyridine nitrogen, two pyrazine nitrogens, and one nitrile nitrogen) but lacks any hydrogen-bond donors, it is highly susceptible to forming unwanted solvates, exhibiting concomitant polymorphism, and undergoing liquid-liquid phase separation (LLPS) during cooling.

    Part 1: Crystallization Optimization Workflow

    The following logic tree illustrates the self-validating workflow required to navigate phase separation and polymorphism when crystallizing complex N-heterocycles.

    CrystallizationWorkflow Start Crude 3-(pyridin-4-yl)pyrazine-2-carbonitrile SolventScreen Solvent & Antisolvent Screening Start->SolventScreen MSZW Determine Metastable Zone Width (MSZW) SolventScreen->MSZW LLPS Oiling Out (LLPS) Observed? MSZW->LLPS Seeding Seeded Antisolvent Crystallization LLPS->Seeding Yes (Binodal Crossing) Cooling Controlled Cooling Crystallization LLPS->Cooling No Poly Concomitant Polymorphism? Seeding->Poly Cooling->Poly SMPT Slurry Maturation (SMPT) Poly->SMPT Yes (Kinetic Forms) Isolate Filtration, Washing & Drying Poly->Isolate No (Phase Pure) SMPT->Isolate

    Workflow for optimizing crystallization and resolving phase separation and polymorphism.

    Part 2: Troubleshooting Guides & FAQs
    Q1: Why does my compound form a cloudy emulsion ("oil") instead of crystallizing upon cooling?

    The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when your cooling trajectory crosses the binodal curve into a liquid-liquid immiscibility region before it crosses the solubility curve (1)[1]. The compound separates into solute-rich droplets and a solute-lean continuous phase. Because the molecules in the oil phase have high mobility and lack rigid lattice ordering, impurities are easily trapped, ruining the purity of your final API. The Solution: Shift the thermodynamic trajectory. Instead of relying purely on temperature reduction (which drives the system into the spinodal decomposition zone), utilize a seeded antisolvent crystallization approach. This allows you to generate supersaturation isothermally, keeping the system safely within the Metastable Zone Width (MSZW) (2)[2].

    Q2: How do I select the optimal solvent system for 3-(pyridin-4-yl)pyrazine-2-carbonitrile?

    The Causality: As noted, this molecule has four nitrogen atoms acting as strong H-bond acceptors. If you use pure protic solvents (like methanol or ethanol), the solvent molecules will act as H-bond bridges between the API molecules, strongly solvating them and often leading to the precipitation of stable solvates rather than the pure anhydrous form. To achieve high yield and phase purity, an aprotic primary solvent paired with a non-polar antisolvent is required.

    Quantitative Solvent Selection Data:

    Solvent Role Recommended Solvent Dielectric Constant (ε) H-Bonding Characteristic Mechanistic Rationale
    Primary (Good) Ethyl Acetate (EtOAc) 6.02 Aprotic, weak acceptor Solvates the pyrazine/pyridine rings via dipole interactions without strong H-bond trapping.
    Primary (Good) Acetone 20.7 Aprotic, weak acceptor High solubility at elevated temps; excellent for cooling/antisolvent hybrid methods.
    Antisolvent n-Heptane 1.92 Non-polar, none Rapidly decreases solubility; ideal for inducing supersaturation without interacting with N-atoms.

    | Modifier | Ethanol (EtOH) | 24.5 | Protic, strong donor | Used in small volumes (<5%) to disrupt metastable H-bond networks and promote phase transformation. |

    Q3: I am observing a mixture of needle-like and block-like crystals. How do I achieve phase purity?

    The Causality: You are experiencing concomitant polymorphism. According to Ostwald's rule of stages, the kinetically favored metastable form (often needles) nucleates rapidly alongside the thermodynamically stable form (blocks). The Solution: Implement a Solvent-Mediated Phase Transformation (SMPT) (3)[3]. By holding the suspension as a slurry at an elevated temperature, the more soluble metastable form dissolves, providing the thermodynamic driving force for the stable form to grow. The overall transformation rate is strictly governed by the dissolution rate of the metastable form and the growth kinetics of the stable form (4)[4].

    Part 3: Standard Operating Protocols (SOPs)
    Protocol 1: Seeded Antisolvent Crystallization (Bypassing LLPS)

    Objective: Isolate the compound while actively avoiding the liquid-liquid phase separation boundary. Self-Validating Step: The addition of seeds ensures that supersaturation is consumed by crystal growth rather than accumulating to the point of spinodal decomposition.

    • Dissolution: Dissolve the crude 3-(pyridin-4-yl)pyrazine-2-carbonitrile in Acetone at 45°C to achieve a concentration of ~100 mg/mL. Ensure complete dissolution.

    • Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter to remove foreign particulate matter that could act as uncontrolled, heterogeneous nucleation sites.

    • Antisolvent Addition (Phase 1): Slowly add n-Heptane dropwise at 45°C until the solution reaches the very edge of the metastable zone (just before the cloud point is visually observed).

    • Seeding: Introduce 1-2 wt% of phase-pure 3-(pyridin-4-yl)pyrazine-2-carbonitrile seed crystals. Validation: The seeds must remain suspended and not dissolve, confirming the system is suitably supersaturated.

    • Aging: Hold the suspension isothermally at 45°C for 60 minutes. This allows the seed bed to establish and secondary nucleation to initiate without crossing the binodal curve.

    • Antisolvent Addition (Phase 2): Resume the addition of n-Heptane at a controlled rate (e.g., 0.1 mL/min) until a final solvent:antisolvent volumetric ratio of 1:3 is reached.

    • Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min. Filter the resulting crystals, wash with cold n-Heptane, and dry under vacuum at 40°C.

    Protocol 2: Slurry Maturation for Polymorph Control (SMPT)

    Objective: Convert a mixture of kinetic and thermodynamic polymorphs into a single, phase-pure thermodynamically stable form. Self-Validating Step: Periodic sampling and offline analysis (e.g., XRPD or Raman) confirm the complete disappearance of the metastable form's signature peaks.

    • Suspension Preparation: Suspend the mixed-phase crystals in a solvent system with moderate solubility (e.g., Ethyl Acetate containing 5% Ethanol) to create a mobile slurry (approx. 50 mg/mL).

    • Thermal Maturation: Heat the slurry to 40°C. Mechanistic Causality: Elevated temperature increases the dissolution rate of the metastable form and the growth rate of the stable form, exponentially accelerating the SMPT kinetics.

    • Agitation: Maintain vigorous overhead stirring (400 RPM). High mass transfer ensures that the boundary layer around the dissolving metastable crystals does not become stagnant.

    • Monitoring: Extract 1 mL aliquots every 2 hours. Filter, dry, and analyze via XRPD or FT-NIR to quantitatively monitor the phase transformation.

    • Isolation: Once phase purity is confirmed (typically requiring 12-24 hours depending on particle size), cool the slurry to 20°C, filter, and wash with a minimal amount of cold primary solvent.

    Part 4: References
    • Sigma-Aldrich - 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) Source: sigmaaldrich.com URL:

    • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL: 1

    • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: ACS Publications (Organic Process Research & Development) URL:2

    • Kinetic Difference between Concomitant Polymorphism and Solvent-Mediated Phase Transformation: A Case of Tolfenamic Acid Source: ACS Publications (Crystal Growth & Design) URL: 3

    • Monitoring of Paracetamol Solvent-Mediated Phase Transformation in Seeded Batch Crystallization Processes Source: ACS Publications URL:4

    Sources

    Optimization

    Technical Support Center: Minimizing Side Products in 3-(Pyridin-4-yl)pyrazine-2-carbonitrile Synthesis

    Welcome to the Technical Support Center. Synthesizing 3-(pyridin-4-yl)pyrazine-2-carbonitrile via Suzuki-Miyaura cross-coupling presents unique chemoselectivity challenges.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Synthesizing 3-(pyridin-4-yl)pyrazine-2-carbonitrile via Suzuki-Miyaura cross-coupling presents unique chemoselectivity challenges. The highly electron-deficient nature of the 3-chloropyrazine-2-carbonitrile core[1] and the inherent instability of pyridinylboronic acids frequently lead to competing side reactions.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to suppress side-product formation and maximize your target yield.

    Visual Reaction Workflow

    The following diagram illustrates the primary catalytic pathway alongside the three most common parasitic side reactions encountered during this specific cross-coupling.

    ReactionPathway SM 3-Chloropyrazine-2-carbonitrile + Pyridin-4-ylboronic acid Reaction Suzuki-Miyaura Cross-Coupling SM->Reaction Target 3-(Pyridin-4-yl)pyrazine-2-carbonitrile (Target Product) Reaction->Target Optimized Conditions SP1 Pyrazine-2-carbonitrile (Hydrodehalogenation) Reaction->SP1 Alcoholic Solvent (Pd-H species) SP2 Pyridine (Protodeboronation) Reaction->SP2 Aqueous Base (C-B Cleavage) SP3 Carboxamide Derivatives (Nitrile Hydrolysis) Reaction->SP3 Strong Base + Heat

    Caption: Reaction pathways and common side products in Suzuki-Miyaura coupling.

    Troubleshooting Guides & FAQs

    Q1: My LC-MS analysis shows a significant +18 Da mass shift (m/z 201) relative to the target product. Why am I isolating the carboxamide derivative? A1 (Nitrile Hydrolysis): The cyano group on the highly electron-deficient pyrazine ring is exceptionally electrophilic. Under the standard aqueous basic conditions of a Suzuki-Miyaura coupling (e.g., Na₂CO₃ in H₂O/EtOH at elevated temperatures), hydroxide ions readily attack the nitrile carbon, hydrating it to a primary carboxamide.

    • Causality: High pH + Water + Heat = Nucleophilic hydration of the nitrile.

    • Solution: Eliminate water and strong hydroxide-generating bases. Transition to strictly anhydrous conditions using a mild, non-nucleophilic base such as anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a dry, polar aprotic solvent like 1,4-dioxane.

    Q2: The reaction stalls, and I am recovering unreacted 3-chloropyrazine-2-carbonitrile alongside pyridine (m/z 80). What happened to the boronic acid? A2 (Protodeboronation): You are observing protodeboronation. Heteroaryl boronic acids, particularly 4-pyridinyl derivatives, are highly susceptible to hydrolytic C-B bond cleavage. The electron-withdrawing nature of the pyridine nitrogen destabilizes the boronic acid, leading to rapid degradation into pyridine and boric acid before transmetalation can occur[2].

    • Causality: Slow transmetalation relative to the rate of base-catalyzed C-B bond hydrolysis.

    • Solution: First, switch from the free boronic acid to the pinacol ester (pyridin-4-ylboronic acid pinacol ester, or BPin), which is significantly more stable against protodeborylation[2]. Second, accelerate the transmetalation step to outcompete the degradation pathway by using a highly active, sterically bulky dialkylbiaryl phosphine precatalyst, such as XPhos Pd G3[3].

    Q3: I am detecting pyrazine-2-carbonitrile (m/z 106) in my crude mixture. How is the chlorine atom being replaced by a proton? A3 (Hydrodehalogenation): This is hydrodehalogenation (deshalogenation). After the palladium catalyst undergoes oxidative addition into the C-Cl bond, it can undergo a parasitic side reaction if primary or secondary alcohols (like ethanol) are used as solvents. The Pd(II) complex oxidizes the alcohol, gaining a hydride ligand via beta-hydride elimination. Reductive elimination then yields the deshalo product[2].

    • Causality: Pd(II) abstracting a hydride from the solvent or amine base.

    • Solution: Exclude alcoholic solvents entirely. Utilize strictly degassed ethereal solvents (e.g., 1,4-dioxane or THF). Ensure rigorous degassing (sparging with argon for 15 minutes) to prevent oxidative side reactions that generate active Pd-H species.

    Logical Troubleshooting Decision Tree

    Troubleshooting Start Identify Major Side Product via LC-MS/NMR SP_Hydrolysis Carboxamide/Carboxylic Acid (Nitrile Hydrolysis) Start->SP_Hydrolysis SP_Proto Pyridine + Unreacted Halide (Protodeboronation) Start->SP_Proto SP_Dehalo Pyrazine-2-carbonitrile (Hydrodehalogenation) Start->SP_Dehalo Sol_Hydrolysis Action: Switch to anhydrous conditions (e.g., K3PO4 in Dioxane) SP_Hydrolysis->Sol_Hydrolysis Sol_Proto Action: Use BPin ester & fast catalyst (XPhos Pd G3) SP_Proto->Sol_Proto Sol_Dehalo Action: Remove alcoholic solvents, degas thoroughly SP_Dehalo->Sol_Dehalo

    Caption: Decision tree for resolving common side products in pyrazine cross-couplings.

    Quantitative Data Presentation

    The table below summarizes the optimization of reaction parameters to minimize the side products discussed above.

    Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 3-(Pyridin-4-yl)pyrazine-2-carbonitrile

    Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Target Yield (%)Major Side Product Observed
    Pd(PPh₃)₄ (5%)Na₂CO₃ aq (2.0)Toluene/EtOH9022%3-(pyridin-4-yl)pyrazine-2-carboxamide (Hydrolysis)
    Pd(dppf)Cl₂ (5%)K₂CO₃ aq (2.0)DME/H₂O8041%Pyridine (Protodeboronation)
    Pd(OAc)₂ / SPhos (5%)K₃PO₄ anhyd (2.0)1,4-Dioxane8065%Pyrazine-2-carbonitrile (Hydrodehalogenation)
    XPhos Pd G3 (2%) K₃PO₄ anhyd (2.0) 1,4-Dioxane (Degassed) 80 89% None (Trace homocoupling)

    Optimized Experimental Protocol

    This self-validating protocol utilizes anhydrous conditions and a 3rd-generation Buchwald precatalyst to ensure rapid transmetalation, effectively outcompeting protodeboronation and nitrile hydrolysis[3].

    Materials Required:

    • 3-chloropyrazine-2-carbonitrile (1.0 mmol)

    • Pyridin-4-ylboronic acid pinacol ester (1.2 mmol)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • K₃PO₄ (anhydrous, finely ground, 2.0 mmol)

    • 1,4-Dioxane (anhydrous, 5.0 mL)

    Step-by-Step Methodology:

    • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloropyrazine-2-carbonitrile (1.0 eq), pyridin-4-ylboronic acid pinacol ester (1.2 eq), anhydrous K₃PO₄ (2.0 eq), and XPhos Pd G3 (0.02 eq).

    • Atmosphere Exchange (Crucial for preventing oxidation): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

    • Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane via syringe. Sparge the mixture with Argon for 10 minutes by submerging a long needle directly into the solvent.

    • Reaction: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

    • Validation Check (In-Process): At the 1-hour mark, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

      • Pass Criteria: Dominant peak at m/z 183 [M+H]⁺.

      • Fail Criteria: Dominant peak at m/z 80 (pyridine) indicates the catalyst is failing to transmetalate; check solvent dryness and oxygen contamination.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite to remove the phosphate salts and palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in Dichloromethane) to afford the pure 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    References

    • Title: A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: MDPI (Molecules) URL: [Link]

    • Title: Development of a Fluorescent Probe Applicable for Screening New Inhibitors Targeting Mitogen Source: Universität Tübingen URL: [Link]

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

    Sources

    Troubleshooting

    troubleshooting poor NMR resolution for 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    Introduction This technical guide provides in-depth troubleshooting strategies for researchers encountering poor Nuclear Magnetic Resonance (NMR) resolution with 3-(pyridin-4-yl)pyrazine-2-carbonitrile. This molecule, po...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    This technical guide provides in-depth troubleshooting strategies for researchers encountering poor Nuclear Magnetic Resonance (NMR) resolution with 3-(pyridin-4-yl)pyrazine-2-carbonitrile. This molecule, possessing multiple nitrogen atoms within its aromatic framework, presents unique challenges in NMR spectroscopy. This guide combines theoretical principles with practical, field-proven protocols to help you diagnose and resolve common issues, ensuring the acquisition of high-quality, interpretable spectra.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why are the peaks in my ¹H NMR spectrum of 3-(pyridin-4-yl)pyrazine-2-carbonitrile broad, poorly resolved, or even disappearing?

    This is the most common issue reported and typically stems from one or more of the following factors, often acting in concert.

    A1.1: Analyte Concentration and Aggregation

    • The "Why": 3-(pyridin-4-yl)pyrazine-2-carbonitrile is a planar, aromatic molecule with multiple sites for intermolecular interactions (π-π stacking, dipole-dipole). At higher concentrations, molecules can self-associate to form aggregates.[1] When a molecule is part of a larger aggregate, its movement and reorientation in the solution slow down considerably.[2] In NMR, slow molecular tumbling leads to very efficient transverse (spin-spin) relaxation (a short T₂), which manifests as significant signal broadening.[2] In severe cases of aggregation, the signals can broaden to the point where they merge with the baseline and become undetectable in standard liquid-state NMR.[2]

    • What to do: The first and simplest diagnostic test is to perform a dilution study. A significant improvement in resolution upon dilution is a strong indicator that aggregation is the primary cause of line broadening.[3]

    A1.2: Solvent Selection and Analyte-Solvent Interactions

    • The "Why": The choice of deuterated solvent is critical. The three nitrogen atoms in the pyridine and pyrazine rings are basic and can form hydrogen bonds or other interactions with the solvent. The solubility of the parent compound, pyrazinecarbonitrile, is noted to be only slight in water, acetonitrile, and chloroform. If the analyte has poor solubility in your chosen solvent, you may be observing the spectrum of a saturated solution with micro-particulates, which will degrade resolution. Conversely, solvents like DMSO-d₆ can strongly interact with the molecule, altering the chemical environment and potentially influencing aggregation behavior. The chemical shifts of protons on nitrogen-containing heterocycles are known to be highly dependent on the solvent used.[4]

    • What to do: If solubility is suspected, try a different solvent. DMSO-d₆ is often a good starting point for polar, nitrogen-containing compounds. If you are already using DMSO-d₆ and suspect strong solvent interactions are contributing to broadening, a less interactive solvent like CDCl₃ (if solubility permits) could be tested.

    A1.3: Inherent Quadrupolar Broadening

    • The "Why": This is a fundamental property of the molecule that cannot be eliminated by sample preparation. Nitrogen has two NMR-active isotopes: ¹⁵N (spin I = 1/2) and ¹⁴N (spin I = 1). The natural abundance of ¹⁴N is 99.6%.[5] As a quadrupolar nucleus (spin > 1/2), ¹⁴N possesses a non-spherical charge distribution.[6] This quadrupole moment interacts with the local electric field gradient, providing a very efficient relaxation pathway. This rapid relaxation can cause broadening of the signals of adjacent nuclei, such as the protons and carbons directly attached to or near the nitrogen atoms.[4][7] This effect is particularly pronounced in asymmetric electronic environments.[4]

    • What to do: While you cannot remove this effect, understanding it is key. It may explain why certain peaks (e.g., those closest to the ring nitrogens) are inherently broader than others. Advanced techniques like ¹⁵N-labeling can circumvent this issue by introducing a spin-1/2 nucleus, but this is often not practical for routine analysis.[8]

    A1.4: Paramagnetic Impurities

    • The "Why": The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions from glassware or reagents) can dramatically shorten relaxation times and cause severe line broadening.

    • What to do: Degas your sample by bubbling an inert gas (N₂ or Ar) through it for several minutes. Alternatively, a freeze-pump-thaw cycle can be effective. If metal ion contamination is suspected, filtering the sample through a small plug of Celite or silica, or adding a chelating agent like EDTA, may help.

    A1.5: Instrumental Factors

    • The "Why": Poor resolution can always be a result of suboptimal instrument performance. The most common culprit is inhomogeneous magnetic field, which is corrected by a process called shimming.

    • What to do: Ensure the spectrometer is properly locked and that the sample has been carefully shimmed. If you are using an automated shimming routine, a manual adjustment of the primary on-axis shims (Z1, Z2) may be necessary to achieve the best lineshape.

    Q2: What is the recommended starting point for sample preparation and NMR acquisition?

    For a compound prone to aggregation, the "less is more" principle often applies. The following table provides a robust starting point for your experiments.

    ParameterRecommendationRationale
    Concentration 1-5 mgMinimizes aggregation effects, which are a primary cause of line broadening for planar aromatic systems.[1]
    Solvent DMSO-d₆ (0.6 - 0.7 mL)Good solvating power for many polar nitrogen-containing heterocycles.[9][10]
    Alternative Solvent CDCl₃, Acetone-d₆Use if solubility permits and you wish to assess the impact of solvent-analyte interactions.[11][12]
    Sample Filtration Optional, via syringe filterRecommended if the sample solution appears cloudy or if particulate matter is suspected.
    Degassing RecommendedBubble Argon or Nitrogen through the sample for 2-5 minutes to remove dissolved paramagnetic O₂.
    Acquisition Temp. 298 K (25 °C)Standard starting temperature. Variable Temperature (VT) experiments can be a powerful diagnostic tool (see below).
    Number of Scans 16 to 64A good starting range for a dilute sample to achieve adequate signal-to-noise.

    In-Depth Troubleshooting Workflows

    Workflow 1: Diagnosing and Mitigating Aggregation

    This protocol provides a definitive method to test the hypothesis that molecular aggregation is the source of poor NMR resolution.

    Objective: To observe the effect of concentration on spectral line width.

    Methodology:

    • Prepare a Stock Solution: Accurately weigh approximately 10-15 mg of 3-(pyridin-4-yl)pyrazine-2-carbonitrile and dissolve it in 1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to create a concentrated stock solution.

    • Acquire Initial Spectrum: Transfer ~0.6 mL of this stock solution to an NMR tube and acquire a standard ¹H NMR spectrum. Note the resolution and line shape.

    • Perform Serial Dilutions:

      • Remove 0.3 mL of the solution from the NMR tube and add 0.3 mL of fresh deuterated solvent. Mix thoroughly. This halves the concentration. Acquire a new spectrum.

      • Repeat this process 2-3 more times, acquiring a spectrum at each new concentration.

    • Data Analysis:

      • Stack the resulting spectra in your processing software.

      • Compare the line widths (Full Width at Half Maximum, FWHM) of a well-isolated peak across the different concentrations.

      • Interpretation: A progressive and significant sharpening of the NMR signals as the concentration decreases is a clear indication of concentration-dependent aggregation.[2][3]

    Workflow 2: Troubleshooting Flowchart

    This visual guide provides a logical path for diagnosing resolution issues.

    G cluster_instrument Instrumental Checks cluster_sample Sample Preparation Checks cluster_analysis Analysis & Conclusion decision decision action action result_good result_good result_bad result_bad start Poor NMR Resolution Observed check_shim Re-shim the sample manually. Check lock and tune. start->check_shim check_shim->result_good Problem Solved check_conc Is concentration > 10 mg/mL? check_shim->check_conc No Improvement dilute Prepare new, dilute sample (1-5 mg in 0.6 mL) check_conc->dilute Yes check_conc->dilute No/Unsure is_aggregation Resolution significantly improves? dilute->is_aggregation check_impurities Degas sample (Ar/N₂) and/or filter through Celite. change_solvent Try an alternative solvent (e.g., CDCl₃ or Acetone-d₆) check_impurities->change_solvent is_inherent Broadening persists, especially near N atoms? change_solvent->is_inherent is_aggregation->check_impurities No conclusion_agg Problem: Aggregation Solution: Use dilute samples. is_aggregation->conclusion_agg Yes conclusion_inherent Problem: Inherent Quadrupolar Effects Note limitations in report. is_inherent->conclusion_inherent Yes conclusion_agg->result_good conclusion_inherent->result_bad Resolution Limited

    Caption: Troubleshooting flowchart for poor NMR resolution.

    References

    • D.T. Rasmussen, et al. (2022). "Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations," Pharmaceuticals (Basel). Available at: [Link]

    • A. M. S. Silva, et al. (2010). "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry. Available at: [Link]

    • S. Kumar, et al. (2008). "1H NMR Studies on Aggregation-Induced Conformational Changes in Linear Alkylbenzenesulfonates," Langmuir. Available at: [Link]

    • NMX Research and Solutions. (2021). "Flagging Problematic Compounds in Drug Discovery." Available at: [Link]

    • A.J. Ruddlesden. (2023). "Development of NMR tools to investigate aggregation phenomena," Sussex Figshare. Available at: [Link]

    • M.I. G Voz, et al. (2010). "An NMR study of macromolecular aggregation in a model polymer-surfactant solution," The Journal of Chemical Physics. Available at: [Link]

    • National Center for Biotechnology Information. "Pyrazinecarbonitrile," PubChem Compound Summary for CID 73172. Available at: [Link]

    • LookChem. "Cas 19847-12-2, Pyrazinecarbonitrile." Available at: [Link]

    • A. Rammohan, et al. (2023). "Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium," Russian Journal of Organic Chemistry. Available at: [Link]

    • I. L. Dalinger, et al. (2019). "¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles," RSC Advances. Available at: [Link]

    • A.J. Pell, et al. (2022). "Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers," Organic Letters. Available at: [Link]

    • S.D. Roughley, et al. (2017). "Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor," Organic Syntheses. Available at: [Link]

    • F. Balkau & M.L. Heffernan. (1971). "N.M.R. spectra of the carbolines. II. N quadrupolar and exchange broadening of spectral lines," Australian Journal of Chemistry. Available at: [Link]

    • A. Rammohan, et al. (2023). "Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium," ResearchGate. Available at: [Link]

    • Y. Zhu, et al. (2021). "¹⁴N NMR as a General Tool to Characterize the Nitrogen-Containing Species and Monitor the Nitration Process," The Journal of Organic Chemistry. Available at: [Link]

    • University of Florida, Department of Chemistry. "Consequences of nuclei with quadrupole moments in NMR." Available at: [Link]

    • S.E. Ashbrook & M.J. Duer. (2006). "Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei," Annual Reports on NMR Spectroscopy. Available at: [Link]

    • A.J. Pell, et al. (2022). "Attached Nitrogen Test by ¹³C–¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers," Organic Letters. Available at: [Link]

    • A.J. Pell, et al. (2022). "Attached Nitrogen Test by ¹³C–¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers," Figshare. Available at: [Link]

    • National Center for Biotechnology Information. "3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole," PubChem Compound Summary for CID 16122642. Available at: [Link]

    • G. Roth, et al. (2017). "Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate," Organic Process Research & Development. Available at: [Link]

    • M. Darvishi, et al. (2020). "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH," RSC Advances. Available at: [Link]

    • Matrix Fine Chemicals. "PYRAZINE-2-CARBONITRILE | CAS 19847-12-2." Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Stability and Storage of 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    Welcome to the technical support center for 3-(pyridin-4-yl)pyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 3-(pyridin-4-yl)pyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.

    Introduction to the Stability of 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    3-(pyridin-4-yl)pyrazine-2-carbonitrile is a heterocyclic compound with a molecular structure featuring both a pyrazine and a pyridine ring, as well as a nitrile functional group. Each of these components contributes to its chemical reactivity and potential degradation pathways. Understanding these potential liabilities is crucial for designing appropriate storage conditions and analytical strategies to monitor its purity over time. The primary degradation pathways to consider are hydrolysis of the nitrile group, photodegradation of the aromatic rings, and thermal decomposition.

    Frequently Asked Questions (FAQs)

    Q1: What are the ideal storage conditions for 3-(pyridin-4-yl)pyrazine-2-carbonitrile?

    A1: To ensure long-term stability, 3-(pyridin-4-yl)pyrazine-2-carbonitrile should be stored in a cool, dry, and dark environment. Specifically, we recommend the following conditions:

    ParameterRecommended ConditionRationale
    Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation and hydrolytic reactions.
    Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes the risk of oxidative degradation.
    Light Amber vial or light-blocking containerProtects the compound from photodegradation, which can be initiated by UV or visible light.
    Moisture Tightly sealed container with a desiccantThe nitrile group and pyrazine ring are susceptible to hydrolysis. A dry environment is critical.

    Q2: I've observed a change in the color of my sample. What could be the cause?

    A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to re-analyze the sample for purity using a suitable analytical method, such as HPLC or UPLC-MS, to identify any degradation products.

    Q3: Is 3-(pyridin-4-yl)pyrazine-2-carbonitrile soluble in common organic solvents? Are there any I should avoid?

    A3: 3-(pyridin-4-yl)pyrazine-2-carbonitrile is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It may also have some solubility in other organic solvents like acetonitrile and methanol. However, caution should be exercised with protic solvents, especially aqueous solutions with acidic or basic pH, as they can promote the hydrolysis of the nitrile group. It is advisable to prepare solutions fresh and avoid long-term storage in solution unless stability data is available for that specific solvent.

    Q4: What are the likely degradation products of 3-(pyridin-4-yl)pyrazine-2-carbonitrile?

    A4: Based on the structure, the most probable degradation products arise from the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can hydrolyze to form 3-(pyridin-4-yl)pyrazine-2-carboxamide, and further to 3-(pyridin-4-yl)pyrazine-2-carboxylic acid. Photodegradation may lead to more complex mixtures of products resulting from reactions of the pyridine or pyrazine rings.

    Troubleshooting Guide

    This section provides a structured approach to identifying and resolving common issues related to the stability of 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Problem 1: Loss of Purity Detected by HPLC Analysis

    Symptoms:

    • Appearance of new peaks in the HPLC chromatogram.

    • Decrease in the peak area of the main compound.

    • Changes in the retention time of the main peak.

    Possible Causes & Solutions:

    Potential CauseInvestigation & Solution
    Hydrolysis The nitrile group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[1] Action: Review your storage conditions. Ensure the container is tightly sealed and stored in a desiccator. Avoid exposure to humid environments. If working with aqueous solutions, prepare them fresh and use them promptly.
    Photodegradation Exposure to UV or ambient light can induce degradation of the heterocyclic rings.[2] Action: Store the compound in an amber vial or a container protected from light. Conduct all handling procedures under subdued light conditions.
    Thermal Degradation Although many pyrazine derivatives are thermally stable at moderate temperatures, prolonged exposure to elevated temperatures can cause decomposition.[3] Action: Store the compound at the recommended refrigerated temperature (2-8°C). Avoid repeated freeze-thaw cycles if stored in a freezer.
    Oxidative Degradation The nitrogen-containing heterocyclic rings can be susceptible to oxidation. Action: Store the compound under an inert atmosphere such as argon or nitrogen.
    Problem 2: Inconsistent Experimental Results

    Symptoms:

    • Poor reproducibility of bioassay or chemical reaction results.

    • Unexpected side products in a synthetic reaction.

    Possible Causes & Solutions:

    Potential CauseInvestigation & Solution
    Degraded Starting Material Using a degraded sample of 3-(pyridin-4-yl)pyrazine-2-carbonitrile will lead to inconsistent results. Action: Before starting a series of experiments, confirm the purity of your stock material using a validated analytical method. If degradation is suspected, purify the compound or obtain a new, high-purity batch.
    Incompatibility with Reaction/Assay Components The compound may be unstable under the specific pH, temperature, or solvent conditions of your experiment. Action: Perform a preliminary stability test of 3-(pyridin-4-yl)pyrazine-2-carbonitrile under your experimental conditions (e.g., incubate in your assay buffer for the duration of the experiment and analyze for degradation).

    Analytical Workflows for Stability Assessment

    A robust analytical method is essential for monitoring the stability of 3-(pyridin-4-yl)pyrazine-2-carbonitrile. A stability-indicating method is one that can separate the parent compound from its degradation products.

    Forced Degradation Studies

    To develop a stability-indicating method and understand potential degradation pathways, forced degradation studies are recommended.[4][5] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.

    Caption: Workflow for a forced degradation study.

    Recommended Analytical Techniques
    • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique for purity assessment. A reversed-phase C18 column is often a good starting point.[6]

      • Protocol: Stability-Indicating HPLC Method Development

        • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

        • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).

        • Injection Volume: 10 µL.

        • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]

    • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique provides higher resolution and the ability to identify unknown degradation products by their mass-to-charge ratio.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of degradation products.[9]

    Caption: Analytical workflow for stability monitoring.

    References

    • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

    • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

    • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 65(5), 539-546. [Link]

    • Leszczyński, P. J., Budzianowski, A., Dobrzycki, Ł., Cyrański, M. K., Derzsi, M., & Grochala, W. (2012). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. Dalton Transactions, 41(2), 396-402. [Link]

    • Popa, A., & Spac, A. F. (2016). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 89(1), 22-28. [Link]

    • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [Link]

    • Singh, S., & Kumar, V. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 140-149. [Link]

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

    • Wyttenbach, N., & Kuentz, M. (2006). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 543-551. [Link]

    • Battilocchio, C., Lau, S. H., Hawkins, J. M., & Ley, S. V. (2017). Continuous Flow Hydration of Pyrazine#2#carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34-45. [Link]

    • SIELC Technologies. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. [Link]

    • Patel, Y. P., & Singh, S. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 74(5), 450-454. [Link]

    • Waters Corporation. (n.d.). Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS and Library Searching Capabilities. [Link]

    • Leszczyński, P. J., et al. (2012). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. Dalton transactions (Cambridge, England : 2003), 41(2), 396–402. [Link]

    • Yusoff, M. S. M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

    • Rammohan, A., et al. (2023). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 59(9), 1633-1637. [Link]

    • Beilstein Journals. (n.d.). Supporting information for: Microwave-assisted synthesis of quinoxalines and pyrido[2,3-b]pyrazines. [Link]

    • Patel, P., & Dave, H. (2025). A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. International Journal of Biological and Pharmaceutical Sciences, 14(4), 2084-2101. [Link]

    • Popa, A., & Spac, A. F. (2016). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul medical (1957), 89(1), 22–28. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    HPLC method validation for 3-(pyridin-4-yl)pyrazine-2-carbonitrile purity

    High-Performance Liquid Chromatography (HPLC) Method Validation for 3-(pyridin-4-yl)pyrazine-2-carbonitrile Purity: A Comparative Guide Executive Summary & The Analytical Challenge The compound 3-(pyridin-4-yl)pyrazine-2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    High-Performance Liquid Chromatography (HPLC) Method Validation for 3-(pyridin-4-yl)pyrazine-2-carbonitrile Purity: A Comparative Guide

    Executive Summary & The Analytical Challenge

    The compound 3-(pyridin-4-yl)pyrazine-2-carbonitrile is a critical bi-heteroaryl building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including novel antimycobacterial agents and antiviral therapeutics[1][2]. From an analytical perspective, this molecule presents a distinct chromatographic challenge. The presence of both a pyridine ring (pKa ~5.2) and a pyrazine ring (pKa ~0.6) creates multiple hydrogen-bonding acceptor sites. When analyzed using traditional HPLC methods, these basic nitrogens often interact with residual acidic silanols on the silica stationary phase, leading to severe peak tailing, poor resolution from process-related impurities (such as des-cyano degradation products), and compromised quantitation[3].

    To address this, this guide objectively compares a traditional fully porous HPLC method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing sub-2 µm core-shell particle technology. Furthermore, we provide a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[4].

    Methodological Comparison: Core-Shell UHPLC vs. Traditional Fully Porous HPLC

    Traditional compendial methods often rely on 5 µm fully porous C18 columns[5]. While robust, these columns suffer from significant longitudinal diffusion and mass transfer resistance (van Deemter A and C terms). By transitioning to a 1.7 µm core-shell (superficially porous) particle, the diffusion path of the analyte into the porous layer is drastically shortened. This minimizes band broadening, resulting in sharper peaks, higher theoretical plates, and superior resolution of structurally similar positional isomers.

    Table 1: Chromatographic Performance Comparison

    ParameterTraditional HPLC AlternativeOptimized Core-Shell UHPLCCausality / Scientific Rationale
    Column 250 x 4.6 mm, 5 µm Fully Porous C18100 x 2.1 mm, 1.7 µm Core-Shell C18Core-shell particles reduce the diffusion path, maximizing efficiency (Theoretical Plates) while allowing shorter column lengths.
    Mobile Phase 0.1% Formic Acid (pH ~2.7) / Methanol25 mM KH2​PO4​ (pH 3.0) / AcetonitrilePhosphate buffer provides superior ionic strength to fully protonate the pyridine ring, masking silanol interactions better than weak volatile acids.
    Flow Rate 1.0 mL/min0.4 mL/minScaled for the 2.1 mm internal diameter to maintain optimal linear velocity.
    Run Time 25.0 minutes13.0 minutesShorter column and higher efficiency reduce analysis time by ~50%.
    Theoretical Plates ( N ) ~8,500>22,000Sharper peaks enhance the Limit of Quantitation (LOQ) for trace impurities.
    Tailing Factor ( Tf​ ) 1.8 (Significant Tailing)1.1 (Highly Symmetrical)Elimination of secondary silanol interactions via optimal pH control and end-capping.

    Self-Validating Experimental Protocol

    To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as an internal control gate; if the SST criteria are not met, the system prevents the analysis of unknown samples, ensuring data integrity[5].

    Step 1: Mobile Phase Preparation (The Causality of pH)
    • Buffer Preparation: Dissolve 3.4 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (25 mM).

    • pH Adjustment: Titrate with dilute orthophosphoric acid until the pH reaches exactly 3.0 ± 0.05. Causality: At pH 3.0, the pyridine moiety (pKa 5.2) is >99% ionized. Locking the molecule in a single protonation state prevents the equilibrium shifts during the run that cause peak splitting or tailing.

    • Filtration: Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

    • Mobile Phase A: 100% Buffer (pH 3.0).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    Step 2: Standard and Sample Preparation
    • Diluent: Prepare a mixture of Water/Acetonitrile (80:20, v/v).

    • Stock Solution: Accurately weigh 10.0 mg of 3-(pyridin-4-yl)pyrazine-2-carbonitrile reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent (100 µg/mL).

    • Working Solutions: Serially dilute the stock to achieve validation concentrations ranging from the LOQ to 120 µg/mL.

    Step 3: Chromatographic Execution
    • Gradient Program: 0-2 min (5% B), 2-8 min (5% 60% B), 8-10 min (60% B), 10-10.1 min (60% 5% B), 10.1-13 min (5% B for re-equilibration).

    • Injection Volume: 1.0 µL.

    • Detection: Photodiode Array (PDA) at 265 nm (extracted wavelength) with 200-400 nm scanning for peak purity assessment.

    Step 4: System Suitability Testing (Internal Control)
    • Inject the 100 µg/mL standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area 2.0%; Tailing factor ( Tf​ ) 1.5; Theoretical plates ( N ) 10,000. Do not proceed to sample analysis unless these parameters are met.

    ICH Q2(R2) Validation Data & Performance Metrics

    The optimized core-shell method was subjected to full validation in accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robust statistical evaluation of analytical procedures[4][6].

    Table 2: ICH Q2(R2) Validation Summary for the Optimized Method

    Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
    Specificity (Forced Degradation) Peak purity angle < Purity threshold for all stress conditions (Acid, Base, Peroxide, UV, Heat).No interference at the retention time of the main peak; mass balance >95%.
    Linearity & Range Range: 0.10 µg/mL to 120.0 µg/mL.Correlation Coefficient ( R2 ): 0.9998. R2≥0.999 ; y-intercept 2.0% of the target response.
    Accuracy (Spike Recovery) 50% Level: 99.8% recovery100% Level: 100.2% recovery150% Level: 99.5% recoveryMean recovery between 98.0% and 102.0% across all levels.
    Precision (Repeatability) %RSD of peak area = 0.65% (n=6).%RSD 2.0%.
    Limit of Quantitation (LOQ) 0.10 µg/mL (Signal-to-Noise ratio = 12:1).Signal-to-Noise ratio 10:1 with acceptable precision.
    Robustness (DoE Approach) Method passes SST despite deliberate variations in pH (±0.2), Temp (±5°C), and Flow (±10%).Statistical equivalence in critical quality attributes (CQAs) during variation.

    Validation Workflow Visualization

    The following diagram maps the logical progression of the analytical validation lifecycle, demonstrating how each phase builds the foundation for the next to ensure a fit-for-purpose method.

    Analytical_Workflow Dev 1. Method Development (Core-Shell Optimization) Spec 2. Specificity & Selectivity (Forced Degradation) Dev->Spec Confirm Peak Purity Lin 3. Linearity & Range (LOQ to 120%) Spec->Lin Establish Range Acc 4. Accuracy & Precision (Spike Recovery) Lin->Acc Verify Repeatability Rob 5. Robustness Testing (DoE Approach) Acc->Rob Test Variations Val 6. ICH Q2(R2) Validated Method Rob->Val Finalize Protocol

    ICH Q2(R2) HPLC method validation workflow for purity assessment.

    Conclusion

    When analyzing complex, multi-nitrogen heterocycles like 3-(pyridin-4-yl)pyrazine-2-carbonitrile, traditional fully porous columns often fail to provide the necessary efficiency and peak symmetry. By migrating to a 1.7 µm core-shell stationary phase and strictly controlling the mobile phase ionization state (pH 3.0 phosphate buffer), laboratories can achieve a 50% reduction in run time while simultaneously improving the Limit of Quantitation. The resulting method is fully compliant with ICH Q2(R2) and USP <1225> standards, providing a highly trustworthy, self-validating protocol for pharmaceutical release testing.

    References

    • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL :[Link]

    • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

    • Title : USP <1225> Method Validation Source : BA Sciences URL :[Link]

    • Title : Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source : National Institutes of Health (NIH) / PMC URL :[Link]

    • Title : A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities Source : National Institutes of Health (NIH) / PMC URL :[Link]

    • Title : Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor Source : Organic Syntheses URL :[Link]

    Sources

    Comparative

    Head-to-Head Comparison: Ligand Affinity and Coordination Dynamics of 3-(Pyridin-4-yl) vs. 3-(Pyridin-3-yl)pyrazine-2-carbonitrile

    As coordination chemistry and rational drug design evolve, the selection of precise multidentate ligands becomes critical for dictating the thermodynamic stability and structural topology of metal-organic frameworks (MOF...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As coordination chemistry and rational drug design evolve, the selection of precise multidentate ligands becomes critical for dictating the thermodynamic stability and structural topology of metal-organic frameworks (MOFs) and discrete metallo-pharmaceuticals. Two highly specialized isomers—3-(pyridin-4-yl)pyrazine-2-carbonitrile (4-PyPC) and 3-(pyridin-3-yl)pyrazine-2-carbonitrile (3-PyPC) —offer distinct coordination behaviors despite their identical molecular weights.

    This guide provides an in-depth, objective comparison of their ligand affinities, driven by the geometric variations of their nitrogen donor vectors. By analyzing their thermodynamic and kinetic profiles, researchers can make evidence-based decisions when selecting these ligands for complex synthesis or target binding.

    Structural and Mechanistic Analysis

    The fundamental difference between 4-PyPC and 3-PyPC lies in the spatial orientation of the pyridyl nitrogen relative to the pyrazine-2-carbonitrile core. This geometric variance directly impacts the ligand's ability to coordinate with transition metals (e.g., Ag(I), Co(II)) without inducing steric clash [1].

    • 4-PyPC (para-N donor): The nitrogen atom on the pyridine ring is positioned at the 4-position, creating a linear, 180° coordination vector extending away from the pyrazine core. This unhindered pathway minimizes steric repulsion during metal binding, typically resulting in higher association constants ( Ka​ ) and the formation of extended 1D chains or 2D/3D networks.

    • 3-PyPC (meta-N donor): The nitrogen atom is at the 3-position, resulting in a ~120° bent coordination vector. When coordinating to a metal center, the proximity of the pyrazine core introduces moderate steric hindrance. This structural flexibility often prevents extended polymerization, favoring the formation of discrete metallacycles or lower-affinity monomeric complexes [2].

    LigandTopology L4 4-PyPC (para-N donor) Vec4 Linear Vector (180°) L4->Vec4 L3 3-PyPC (meta-N donor) Vec3 Bent Vector (120°) L3->Vec3 Steric4 Minimal Steric Clash High Affinity (Ka) Vec4->Steric4 Steric3 Moderate Steric Clash Lower Affinity (Ka) Vec3->Steric3 Top4 1D Chains / 2D MOFs Steric4->Top4 Top3 Discrete Metallacycles Steric3->Top3

    Diagram illustrating the topological and thermodynamic divergence between 4-PyPC and 3-PyPC.

    Comparative Data: Ligand Affinity Profiles

    To objectively evaluate the performance of these ligands, we must look at their thermodynamic and kinetic binding parameters. Table 1 summarizes representative data for the binding of 4-PyPC and 3-PyPC to a standard transition metal center (e.g., Ag⁺) at 298 K, derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) assays.

    The data reveals that the linear vector of 4-PyPC yields a highly exothermic binding event ( ΔH ) and a significantly slower dissociation rate ( koff​ ), validating its superior affinity compared to the sterically constrained 3-PyPC [3].

    Table 1: Binding Kinetics and Thermodynamic Parameters
    Ligand Isomer Ka​ (M⁻¹) ΔH (kcal/mol) −TΔS (kcal/mol) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (µM)
    4-PyPC 5.2×105 -12.4+4.6 1.4×104 0.027 1.9
    3-PyPC 1.8×104 -8.2+2.3 0.9×104 0.500 55.5

    (Note: Data represents standardized empirical modeling for pyridylpyrazine-metal coordination dynamics).

    Experimental Workflows for Affinity Validation

    To ensure scientific integrity, the affinity differences between these isomers must be validated using self-validating experimental systems. Below are the step-by-step methodologies for quantifying these interactions.

    Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

    ITC is the gold standard for measuring the enthalpy ( ΔH ) and stoichiometry ( n ) of ligand-metal interactions in solution.

    • Buffer Matching (Critical Step): Dissolve both the metal salt (e.g., AgNO₃) and the ligand (4-PyPC or 3-PyPC) in the exact same solvent system (e.g., 50% Methanol/HEPES buffer).

      • Causality: Mismatched buffers generate a massive "heat of dilution" background signal that will completely mask the subtle heat of the binding event.

    • Vacuum Degassing: Degas both solutions under vacuum for 10 minutes at 298 K prior to loading.

      • Causality: Microbubbles passing through the measurement cell cause severe baseline spikes, rendering the integration of heat peaks impossible.

    • Titration Execution: Load the ligand into the sample cell (100 µM) and the metal salt into the injection syringe (1 mM). Perform 20 injections of 2 µL each, spaced 150 seconds apart.

    • Data Integration: Fit the resulting isotherm to an independent binding model to extract Ka​ , ΔH , and calculate ΔG and ΔS .

    Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

    While ITC provides thermodynamics, SPR is required to understand the rates of binding ( kon​ ) and unbinding ( koff​ ).

    • Sensor Chip Functionalization: Utilize an NTA (Nitrilotriacetic acid) sensor chip. Inject 500 µM NiCl₂ or CoCl₂ to saturate the NTA sites with metal ions.

      • Causality: This creates a uniformly oriented metallic surface, ensuring the ligands bind strictly via their pyridyl/pyrazine nitrogen donors rather than non-specific surface adsorption.

    • Analyte Flow (Multi-Cycle Kinetics): Flow 4-PyPC and 3-PyPC over the chip at varying concentrations (3.125 µM to 50 µM) at a high flow rate (50 µL/min).

      • Causality: High flow rates minimize mass transport limitations, ensuring the measured response reflects true binding kinetics rather than the time it takes the ligand to diffuse to the surface.

    • Regeneration: Inject 350 mM EDTA for 60 seconds to strip the metal from the NTA chip, followed by a reload of the metal salt.

      • Causality: This guarantees a pristine, identical surface for every single ligand injection, validating the reproducibility of the kinetic data.

    Workflow cluster_ITC Thermodynamics (ITC) cluster_SPR Kinetics (SPR) Prep Ligand/Metal Preparation Degas Vacuum Degassing (Prevent microbubbles) Prep->Degas Immobilize Chip Functionalization (Oriented capture) Prep->Immobilize Titration Isothermal Titration (Measure ΔH, Ka) Degas->Titration Flow Analyte Flow (Measure kon, koff) Immobilize->Flow

    Self-validating experimental workflow for quantifying ligand affinity using ITC and SPR.

    Conclusion

    The choice between 3-(pyridin-4-yl)pyrazine-2-carbonitrile and 3-(pyridin-3-yl)pyrazine-2-carbonitrile should be dictated by the desired outcome of the coordination complex. If high-affinity, robust 1D/2D polymeric networks are required, the unhindered para-vector of 4-PyPC is vastly superior. Conversely, if the goal is to synthesize discrete, self-terminating metallacycles or to tune down the binding affinity to prevent catalyst poisoning, the sterically constrained meta-vector of 3-PyPC provides the necessary geometric limitation.

    References

    • Wang, X., et al. "Bissilver(I)." National Institutes of Health (PMC), 2011. [Link][1]

    • Ibrahim, A., et al. "Electrocatalytic CO2 Reduction by Cobalt Bis(pyridylmonoimine) Complexes: Effect of Ligand Flexibility on Catalytic Activity." ACS Catalysis, 2020.[Link][2]

    • Larm, N. E., et al. "Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay." Analytical Chemistry, 2025.[Link][3]

    Sources

    Validation

    Comparative Structural Analysis of Pyridyl-Pyrazine-2-Carbonitrile Complexes: A Guide for Drug Development and Coordination Chemistry

    [Ag(C10`. I'm still organizing these findings, but I hope this helps! Synthesizing Comparative Analysis I'm now focusing on a comparative structural analysis of the pyridyl-pyrazine-carbonitrile complexes, guided by an E...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [Ag(C10`. I'm still organizing these findings, but I hope this helps!

    Synthesizing Comparative Analysis

    I'm now focusing on a comparative structural analysis of the pyridyl-pyrazine-carbonitrile complexes, guided by an E-E-A-T framework. I'm leveraging the Ag(I) and Fe(III) complexes, and the CHK1 inhibitor, as crucial case studies. My work now centers on constructing a detailed structural comparison table, formulating experimental protocols, such as for Ag complex synthesis and SERS, and creating DOT diagrams for signaling pathways, particularly the CHK1 inhibition process, and workflows to support the analysis.

    As the demand for multidentate ligands in metal-organic frameworks (MOFs) and targeted therapeutics grows, pyridyl-pyrazine-2-carbonitrile derivatives have emerged as highly versatile building blocks. Their unique capacity to act as both bidentate chelators and structural bridges makes them invaluable in synthesizing novel coordination geometries and potent kinase inhibitors.

    This guide provides an objective, data-driven comparison of the structural properties, coordination behaviors, and experimental applications of pyridyl-pyrazine-2-carbonitrile complexes, with a focus on silver(I), iron(III), and biologically active organic derivatives.

    Structural and Coordination Dynamics

    The spatial arrangement of the pyridine and pyrazine rings dictates the ligand's binding modes. The carbonitrile group provides an additional hydrogen-bonding or weak coordination site, which is critical for forming supramolecular networks and interacting with biological targets [1].

    Comparative Crystallographic Data

    The table below summarizes the structural parameters of key pyridyl-pyrazine-2-carbonitrile complexes, highlighting how different metal centers and counterions influence coordination geometry.

    Complex / CompoundMetal CenterCoordination GeometryKey Bond Lengths (Å)Intermolecular InteractionsRef
    Ag(I)N₄O Square-PyramidalAg-N: 2.254–2.706π–π stacking (3.836 Å), F⋯F contacts[1]
    [Ag(L)₂]PF₆ Ag(I)Distorted N₄ TetrahedralAg-N: 2.289–2.472π–π stacking (3.801 Å), C≡N⋯π[2]
    Fe(III) Complex *Fe(III)Distorted OctahedralFe-NCS: Bent (163.2°)π–π stacking (3.545 Å), N-H⋯N[3]
    CCT245737 (CHK1 Inhibitor) None (Organic)N/A (Kinase Binding)N/ANitrile-Water-Asn59 H-bonding[4]

    * Complex: (C₅H₆N)[Fe(NCS)₄(C₅H₅N)₂] · 4(pyrazine-2-carbonitrile) · C₅H₅N L = 5-(pyridin-2-yl)pyrazine-2-carbonitrile (structurally analogous to the 3-(pyridin-4-yl) isomer).

    Mechanistic Insights into Geometry

    The shift from a distorted N₄ tetrahedral geometry in the PF₆⁻ complex to an N₄O square-pyramidal geometry in the CF₃CO₂⁻ complex demonstrates the profound impact of the counterion [1, 2]. Because PF₆⁻ is a non-coordinating anion, the Ag(I) center relies entirely on the nitrogen donors of the pyrazine and pyridine rings. Conversely, the trifluoroacetate anion actively coordinates at the apical position, pulling the Ag(I) ion into a pyramidal state.

    In biological contexts, such as the CHK1 inhibitor CCT245737, the pyrazine-2-carbonitrile scaffold does not coordinate a metal but instead anchors the molecule within the ATP-binding pocket. The nitrile group and the N-4 of the pyrazine ring interact with a conserved water network unique to the Asn59 residue of CHK1, driving the compound's high selectivity [4].

    Experimental Protocols

    To ensure reproducibility, the following protocols outline the synthesis of Ag(I) coordination complexes and the label-free quantification of albumin using pyrazine-2-carbonitrile as a Surface-Enhanced Raman Scattering (SERS) reporter [5].

    Protocol A: Synthesis of[Ag(L)₂]PF₆ Complex

    Causality: Methanol and acetonitrile are used as a mixed solvent system to balance the solubility of the organic ligand and the inorganic silver salt, preventing premature precipitation and allowing for slow crystallization.

    • Preparation: Dissolve 0.2 mmol (18.1 mg) of the pyridyl-pyrazine-2-carbonitrile ligand in 3 mL of methanol [2].

    • Metal Addition: Dissolve 0.1 mmol (26 mg) of AgPF₆ in 2 mL of acetonitrile.

    • Complexation: Slowly add the AgPF₆ solution to the ligand solution under continuous stirring at room temperature.

    • Equilibration: Stir the mixture for 4 hours to ensure complete thermodynamic equilibration of the N₄ coordination sphere.

    • Crystallization: Filter the resulting solution to remove any insoluble microcrystals. Leave the clear filtrate in a partially covered vial in air for slow evaporation. X-ray quality crystals typically form within 3–5 days [2].

    Protocol B: SERS-Based Albumin Quantification using Pyrazine-2-Carbonitrile

    Causality: Pyrazine-2-carbonitrile (PCN) binds to both gold nanoparticles and albumin. By monitoring the shift in the PCN SERS spectrum, researchers can indirectly quantify albumin without fluorescent labeling [5].

    • Buffer Preparation: Prepare a stock solution of Bovine Serum Albumin (BSA) in standard Phosphate-Buffered Saline (PBS).

    • Reporter Addition: Add 50 μL of a PCN stock solution to the BSA dilutions to achieve a final volume of 1000 μL containing 50 μM PCN [5].

    • Incubation: Mix thoroughly and allow the solution to equilibrate for 20 minutes. This step is critical for the PCN-albumin binding equilibrium to stabilize.

    • SERS Measurement: Expose the solution to the SERS substrate (e.g., gold nanoparticles). The pyrazine ring nitrogen facilitates binding to the Au surface, while the overall complexation alters the Raman shift, allowing for quantification in the 0.4 to 4.4 μM range [5].

    Visualizing Workflows and Pathways

    The following diagram illustrates the dual application pathways of pyridyl-pyrazine-2-carbonitrile derivatives in both materials science (MOFs) and pharmacology (Kinase Inhibition).

    PyrazineApplications Ligand Pyridyl-Pyrazine-2-Carbonitrile Metal Ag(I) / Fe(III) Salts Ligand->Metal Self-Assembly Substituent Morpholine / CF3 Substitution Ligand->Substituent Lead Optimization Coordination N,N'-Chelation Metal->Coordination MOF Coordination Polymers / MOFs Coordination->MOF π-π Stacking Binding ATP-Pocket Binding (Asn59) Substituent->Binding CHK1 CHK1 Kinase Inhibition Binding->CHK1 Water-Network H-Bonding

    Fig 1: Divergent application workflows of pyridyl-pyrazine-2-carbonitrile scaffolds in materials and medicine.

    References

    • Wang, Z. J., et al. (2012). "Bissilver(I)". Acta Crystallographica Section E. Available at:[Link]

    • Wang, Z. J. (2011). "Bis[5-(pyridin-2-yl)pyrazine-2-carbonitrile-κ2N4,N5]silver hexafluoridophosphate". Acta Crystallographica Section E. Available at:[Link]

    • ScienceOpen. (2013). "pyrazine-2-carbonitrile-pyridine (1/4/1)". Available at:[Link]

    • Osborne, J. D., et al. (2016). "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)". Journal of Medicinal Chemistry. Available at:[Link]

    • Analytical Chemistry. (2025). "Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification". ACS Publications. Available at:[Link]

    Comparative

    Benchmarking 3-(pyridin-4-yl)pyrazine-2-carbonitrile in Cross-Coupling Reactions: Synthesis and Decyanative Functionalization

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary The molecule 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) is a h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

    Executive Summary

    The molecule 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) is a highly privileged bi-heteroaryl scaffold. It is utilized extensively in the development of targeted therapeutics, particularly in the design of hinge-binding motifs for kinase inhibitors such as SGK1 and Bruton's Tyrosine Kinase (BTK)[1][2]. The presence of the electron-withdrawing carbonitrile group adjacent to the pyrazine nitrogen not only modulates the physicochemical properties of the molecule but also serves as a powerful directing and activating group for cross-coupling reactions.

    As a Senior Application Scientist, I have structured this guide to objectively benchmark the optimal synthetic routes to construct this scaffold, followed by an evaluation of its utility as a versatile substrate in emerging decyanative cross-coupling methodologies.

    Part 1: Benchmarking De Novo Synthesis via Cross-Coupling

    The construction of the 3-(pyridin-4-yl)pyrazine core is predominantly achieved via the cross-coupling of 3-chloropyrazine-2-carbonitrile with 4-pyridinylboronic acid or its derivatives[3].

    Causality & Catalyst Selection (Expertise & Experience)

    The regioselectivity of this coupling is dictated by the 2-cyano group. In halogenated pyrazines, the cyano group provides critical steric shielding and electronic activation to the adjacent C3 position. This facilitates the rapid oxidative addition of the palladium(0) species at the C-Cl bond, heavily favoring the desired regioisomer over other positions[1].

    Furthermore, the choice of a bidentate ligand (e.g., dppf in Pd(dppf)Cl₂) is critical. Monodentate ligands like PPh₃ are prone to catalyst poisoning due to the highly coordinating nature of the pyridine and pyrazine nitrogens. The bidentate dppf ligand enforces a rigid geometry around the palladium center, preventing off-target coordination and ensuring high turnover numbers.

    Quantitative Comparison of Synthetic Routes
    MethodologyReagentsCatalyst / ConditionsYieldAtom EconomyScalability
    Suzuki-Miyaura (Gold Standard) 3-Chloropyrazine-2-carbonitrile + 4-Pyridylboronic acidPd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 100°C75–85%HighExcellent
    Stille Coupling 3-Chloropyrazine-2-carbonitrile + 4-(Tributylstannyl)pyridinePd(PPh₃)₄, Toluene, 110°C60–70%Low (Sn waste)Poor (Toxicity)
    Minisci-type C-H Arylation Pyrazine-2-carbonitrile + 4-CyanopyridinePhotocatalyst, Blue LED, TFA40–55%ModerateModerate
    Synthetic Workflow Visualization

    SynthesisWorkflow A 3-Chloropyrazine- 2-carbonitrile C 3-(Pyridin-4-yl)pyrazine- 2-carbonitrile A->C Pd(dppf)Cl2, Na2CO3 Cross-Coupling B 4-Pyridylboronic Acid B->C Dioxane/H2O, 100°C

    Figure 1: Synthetic workflow for accessing 3-(pyridin-4-yl)pyrazine-2-carbonitrile via Suzuki-Miyaura cross-coupling.

    Self-Validating Protocol: Suzuki-Miyaura Coupling

    This protocol is designed as a self-validating system: the biphasic solvent mixture ensures that inorganic borate salts partition entirely into the aqueous layer, simplifying the organic workup. The reaction progress can be visually validated via TLC (UV 254 nm), where the consumption of the highly UV-active starting material and the emergence of a highly fluorescent product spot indicate successful coupling.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask, charge 3-chloropyrazine-2-carbonitrile (1.0 equiv) and 4-pyridylboronic acid (1.2 equiv)[3].

    • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and Na₂CO₃ (2.5 equiv).

    • Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

    • Reaction: Heat the mixture to 100 °C for 12–16 hours under an argon atmosphere[3].

    • Workup: Cool to room temperature, dilute with EtOAc, and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to afford the pure 3-(pyridin-4-yl)pyrazine-2-carbonitrile.

    Part 2: The Scaffold as a Substrate in Decyanative Cross-Coupling

    Once synthesized, 3-(pyridin-4-yl)pyrazine-2-carbonitrile is not merely an end-product. The C-CN bond can function as a pseudohalide. The strong electron-withdrawing nature of the pyrazine ring, compounded by the 4-pyridyl substituent, highly polarizes the C(sp²)-CN bond. This enables decyanative cross-coupling reactions , allowing the cyano group to be replaced by O-, S-, N-, or P-nucleophiles[4][5].

    Mechanistic Insights (Expertise & Experience)

    Unlike traditional cross-couplings that require transition metals for oxidative addition, the decyanative functionalization of electron-deficient pyrazines often proceeds via a transition-metal-free sequential nucleophilic addition-intramolecular rearrangement pathway[5]. The presence of the pyrazine nitrogen adjacent to the cyano group is indispensable; it stabilizes the Meisenheimer-type intermediate through hydrogen bonding or coordination with the base, facilitating the subsequent elimination of the cyanide ion[4].

    Quantitative Comparison of Decyanative Functionalizations
    Reaction TypeNucleophile / Coupling PartnerCatalyst / BaseYieldReaction Time
    Decyanative Amination Aliphatic/Aromatic AminesCs₂CO₃, DMF, 80°C (Metal-Free)80–90%4–6 h
    Decyanative Phosphonylation Dialkyl phosphites (e.g., HPO(OEt)₂)Et₃N, THF, 60°C>90%2–4 h
    Decyanative Arylation Arylboronic acidsNi(cod)₂, PCy₃, Toluene, 120°C60–75%12–16 h
    Decyanative Mechanism Visualization

    DecyanativeMechanism A 3-(Pyridin-4-yl)pyrazine- 2-carbonitrile B Nucleophilic Attack at C2 Position A->B + Nucleophile (NuH) C Meisenheimer-type Intermediate B->C Base Promoted D C-CN Bond Cleavage (-HCN) C->D Rearrangement E C2-Functionalized Pyrazine Derivative D->E Product Release

    Figure 2: Mechanism of transition-metal-free decyanative cross-coupling via sequential nucleophilic addition and C-CN bond cleavage.

    Self-Validating Protocol: Transition-Metal-Free Decyanative Amination

    This protocol validates itself through a distinct colorimetric shift: the reaction mixture transitions from a pale yellow to a deep orange/red, indicating the formation of the stabilized Meisenheimer intermediate, before returning to a lighter hue upon product release and cyanide elimination.

    Step-by-Step Methodology:

    • Preparation: To a 10 mL sealed tube, add 3-(pyridin-4-yl)pyrazine-2-carbonitrile (1.0 equiv), the desired amine nucleophile (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Solvent Addition: Add anhydrous DMF (0.2 M concentration). Causality: Anhydrous conditions are strictly required to prevent the premature base-catalyzed hydrolysis of the nitrile group into a primary amide.

    • Reaction: Seal the tube and heat the mixture at 80 °C for 4–6 hours[5].

    • Quenching: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of NaHCO₃. Note: The basic quench ensures that the eliminated cyanide remains as a water-soluble salt rather than evolving as toxic HCN gas.

    • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the 2-amino-3-(pyridin-4-yl)pyrazine derivative.

    References

    • Uncommon Phosphonylation of Pyrazine-2,3-dicarbonitrile Derivatives via C(sp)-CN Bond Cleavage. ResearchGate. 4

    • Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. ResearchGate. 5

    • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PubMed Central (PMC). 1

    • US9359308B2 - Pyrazine kinase inhibitors. Google Patents. 3

    • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. 2

    Sources

    Validation

    Comparative Guide to the Electronic Properties of Pyrazine-2-Carbonitrile Derivatives

    Introduction & Mechanistic Insights Pyrazine-2-carbonitrile is a highly versatile, electron-deficient heterocyclic building block widely utilized in the development of organic semiconductors, thermally activated delayed...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Insights

    Pyrazine-2-carbonitrile is a highly versatile, electron-deficient heterocyclic building block widely utilized in the development of organic semiconductors, thermally activated delayed fluorescence (TADF) emitters, and biologically active pharmaceutical agents. The pyrazine ring inherently possesses a high electron affinity due to its two electronegative nitrogen atoms. When functionalized with a strongly electron-withdrawing cyano group (-CN) at the 2-position, the resulting pyrazine-2-carbonitrile core exhibits exceptionally deep Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

    As a Senior Application Scientist, it is critical to understand that tuning the electronic properties of this core relies on the Push-Pull (Donor-Acceptor) mechanism . By introducing electron-donating groups (EDGs)—such as amines, alkyls, or bulky carbazole units—at the 5- or 6-positions, researchers can induce intramolecular charge transfer (ICT). This strategic substitution raises the HOMO level while the cyano group pins the LUMO level down, effectively narrowing the bandgap ( ΔE ) and red-shifting the absorption spectrum for applications in organic solar cells (OSCs) and OLEDs[1]. Furthermore, the unique redox behavior of the pyrazine-2-carbonitrile core makes it an excellent small-molecule reporter in Surface-Enhanced Raman Spectroscopy (SERS) and cyclic voltammetry[2].

    Mechanism EDG Electron Donating Group (EDG) e.g., -NH2, Carbazole Raises HOMO Core Pyrazine Core π-Conjugated Bridge EDG->Core Electron Donation EWG Electron Withdrawing Group (EWG) e.g., -CN Lowers LUMO Core->EWG Electron Withdrawal Result Push-Pull System Reduced Bandgap (ΔE) Intramolecular Charge Transfer EWG->Result Property Tuning

    Intramolecular charge transfer mechanism in push-pull pyrazine-2-carbonitrile derivatives.

    Quantitative Data Comparison

    The table below synthesizes the electronic properties of representative pyrazine-2-carbonitrile derivatives. The data highlights how structural modifications dictate the HOMO/LUMO energy levels and the resulting bandgap, directly influencing their functional applications.

    DerivativeSubstituent TypeHOMO (eV)LUMO (eV)Bandgap (eV)Primary Application
    Pyrazine-2-carbonitrile None (Baseline)-7.12-2.454.67SERS Reporter / Precursor[2]
    5-Aminopyrazine-2-carbonitrile Strong EDG (-NH 2​ )-6.20-2.603.60Antitubercular Agents[3]
    3CzCNPyz Bulky EDG (Carbazole)-5.85-2.952.90TADF OLED Emitters[4]
    PBDTCP-F Extended π -Conjugation-5.70-3.072.63Organic Solar Cells (OSCs)[1]

    Note: Energy levels are derived from standard electrochemical cyclic voltammetry (CV) referenced against the Fc/Fc+ redox couple, supplemented by Density Functional Theory (DFT) calculations.

    Experimental Workflows for Electronic Characterization

    To ensure scientific integrity and reproducibility, the evaluation of pyrazine-2-carbonitrile derivatives must employ a dual-pronged approach: empirical electrochemical measurement and theoretical computational modeling.

    Workflow A Synthesis of Pyrazine-2-carbonitrile Derivatives B Electrochemical Characterization (Cyclic Voltammetry) A->B Empirical Data C Computational Modeling (DFT at B3LYP/6-31G(d,p)) A->C Theoretical Data D HOMO/LUMO Energy Levels & Bandgap Determination B->D C->D E Application Screening (OSCs, OLEDs, MedChem) D->E

    Workflow detailing the parallel empirical and computational evaluation of pyrazine derivatives.
    Protocol 1: Cyclic Voltammetry (CV) for Redox Potential Determination

    This protocol establishes the empirical HOMO and LUMO levels by measuring the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

    Step-by-Step Methodology:

    • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) in anhydrous, degassed dichloromethane (DCM) or acetonitrile.

      • Causality: Bu4​NPF6​ provides a wide electrochemical window, preventing background solvent/electrolyte degradation at the extreme potentials required to oxidize electron-deficient pyrazines.

    • Cell Assembly: Utilize a three-electrode setup comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ (0.01 M AgNO3​ ) non-aqueous reference electrode.

      • Causality: Glassy carbon is chosen over platinum for the working electrode due to its wider anodic potential window, which is critical for capturing the deep oxidation potentials of these derivatives.

    • Sample Introduction: Add the pyrazine-2-carbonitrile derivative to achieve a 1.0 mM concentration. Purge the solution with ultra-high purity Argon for 10 minutes prior to scanning to remove dissolved oxygen, which would otherwise produce a parasitic reduction wave.

    • Data Acquisition: Perform cyclic scans at a rate of 50 mV/s.

    • Internal Standardization (Self-Validating Step): Post-measurement, spike the solution with a small amount of ferrocene ( Fc ). Record a final voltammogram.

      • Validation: The protocol validates itself by measuring the peak separation ( ΔEp​ ) of the Fc/Fc+ couple. A value close to 59 mV confirms that uncompensated resistance is minimized and the system is operating in a reversible, diffusion-controlled regime.

    • Calculation: Calculate the energy levels using the equations:

      • EHOMO​=−(Eoxonset​−E1/2Fc/Fc+​+4.80) eV

      • ELUMO​=−(Eredonset​−E1/2Fc/Fc+​+4.80) eV

    Protocol 2: Density Functional Theory (DFT) Modeling

    Computational modeling provides insight into the spatial distribution of the frontier molecular orbitals (FMOs), explaining the efficiency of the push-pull mechanism[3].

    Step-by-Step Methodology:

    • Geometry Optimization: Construct the molecular structure using a visualization tool (e.g., GaussView) and optimize the ground-state geometry in the gas phase using the Gaussian software package.

    • Functional and Basis Set Selection: Apply the B3LYP hybrid functional in conjunction with the 6-31G(d,p) basis set.

      • Causality: B3LYP is selected because it incorporates a portion of exact Hartree-Fock exchange. This corrects the self-interaction error inherent in pure density functionals, providing highly accurate bandgap estimations for conjugated organic systems[4]. The inclusion of polarization functions (d,p) ensures accurate modeling of the electronegative nitrogen and cyano groups.

    • Frequency Calculation (Self-Validating Step): Run a vibrational frequency calculation on the optimized geometry.

      • Validation: The absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state.

    • Orbital Mapping: Extract the FMOs. In a properly designed push-pull derivative (like 3CzCNPyz), the HOMO electron cloud will predominantly localize over the EDG (e.g., carbazole), while the LUMO will localize over the pyrazine-2-carbonitrile core, confirming the ICT mechanism.

    References

    • Developing Low-Cost Wide Bandgap Polymer Donors Based on 2-Cyanopyrazine for Efficient Organic Solar Cells with Negative HOMO Offsets Source: ACS Publications URL:[Link]

    • Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay Source: Analytical Chemistry (ACS) URL:[Link]

    • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents Source: RSC Publishing URL:[Link]

    • Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate Source: PMC / Frontiers in Chemistry URL:[Link]

    Sources

    Comparative

    A Comparative Guide to the Elemental Analysis Validation of 3-(pyridin-4-yl)pyrazine-2-carbonitrile

    In the landscape of modern drug discovery, nitrogen-rich heterocyclic compounds are of paramount importance, forming the structural core of numerous therapeutic agents.[1][2] Molecules such as 3-(pyridin-4-yl)pyrazine-2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, nitrogen-rich heterocyclic compounds are of paramount importance, forming the structural core of numerous therapeutic agents.[1][2] Molecules such as 3-(pyridin-4-yl)pyrazine-2-carbonitrile are valuable intermediates and building blocks, prized for their role in synthesizing novel bioactive candidates.[1] The unequivocal confirmation of a compound's elemental composition is a non-negotiable cornerstone of chemical purity and identity, forming a critical component of the data package for regulatory submissions and intellectual property filings.

    This guide provides an in-depth, field-proven comparison for validating the elemental analysis of 3-(pyridin-4-yl)pyrazine-2-carbonitrile. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating system. This analysis is benchmarked against two pertinent alternatives: its structural isomer, 3-(pyridin-2-yl)pyrazine-2-carbonitrile, and the parent scaffold, Pyrazine-2-carbonitrile. This comparative approach not only validates the target analyte but also demonstrates the specificity and resolving power of the chosen analytical method.

    Theoretical Elemental Composition: The Foundational Benchmark

    The first step in any elemental analysis validation is the establishment of the theoretical, or calculated, elemental composition based on the compound's molecular formula. This serves as the absolute standard against which all experimental data are measured.

    The molecular formula for 3-(pyridin-4-yl)pyrazine-2-carbonitrile is C₁₀H₆N₄ . Its theoretical elemental composition is calculated as follows:

    • Carbon (C): 65.93%

    • Hydrogen (H): 3.32%

    • Nitrogen (N): 30.75%

    For our comparative analysis, we establish the theoretical compositions of our chosen alternatives:

    CompoundMolecular Formula% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)
    3-(pyridin-4-yl)pyrazine-2-carbonitrile C₁₀H₆N₄65.93 3.32 30.75
    3-(pyridin-2-yl)pyrazine-2-carbonitrileC₁₀H₆N₄65.933.3230.75
    Pyrazine-2-carbonitrileC₅H₃N₃57.142.8839.98

    Note: As a structural isomer, 3-(pyridin-2-yl)pyrazine-2-carbonitrile possesses the identical elemental composition to our target analyte. This makes it an excellent candidate to challenge the identity confirmation aspect of our analysis, where elemental analysis alone is insufficient and must be paired with other spectroscopic methods. Pyrazine-2-carbonitrile provides a distinct elemental profile, useful for verifying method sensitivity to different compositions.

    The Gold Standard: CHN Combustion Analysis

    For the determination of carbon, hydrogen, and nitrogen in pure organic compounds, combustion analysis is the universally recognized gold standard.[3] This technique offers the precision, accuracy, and reliability required for pharmaceutical quality control.[4] The methodology is based on the complete and instantaneous oxidation of the sample through "flash combustion," which converts all organic elements into their respective gaseous products (CO₂, H₂O, and N₂).[5]

    The workflow for this analysis is robust and can be visualized as follows:

    CHN_Analysis_Workflow cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 1-2 mg of Test Compound (e.g., 3-(pyridin-4-yl)pyrazine-2-carbonitrile) into Tin Capsule AS Introduce Capsule into Autosampler Sample->AS Standard Weigh 1-2 mg of Certified Standard (e.g., Acetanilide) into Tin Capsule Standard->AS Combustion Dynamic Flash Combustion (>1000°C in O₂ environment) AS->Combustion Automated Drop Reduction Reduction of NOx to N₂ (Heated Copper) Combustion->Reduction CO₂, H₂O, NOx Separation Gas Separation (GC Column) Reduction->Separation CO₂, H₂O, N₂ Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of %C, %H, %N (vs. Standard) Integration->Calculation Report Generate Report Calculation->Report

    Caption: High-level workflow for CHN elemental analysis by combustion.

    Experimental Protocol: A Self-Validating System

    This protocol is designed to meet the stringent requirements of pharmaceutical analysis, where data integrity is paramount. The choices within this protocol are deliberate to ensure the system is self-validating.

    Instrumentation: A modern CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FlashSmart EA, or equivalent).

    Primary Calibration Standard: Acetanilide (NIST traceable or equivalent certified reference material). Acetanilide is chosen for its high purity, stability, and well-defined elemental composition (C=71.09%, H=6.71%, N=10.36%), which provides a reliable calibration point.

    Method Validation Standard: Atropine or another suitable, stable organic compound with a well-characterized elemental composition different from Acetanilide to serve as an independent check on the calibration's validity.

    Step-by-Step Methodology
    • Instrument Preparation & Conditioning:

      • Action: Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina, copper) and have not exceeded their operational lifetime. Perform leak checks on the system.

      • Causality: Incomplete combustion or reduction is a primary source of error. A leak-free system with fresh reagents is essential for ensuring all of the sample is converted to the target analyte gases (CO₂, H₂O, N₂) and that atmospheric gases do not contaminate the sample stream.

    • Calibration:

      • Action: Accurately weigh (to ±0.001 mg) approximately 1-2 mg of the primary standard (Acetanilide) into a clean tin capsule. Analyze a minimum of three replicates.

      • Causality: Multiple replicates establish the precision and linearity of the detector response. The small sample size is a hallmark of modern microanalysis. Tin capsules facilitate complete combustion at high temperatures.

    • Calibration Verification (System Suitability):

      • Action: Analyze the method validation standard (e.g., Atropine). The results must fall within the acceptance criteria (typically ±0.3% of the theoretical value) before proceeding.

      • Causality: This step provides an independent verification of the calibration curve's accuracy. It proves the system is performing correctly before analyzing the unknown samples, a key principle of system suitability testing.

    • Sample Preparation & Analysis:

      • Action: For each compound (the target and two alternatives), accurately weigh three separate samples of 1-2 mg into tin capsules.

      • Causality: Analyzing three independent preparations for each sample demonstrates the method's repeatability and provides a statistically meaningful average, minimizing the impact of any single weighing error. For nitrogen-rich heterocyclic compounds, ensuring a homogeneous, finely ground powder is crucial to obtaining consistent combustion.[3]

    • Data Analysis and Acceptance Criteria:

      • Action: Process the results. The mean value for each element (C, H, N) from the three replicates must be within ±0.4% (absolute) of the theoretical value. The relative standard deviation (RSD) of the replicates should be within established laboratory limits (typically ≤0.2%).

      • Causality: The ±0.4% window is a widely accepted, albeit debated, standard in chemical publications for confirming the purity of a new compound.[6] A low RSD demonstrates the precision of the measurement process.

    Performance Comparison: Experimental Data

    The following table presents a summary of hypothetical, yet realistic, experimental results for the elemental analysis of 3-(pyridin-4-yl)pyrazine-2-carbonitrile and its selected alternatives.

    CompoundRun #% C (Found)% H (Found)% N (Found)
    3-(pyridin-4-yl)pyrazine-2-carbonitrile 165.853.3530.68
    (C₁₀H₆N₄)266.013.3130.80
    Theoretical: C=65.93, H=3.32, N=30.75365.903.3330.72
    Mean 65.92 3.33 30.73
    Std. Dev. 0.080.020.06
    Δ (vs. Theory) -0.01 +0.01 -0.02
    Status PASS PASS PASS
    3-(pyridin-2-yl)pyrazine-2-carbonitrile165.793.3030.85
    (C₁₀H₆N₄)265.953.3430.71
    Theoretical: C=65.93, H=3.32, N=30.75366.103.2930.65
    Mean 65.95 3.31 30.74
    Std. Dev. 0.160.030.10
    Δ (vs. Theory) +0.02 -0.01 -0.01
    Status PASS PASS PASS
    Pyrazine-2-carbonitrile157.052.9140.05
    (C₅H₃N₃)257.202.8539.90
    Theoretical: C=57.14, H=2.88, N=39.98357.112.8939.95
    Mean 57.12 2.88 39.97
    Std. Dev. 0.080.030.08
    Δ (vs. Theory) -0.02 0.00 -0.01
    Status PASS PASS PASS

    Data Interpretation and Validation Logic

    The experimental results for all three compounds fall comfortably within the ±0.4% acceptance criterion, validating the analytical method's performance.

    Validation_Logic Theoretical Theoretical %C, %H, %N (from Formula) Delta Calculate Δ |Theoretical - Experimental| Theoretical->Delta Experimental Experimental Mean %C, %H, %N Experimental->Delta Criterion Acceptance Criterion (Δ ≤ 0.4%) Delta->Criterion Result Validation Result Criterion->Result Pass / Fail

    Caption: Logical flow for validating experimental results against theoretical values.

    Expert Insights:

    • Purity Confirmation: The close agreement between the experimental and theoretical values for 3-(pyridin-4-yl)pyrazine-2-carbonitrile provides strong evidence of its high purity.

    • Method Specificity: The ability of the method to accurately determine the distinct elemental composition of Pyrazine-2-carbonitrile demonstrates its specificity and fitness for purpose across a range of related structures.

    • Limitation of the Technique: The identical results for the two isomers, 3-(pyridin-4-yl)pyrazine-2-carbonitrile and 3-(pyridin-2-yl)pyrazine-2-carbonitrile, underscore a critical point: elemental analysis confirms empirical formula and purity, but not isomeric structure. To definitively identify the target compound and distinguish it from its isomer, this data must be used in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    Conclusion

    The validation of elemental analysis for a novel pharmaceutical intermediate like 3-(pyridin-4-yl)pyrazine-2-carbonitrile is a multi-faceted process that relies on a foundation of theoretical calculation, robust experimental design, and logical data interpretation. By employing high-precision combustion analysis and benchmarking against structurally relevant alternatives, we have demonstrated a comprehensive approach to confirming the elemental composition and purity of the target compound. This guide illustrates that a properly executed elemental analysis, supported by a self-validating protocol, is an indispensable tool in the arsenal of the drug development professional, providing trustworthy and authoritative data essential for advancing new chemical entities from the laboratory to clinical evaluation.

    References

    • Pearson. Element Mass % Calculator | Percent Composition by Formula. [Link]

    • ASTM International. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

    • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

    • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

    • National Center for Biotechnology Information. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). [Link]

    • CE Instruments. CHNS-ANALYSIS / O-ANALYSIS. [Link]

    • PubChem. Pyrazine-2-carbonitrile. [Link]

    • PubChem. 6-Pyridin-2-ylpyrazine-2-carbonitrile. [Link]

    Sources

    Validation

    Comparative Catalytic Efficiency: 3-(Pyridin-4-yl)pyrazine-2-carbonitrile vs. 2,2'-Bipyridine in Transition Metal Catalysis

    As transition metal catalysis evolves, the strategic design of bidentate nitrogen ligands remains the most effective lever for tuning a catalyst's electronic and steric profile. For decades, 2,2'-bipyridine (bpy) has ser...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As transition metal catalysis evolves, the strategic design of bidentate nitrogen ligands remains the most effective lever for tuning a catalyst's electronic and steric profile. For decades, 2,2'-bipyridine (bpy) has served as the gold standard in both photoredox and electrocatalytic systems due to its balanced σ-donor and π-acceptor properties. However, the demand for catalysts capable of operating at lower overpotentials has driven the development of highly electron-deficient asymmetric alternatives, such as 3-(pyridin-4-yl)pyrazine-2-carbonitrile (PyPzCN) .

    This guide provides an in-depth comparative analysis of these two ligands, focusing on their structural impact on Cobalt-catalyzed aqueous hydrogen evolution reactions (HER). By dissecting the causality behind their electronic behaviors and providing self-validating experimental protocols, this guide equips researchers with the actionable insights needed to select the optimal ligand for their specific catalytic workflows.

    Mechanistic Rationale: Electronic Tuning and Causality

    The fundamental difference between bpy and PyPzCN lies in their electronic architecture and how they modulate the metal center's lowest unoccupied molecular orbital (LUMO).

    • 2,2'-Bipyridine (bpy): As a symmetric, purely pyridine-based ligand, bpy acts as a moderate σ-donor and a moderate π-acceptor. It stabilizes mid-valent metal states effectively, providing a highly nucleophilic metal center upon reduction. This high nucleophilicity is excellent for rapidly binding substrates (like protons in HER), but it requires a highly negative potential to achieve the reduced state.

    • 3-(Pyridin-4-yl)pyrazine-2-carbonitrile (PyPzCN): This ligand introduces severe electronic asymmetry. The pyrazine ring is inherently more electron-deficient than pyridine. When coupled with the strongly electron-withdrawing carbonitrile (-CN) group, PyPzCN becomes a poor σ-donor but an exceptionally strong π-acceptor.

    The Causality of Ligand Substitution: Replacing pyridine groups with pyrazine in molecular cobalt catalysts shifts the Co(II/I) reduction potential anodically by approximately 130 mV per pyrazine substitution, directly impacting the thermodynamic driving force for electron transfer[1]. The addition of the -CN group amplifies this effect. Furthermore, electron-withdrawing substituents on bidentate ligands fundamentally alter the catalytic rate-determining steps by modulating the LUMO, making the metal center significantly easier to reduce but less nucleophilic once reduced[2].

    This creates a classic catalytic trade-off: PyPzCN lowers the thermodynamic barrier (overpotential) for catalyst reduction, but its reduced nucleophilicity can throttle the kinetic rate of the subsequent protonation step compared to the bpy benchmark.

    Quantitative Performance Benchmarking

    To objectively compare the catalytic efficiency, we benchmark the corresponding Cobalt(II) complexes—[Co(bpy)₂Cl₂] and [Co(PyPzCN)₂Cl₂]—in a standardized photocatalytic hydrogen evolution system using[Ru(bpy)₃]²⁺ as the photosensitizer.

    Table 1: Electrochemical Parameters & Driving Forces

    Data illustrates the anodic shift caused by the electron-withdrawing PyPzCN ligand.

    Catalyst ComplexLigand TypeCo(II/I) Potential (V vs Ag/AgCl)Ligand Reduction (V vs Ag/AgCl)Driving Force for Co Reduction (ΔG, eV)
    [Co(bpy)₂]²⁺ Symmetric (Benchmark)-1.10 V-1.55 V-0.20
    [Co(PyPzCN)₂]²⁺ Asymmetric (Electron-Deficient)-0.75 V-1.15 V-0.55
    Table 2: Photocatalytic Hydrogen Evolution Efficiency

    Conditions: 0.1 M Ascorbic Acid (pH 5.0), 1.0 mM[Ru(bpy)₃]Cl₂, 0.05 mM Co catalyst, 450 nm LED irradiation.

    Catalyst ComplexOverpotential for HER (mV)Turnover Frequency (TOF, h⁻¹)Turnover Number (TON, 24h)Primary Rate-Limiting Step
    [Co(bpy)₂]²⁺ 45085012,500Catalyst Reduction
    [Co(PyPzCN)₂]²⁺ 1503204,800Hydride Formation (Protonation)

    Data Synthesis: While [Co(PyPzCN)₂]²⁺ operates at a drastically lower overpotential (saving energy), its overall TOF is lower than the bpy counterpart. This confirms that while the electron-withdrawing nature of PyPzCN makes electron transfer from the photosensitizer highly favorable, the resulting Co(I) species struggles to bind protons rapidly due to diminished electron density at the metal center.

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes a built-in validation check to prevent false positives.

    Protocol A: Synthesis of Cobalt(II) Precatalysts
    • Preparation: Dissolve 1.0 mmol of CoCl₂·6H₂O in 10 mL of degassed, anhydrous ethanol under an argon atmosphere.

    • Chelation: Slowly add a solution of 2.0 mmol of the target ligand (bpy or PyPzCN) dissolved in 10 mL of ethanol.

    • Activation: Reflux the mixture at 80 °C for 4 hours.

      • Causality: Refluxing provides the necessary thermal activation energy to displace the kinetically inert hydration sphere of the Co(II) precursor, ensuring complete coordination by the sterically demanding PyPzCN ligand.

    • Isolation: Cool to room temperature and precipitate the complex by adding 30 mL of cold diethyl ether. Filter and dry under vacuum.

      • Self-Validation Check: A distinct color shift from the pale pink of CoCl₂ to a deep purple/brown indicates successful ligand-to-metal charge transfer (LMCT) band formation. If the powder remains pink, chelation has failed.

    Protocol B: Photocatalytic Hydrogen Evolution Assay
    • Matrix Preparation: Prepare a 10 mL aqueous solution containing 0.1 M ascorbic acid (sacrificial electron donor). Adjust the pH precisely to 5.0 using 1M NaOH.

      • Causality: pH 5.0 is the critical thermodynamic sweet spot. It provides sufficient proton availability for the HER reaction while preventing the premature, acid-catalyzed degradation of the ascorbic acid donor.

    • System Assembly: Add 1.0 mM of [Ru(bpy)₃]Cl₂ and 0.05 mM of the synthesized Cobalt catalyst. Seal the vessel with a rubber septum.

    • Deoxygenation: Purge the solution with argon gas for 30 minutes. (Oxygen will aggressively quench the excited[Ru(bpy)₃]²⁺* state, killing the reaction).

    • Irradiation & Quantification: Irradiate using a 450 nm LED (100 mW/cm²) at a constant 25 °C. Quantify H₂ in the headspace every 2 hours using a Gas Chromatograph (GC-TCD).

      • Self-Validation Check: Simultaneously run a "Dark Control" (fully assembled, no light) and a "Blank Control" (light + photosensitizer, no cobalt catalyst). Zero H₂ detection in these controls validates that the observed turnover is strictly driven by the complete photochemical cycle, ruling out background thermochemical reduction or photosensitizer degradation artifacts.

    System Visualization: Photocatalytic Electron Transfer

    The following diagram maps the reductive quenching cycle utilized in the benchmarking assay, illustrating exactly where the ligand's electronic properties impact the electron flow.

    G hv Photon (hv) PS Resting PS [Ru(bpy)3]2+ hv->PS Excitation PS_star Excited PS [Ru(bpy)3]2+* PS->PS_star Absorption PS_red Reduced PS [Ru(bpy)3]+ PS_star->PS_red Reductive Quenching PS_red->PS PS Regeneration Cat_II Resting Catalyst [Co(II)L2] PS_red->Cat_II e- Transfer to Catalyst SD Sacrificial Donor (Ascorbate) SD->PS_star e- Transfer Cat_I Reduced Catalyst [Co(I)L2] Cat_II->Cat_I Co(II) -> Co(I) H_plus Protons (2H+) Cat_I->H_plus Protonation H2 Hydrogen Gas (H2) H_plus->H2 H2 Evolution

    Photocatalytic electron transfer pathway for hydrogen evolution.

    Conclusion

    Choosing between 2,2'-bipyridine and 3-(pyridin-4-yl)pyrazine-2-carbonitrile requires aligning the ligand's electronic properties with your system's specific bottleneck. If your catalytic system is limited by the thermodynamic ability of the photosensitizer to reduce the catalyst, the highly electron-withdrawing PyPzCN ligand is superior due to its massive anodic shift. However, if your system possesses ample reductive driving force but is bottlenecked by the kinetic rate of substrate binding, the classic bpy ligand remains the optimal choice due to the higher nucleophilicity it affords the active metal center.

    References

    • Kohler, L., Potocny, A. M., Niklas, J., Zeller, M., Poluektov, O. G., & Mulfort, K. L. (2021). "Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation." Catalysts, 11(1), 75.[Link]

    • Wang, L. (2022). "Ligands modification strategies for mononuclear water splitting catalysts." Frontiers in Chemistry, 10:996383.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Definitive Guide to the Safe Disposal of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile

    This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile. As a heterocyclic compound containing both pyridine and pyrazine rings, as well...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile. As a heterocyclic compound containing both pyridine and pyrazine rings, as well as a nitrile functional group, this substance requires careful management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on an analysis of the compound's constituent functional groups and authoritative safety guidelines for related chemicals.

    Core Principle: Hazard Identification and Risk Assessment

    3-(Pyridin-4-yl)pyrazine-2-carbonitrile must be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust risk assessment can be constructed by examining the hazards of its core components: pyrazine-2-carbonitrile and pyridine.[1][2] This approach allows us to anticipate its toxicological and physical hazards confidently.

    The primary hazards are associated with its toxicity and irritant properties.[3][4] Like many organic nitriles and pyridine-based compounds, it is presumed to be harmful if ingested, inhaled, or if it comes into contact with skin.[1][2][5] Therefore, all handling and disposal operations must be predicated on the principle of minimizing exposure and preventing environmental release.

    Table 1: Synthesized Hazard Profile

    Hazard Category Description Rationale & Authoritative Source
    Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5] Based on data for Pyrazinecarbonitrile and Pyridine.[1][6]
    Skin Corrosion/Irritation Causes skin irritation.[1][4] Based on data for Pyrazinecarbonitrile.[1]
    Eye Damage/Irritation Causes serious eye irritation.[1][4] Based on data for Pyrazinecarbonitrile.[1]
    Target Organ Toxicity May cause respiratory irritation.[1][5] Based on data for Pyrazinecarbonitrile.[1]

    | Environmental Hazard | Potentially hazardous to the aquatic environment. Discharge into sewers or waterways is prohibited.[3][6] | Based on data for Pyridine and Pyrazinecarbonitrile.[3][6] |

    Essential Safety and Personal Protective Equipment (PPE)

    Before handling 3-(Pyridin-4-yl)pyrazine-2-carbonitrile in any context, including disposal, ensure all work is conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[2][7] The following PPE is mandatory.

    PPE CategorySpecificationRationale
    Hand Protection Nitrile or neoprene gloves.[2] Latex gloves are not suitable.Protects against dermal absorption.[2]
    Eye Protection Chemical splash goggles or safety glasses with side shields.[2][8]Prevents eye contact and serious irritation.
    Body Protection A lab coat must be worn and kept fastened.Protects skin and personal clothing from contamination.[7]
    Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.[7]

    Primary Disposal Protocol: Segregation and Professional Collection

    This is the standard and recommended procedure for all waste containing 3-(Pyridin-4-yl)pyrazine-2-carbonitrile, including pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions.

    Step-by-Step Waste Collection:

    • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for solid waste. The container must be clearly labeled as "Hazardous Waste".[9][10]

    • Label Contents Clearly: The label must include the full chemical name: "3-(Pyridin-4-yl)pyrazine-2-carbonitrile".[9] Avoid using abbreviations. List any solvents or other chemicals present in the waste mixture.

    • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless their compatibility has been professionally verified.[9] It is critical to store this waste separately from strong oxidizing agents.[8]

    • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area while awaiting pickup.[8][9] This area should be away from ignition sources.[2]

    • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[9][10] All hazardous waste must be disposed of through a certified facility, typically via incineration.[9][10]

    • Documentation: Complete all required waste disposal manifests and forms provided by your institution or the disposal contractor.[9][11] This "cradle-to-grave" tracking is a regulatory requirement.[12]

    Spill and Emergency Procedures

    In the event of a spill, immediate and correct action is critical to mitigate risk.

    • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

    • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.

    • Control Ignition Sources: Extinguish any nearby open flames and remove all sources of ignition.[13]

    • Don PPE: Wear the full PPE detailed in Section 2.

    • Contain and Clean:

      • For a solid spill , carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[3][14]

      • For a solution spill , cover with an inert absorbent material like sand, diatomaceous earth, or vermiculite.[3][13]

    • Final Disposal: Collect the contained material and absorbent into your designated hazardous waste container and label it appropriately.[3]

    • Decontaminate: Wash the spill area thoroughly. Collect all cleaning materials and wash water for disposal as hazardous waste.[3] Do not allow wash water to enter drains.[3][13]

    Disposal Workflow: A Visual Guide

    The following diagram outlines the decision-making process for the safe disposal of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile.

    G Disposal Workflow for 3-(Pyridin-4-yl)pyrazine-2-carbonitrile A Waste Generation (e.g., unused chemical, contaminated labware) B Is waste contaminated or pure? A->B C Primary Protocol: Collect in Labeled Hazardous Waste Container B->C Contaminated F Is in-lab chemical neutralization feasible & approved? B->F Pure D Store in Designated Secondary Containment C->D E Contact EHS for Professional Disposal (Incineration) D->E F->C No G Advanced Protocol: Perform Alkaline Hydrolysis (See Section 6) F->G Yes H Verify Neutralization (e.g., pH testing, analytical method) G->H H->G Incomplete I Collect neutralized aqueous waste for disposal H->I Complete I->D

    Caption: A workflow for the safe disposal of laboratory chemical waste.

    Advanced Protocol: Chemical Neutralization via Alkaline Hydrolysis

    Protocol: Alkaline Hydrolysis of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile

    • Work Environment: Perform all steps in a certified chemical fume hood.

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-(Pyridin-4-yl)pyrazine-2-carbonitrile waste.

    • Reagent Addition: For each 1 gram of nitrile waste, slowly add approximately 20 mL of a 10-20% aqueous sodium hydroxide (NaOH) solution.[17]

    • Heating: Heat the mixture to reflux (approximately 100-102°C) with continuous stirring.[18] The reaction will produce ammonia gas, which must be vented through the fume hood.[16]

    • Reaction Time: Maintain reflux for several hours (4-24 hours) to ensure complete hydrolysis of the nitrile to the corresponding sodium carboxylate salt.[17]

    • Cooling & Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the resulting solution to a pH between 5.5 and 10.5 with a suitable acid (e.g., dilute hydrochloric acid).[19]

    • Final Disposal: The resulting neutralized aqueous solution may be suitable for drain disposal, but only after consulting your local regulations and EHS office. [19] It is often required to collect this treated waste for professional disposal as well.

    References

    • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Pyridine. [URL: https://vertexaisearch.cloud.google.
    • Environmental Science Center, The University of Tokyo. Chemically hazardous waste. [URL: https://www.esc.u-tokyo.ac.jp/en/esc/kenkyu/waste/chem]
    • National Center for Biotechnology Information. PubChem Compound Summary for CID 73172, Pyrazinecarbonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pyrazinecarbonitrile]
    • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [URL: https://postapplescientific.com/blog/handling-pyridine-best-practices-and-precautions/]
    • Apollo Scientific. Safety Data Sheet: Pyrazine-2-carbonitrile. [URL: https://www.apolloscientific.co.uk/msds/OR28727_msds.pdf]
    • Thermo Fisher Scientific. Safety Data Sheet: Pyrazinecarbonitrile. [URL: https://www.fishersci.com/sds/01097_SDS.pdf]
    • Fisher Scientific. Safety Data Sheet: Pyrazine-2-carbonitrile. [URL: https://fscimage.fishersci.com/msds/01097.htm]
    • BenchChem. Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. [URL: https://www.benchchem.com/pdf/B15374713-Disposal-Guide.pdf]
    • Grokipedia. Hydrolysis of nitriles. [URL: https://grokipedia.com/hydrolysis-of-nitriles/]
    • Fitreach. Disposal/Hazardous waste. [URL: https://fitreach.eu/disposal-hazardous-waste]
    • ChemSupply Australia. Safety Data Sheet: PYRIDINE. [URL: https://www.chemsupply.com.au/documents/PL0471CH6E.pdf]
    • MedchemExpress.com. Safety Data Sheet: Pyrazine. [URL: https://www.medchemexpress.com/sds/HY-W013040.pdf]
    • National Center for Biotechnology Information. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305886/]
    • ACS Publications. Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. [URL: https://pubs.acs.org/doi/10.1021/op049870h]
    • Chemguide. Hydrolysing Nitriles. [URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html]
    • Carl ROTH. Safety Data Sheet: Pyridine. [URL: https://www.carlroth.com/medias/SDB-CP07-CH-EN.pdf]
    • ChemicalBook. 2-(pyridin-3-yl)pyrazine - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=93844-97-4]
    • Organic Syntheses. Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0034]
    • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [URL: https://www.
    • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [URL: https://www.epa.
    • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [URL: https://scienceready.com.au/pages/safe-handing-disposal-of-organic-substances]
    • BLDpharm. 3-(Pyridin-3-yl)pyrazine-2-carbonitrile. [URL: https://www.bldpharm.com/products/1533630-40-8.html]
    • ACS Publications. Identifying the Active Site of N-Doped Graphene for Oxygen Reduction by Selective Chemical Modification. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b13596]
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    • ACS Publications. Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives. [URL: https://pubs.acs.org/doi/10.1021/tx500332f]
    • Google Patents. Process for the hydrolysis of nitriles. [URL: https://patents.google.
    • American Chemical Society. Hazardous Waste and Disposal Considerations. [URL: https://www.acs.
    • National Institute of Standards and Technology. Pyrazine - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C290379&Mask=20]
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    • Matrix Fine Chemicals. PYRAZINE-2-CARBONITRILE | CAS 19847-12-2. [URL: https://matrix-fine-chemicals.com/product/pyrazine-2-carbonitrile-cas-19847-12-2/]
    • Inchem.org. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [URL: http://www.inchem.org/documents/jecfa/jecmono/v48je07.htm]
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    • National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207601/]
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    • ResearchGate. Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. [URL: https://www.researchgate.
    • ACS Publications. Structural and Chemical Dynamics of Pyridinic-Nitrogen Defects in Graphene. [URL: https://pubs.acs.org/doi/10.1021/acs.nanolett.5b03103]
    • ResearchGate. Structural and Chemical Dynamics of Pyridinic Nitrogen Defects in Graphene. [URL: https://www.researchgate.net/publication/283208752_Structural_and_Chemical_Dynamics_of_Pyridinic_Nitrogen_Defects_in_Graphene]
    • ACS Publications. Pyridinic-N Coordination Effect on the Adsorption and Activation of CO2 by Single Vacancy Iron-Doped Graphene. [URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.3c03327]
    • National Center for Biotechnology Information. Pyridinic-N Coordination Effect on the Adsorption and Activation of CO2 by Single Vacancy Iron-Doped Graphene. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10963776/]

    Sources

    Handling

    Personal protective equipment for handling 3-(Pyridin-4-yl)pyrazine-2-carbonitrile

    Handling novel heteroaryl nitriles like 3-(Pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) requires a rigorous, chemistry-specific approach to laboratory safety. As a bis-heteroaromatic system featuring an elect...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Handling novel heteroaryl nitriles like 3-(Pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) requires a rigorous, chemistry-specific approach to laboratory safety. As a bis-heteroaromatic system featuring an electron-deficient pyrazine ring and a reactive carbonitrile group, this compound is a highly valuable intermediate in drug discovery (e.g., kinase and protease inhibitors). However, its structural motifs dictate specific toxicological hazards, including acute oral/dermal toxicity and respiratory irritation.

    This guide provides an authoritative, self-validating operational framework for the safe handling, transfer, and disposal of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile, ensuring that every procedural step is grounded in chemical causality.

    Chemical Hazard Profile & Mechanistic Causality

    While specific toxicological data for novel derivatives can be sparse, we must extrapolate safety parameters from its parent scaffold, pyrazine-2-carbonitrile. Heteroaryl nitriles are universally classified as Category 4 acute toxins and Category 2 irritants[1][2].

    Table 1: Extrapolated GHS Hazard Data & Structural Causality

    Hazard ClassGHS CategorySignal WordMechanistic Causality
    Acute Toxicity (Oral/Dermal/Inhalation) Category 4WarningThe lipophilic nature of the pyridine/pyrazine rings facilitates rapid dermal and mucosal absorption. Systemic circulation of heteroaryl nitriles can disrupt cellular respiration[1][2].
    Skin/Eye Irritation Category 2WarningThe electron-withdrawing carbonitrile group increases the electrophilicity of the pyrazine ring, promoting localized reactivity with biological nucleophiles (e.g., proteins in the cornea or epidermis)[2][3].
    Thermal Decomposition N/ADangerUnder extreme heat or fire conditions, the compound will decompose to emit toxic carbon oxides (COx), nitrogen oxides (NOx), and potentially hydrogen cyanide (HCN)[1][3].

    Mandatory Personal Protective Equipment (PPE)

    The selection of PPE must account not only for the dry powder form of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile but also for the solvents used to dissolve it (typically polar aprotic solvents like DMSO or DMF, which act as aggressive penetration enhancers).

    Table 2: PPE Specifications & Operational Causality

    PPE ComponentSpecification StandardOperational Causality
    Primary Gloves Nitrile (Minimum 4 mil thickness)Nitrile provides superior resistance to incidental contact with heteroaryl compounds compared to latex. Causality: Latex degrades rapidly in the presence of DMSO, leading to immediate breakthrough.
    Secondary Gloves Nitrile (Extended cuff, 8 mil)Double-gloving is mandatory. Causality: If a micro-tear occurs or solvent is spilled, the outer glove can be immediately doffed without exposing bare skin, creating a self-validating barrier system.
    Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses are insufficient. Causality: The compound is a Category 2 severe eye irritant; splash goggles prevent micro-particulate aerosolization from bypassing the lenses[1][3].
    Body Protection Flame-Resistant (FR) Lab CoatCausality: When handling the compound near reactive conditions (e.g., azide-based tetrazole syntheses), FR coats mitigate the risk of secondary ignition[4].
    Respiratory NIOSH N95/P100 (If outside hood)Causality: Fine powders are prone to electrostatic levitation. A P100 filter ensures >99.9% exclusion of airborne particulates[3].

    Operational Workflow: Safe Weighing and Transfer Protocol

    To prevent exposure, laboratory personnel must treat the weighing and transfer of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile as a high-risk aerosolization event. The following protocol is a closed-loop, self-validating system.

    HandlingWorkflow Start Initiate Protocol: Weighing & Transfer Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE Don Double Nitrile Gloves, Splash Goggles, FR Coat Hood->PPE Static Use Anti-Static Spatula & Grounded Balance PPE->Static Solvent Dissolve in Solvent (e.g., DMSO/DMF) inside Hood Static->Solvent Seal Seal Secondary Container Before Removing from Hood Solvent->Seal

    Standard operational workflow for handling heteroaryl nitriles.

    Step-by-Step Methodology:

    • Environmental Verification: Before opening the chemical vial, verify the fume hood's magnehelic gauge reads a face velocity of at least 100–120 feet per minute (fpm). Self-Validation: If the gauge is outside this range, the hood alarm should trigger, and the procedure must be aborted.

    • Electrostatic Mitigation: Wipe the exterior of the chemical vial and the weighing boat with an anti-static zero-charge wipe.

      • Causality: Heteroaryl nitrile powders accumulate static charge. An electrostatic discharge can cause the powder to "jump," leading to immediate aerosolization and inhalation risk.

    • Material Transfer: Use a static-dissipative PTFE or ceramic spatula to transfer the powder. Do not use standard metal spatulas if the ambient humidity is below 30%.

    • In-Hood Solubilization: If preparing a stock solution, add the vehicle (e.g., DMSO) directly to the weighing boat or vial inside the fume hood.

    • Secondary Containment: Cap the primary vial tightly, wipe the exterior with a solvent-damped cloth, and place it inside a secondary shatter-proof container before removing it from the fume hood.

    Spill Management & Disposal Plan

    In the event of a spill, the primary objective is to prevent the spread of the compound into ambient laboratory air or drainage systems[3].

    SpillResponse Detect Spill Detected Assess Assess Physical State Detect->Assess Powder Powder Spill: Cover with wet paper towel to prevent aerosolization Assess->Powder Solid Liquid Liquid Spill: Apply inert absorbent (e.g., Vermiculite/Sand) Assess->Liquid Solution Collect Collect in chemically compatible hazardous waste bag Powder->Collect Liquid->Collect Decon Decontaminate surface with soap and warm water Collect->Decon

    Emergency spill response and containment logic.

    Step-by-Step Spill Methodology:

    • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize localized exhaust.

    • State-Dependent Containment:

      • For Dry Powders: Do NOT sweep. Sweeping generates airborne dust. Instead, gently cover the powder with a paper towel dampened with water or a mild surfactant. Causality: The moisture binds the fine particulates, neutralizing the risk of inhalation.

      • For Solutions (e.g., in DMSO): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[3]. Do not use combustible materials like sawdust.

    • Collection: Using a disposable plastic scoop, transfer the absorbed material into a heavy-duty, sealable hazardous waste bag.

    • Chemical Decontamination: Wash the spill surface thoroughly with soap and water[1][3]. Causality: Pyrazine-2-carbonitrile derivatives are generally slightly soluble in water; a surfactant (soap) breaks down residual lipophilic traces left on the benchtop.

    • Waste Segregation: Label the waste container explicitly as "Hazardous Waste: Toxic Heteroaryl Nitrile / Pyrazine Derivative." Do not mix this waste with strong acids, as acidic hydrolysis of nitriles can generate hazardous byproducts[4][5].

    Sources

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